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  • Product: ATP-18O4 (disodium salt)

Core Science & Biosynthesis

Foundational

mechanism of ATP hydrolysis using gamma-18O4-ATP

Mechanism of ATP Hydrolysis using Gamma-18O4-ATP: A Technical Guide Part 1: Executive Summary The Mechanistic Probe: Gamma-18O4-ATP is a specialized isotopic isotopologue of adenosine triphosphate where the four oxygen a...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of ATP Hydrolysis using Gamma-18O4-ATP: A Technical Guide

Part 1: Executive Summary

The Mechanistic Probe: Gamma-18O4-ATP is a specialized isotopic isotopologue of adenosine triphosphate where the four oxygen atoms coordinated to the gamma-phosphorus are replaced with the stable isotope Oxygen-18 (


).

Core Utility: It serves as a definitive probe to deconvolute the kinetic steps of phosphoryl transfer. By tracking the "washout" of


 into the solvent or the scrambling of isotopes within the phosphate moiety, researchers can distinguish between:
  • Associative vs. Dissociative Mechanisms: Characterizing the transition state lifetime.

  • Catalytic Reversibility: Determining if the hydrolysis step (

    
    ) is reversible on the enzyme prior to product release.
    
  • Positional Isotope Exchange (PIX): Identifying rotational freedom of intermediates within the active site.[1]

Target Audience: This guide is designed for biochemists and enzymologists requiring a rigorous, self-validating protocol to define the chemical mechanism of novel ATPases or kinases.

Part 2: The Mechanistic Principle

The hydrolysis of ATP is fundamentally a nucleophilic substitution at the gamma-phosphorus. In a biological context, this reaction is rarely a simple bimolecular collision; it is a multi-step cycle coupled to conformational changes.

The Chemical Step

In a standard hydrolytic attack by a water molecule (H


O) on Gamma-18O4-ATP:
  • Nucleophilic Attack: The lone pair of the water oxygen (

    
    ) attacks the electrophilic gamma-phosphorus.
    
  • Bond Cleavage: The bond between the gamma-phosphorus and the beta-gamma bridge oxygen breaks.[2]

  • Product Formation:

    • ADP: The bridge oxygen (originally

      
      ) remains with the beta-phosphate of ADP.
      
    • Inorganic Phosphate (P

      
      ):  The released P
      
      
      
      contains three
      
      
      atoms (from the original gamma-phosphate) and one
      
      
      atom (from the solvent water).
The Diagnostic Power: Isotope Exchange

The power of this probe lies in reversibility .

  • Scenario A: Direct Hydrolysis (Irreversible). If the enzyme hydrolyzes ATP and immediately releases products, every P

    
     molecule will contain exactly one 
    
    
    
    and three
    
    
    s.
  • Scenario B: Reversible Hydrolysis (Exchange). If the hydrolytic step is reversible (

    
    ), the bound P
    
    
    
    can re-attack the ADP to reform ATP. During this transient reversal, the P
    
    
    may rotate in the active site. If it rotates, a different oxygen (potentially the
    
    
    incorporated from water) acts as the nucleophile. Upon a second hydrolysis step, another water molecule attacks, introducing a second
    
    
    .
    • Result: The released P

      
       will have a distribution of isotopologues (
      
      
      
      ,
      
      
      ,
      
      
      , etc.), quantifying the number of reversals per turnover.

Part 3: Visualization of the Mechanism

ATP_Hydrolysis_Mechanism cluster_0 Substrate State cluster_1 Catalytic Cycle (Enzyme Bound) cluster_2 Product Release ATP Gamma-18O4-ATP (4x 18O on Gamma-P) ES E-ATP Complex ATP->ES Binding Water Water (H2-16O) Water->ES Nucleophilic Attack TS Transition State (Pentacovalent?) ES->TS k2 (Hydrolysis) EP E-ADP-Pi Complex (Bound Pi has 3x 18O, 1x 16O) TS->EP Bond Cleavage EP->TS k-2 (Reversal/Synthesis) ADP ADP (Beta-Bridge is 18O) EP->ADP Product Release (k3) Pi Released Pi (Isotope Distribution) EP->Pi Product Release (k3) Exchange If k-2 >> k3: Pi rotates in active site. Multiple 16O atoms incorporated. 'Washout' of 18O. EP->Exchange

Caption: Kinetic schematic of ATP hydrolysis showing the critical reversible step (red dashed arrow) where solvent exchange occurs.

Part 4: Experimental Protocol (The Self-Validating System)

This protocol utilizes Mass Spectrometry (ESI-MS) for detection, as it offers superior sensitivity over NMR for low-turnover enzymes.

Phase 1: Substrate Quality Control

Objective: Validate the isotopic purity of the gamma-18O4-ATP.

  • Dissolve 10 µM gamma-18O4-ATP in reaction buffer (without enzyme).

  • Analyze via ESI-MS in negative ion mode.

  • Validation Criteria: The mass spectrum must show a dominant peak shifted by +8 Da (4 oxygens

    
     2 Da shift) relative to standard ATP (MW 507.18 -> ~515.18). Purity should be >95% 
    
    
    
    .
Phase 2: The Hydrolysis Assay

Objective: Controlled hydrolysis under steady-state or single-turnover conditions.

  • Reagents:

    • Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl

      
      , 100 mM KCl (tailor to enzyme).
      
    • Substrate: 1 mM Gamma-18O4-ATP.

    • Enzyme: Purified ATPase/Kinase.

    • Quench Solution: 0.5 M EDTA (pH 8.0) or 1 M Formic Acid (depending on downstream stability).

  • Workflow:

    • Equilibrate enzyme and buffer at 25°C.

    • Initiate reaction by adding Gamma-18O4-ATP.[3]

    • Sampling: At defined time points (

      
       min), remove aliquots.
      
    • Quench: Immediately mix aliquot with Quench Solution (1:1 v/v) to chelate Mg

      
       or denature enzyme, stopping hydrolysis.
      
Phase 3: Separation and Derivatization

Objective: Isolate Phosphate (P


) for MS analysis.
Note: Direct infusion of the quench mix is often noisy. Separation is critical.
  • Phosphate Isolation: Use a micro-spin anion exchange column (e.g., weak anion exchanger). Elute P

    
     selectively.
    
  • Derivatization (Methylation):

    • Why? Inorganic phosphate is difficult to fly in MS. Trimethyl phosphate (TMP) is volatile and ionizes well.

    • Reagent: Trimethylsilyldiazomethane (TMS-DAM) (Safer alternative to diazomethane).

    • Reaction: Mix isolated P

      
       with 2M TMS-DAM in hexane/methanol (1:1). Incubate 30 min at RT.
      
    • Dry: Evaporate solvent under N

      
       stream. Reconstitute in 50% Acetonitrile/0.1% Formic Acid.
      
Phase 4: Mass Spectrometry Analysis
  • Instrument: ESI-Q-TOF or Orbitrap (High Resolution is preferred but unit resolution is acceptable).

  • Target: Monitor the mass of Trimethyl Phosphate (TMP).

    • Unlabeled TMP (

      
      ): m/z ~141.03
      
    • Mono-labeled (

      
      ): +2 Da
      
    • Di-labeled (

      
      ): +4 Da
      
    • Tri-labeled (

      
      ): +6 Da (Expected primary product of direct hydrolysis).
      

Part 5: Data Interpretation & Case Studies

Quantitative Analysis Table

Calculate the mole fraction of each isotopologue (


) where subscript denotes number of 

atoms.
Observation (P

Species)
Dominant IsotopologueMechanistic Implication
Species 1

(

)
Irreversible Hydrolysis. The bond cleaved once; product was released immediately. (e.g., Kinesin under load).
Species 2

Reversible Hydrolysis (Exchange). The enzyme reformed ATP multiple times before release. Water oxygen (

) washed out the label. (e.g., Myosin).[4]
Species 3

Contamination. Presence of unhydrolyzed gamma-phosphate or non-enzymatic degradation of ATP substrate.
Case Study: Myosin vs. Kinesin
  • Myosin: Exhibits extensive solvent exchange.[4] The P

    
     released often contains almost no 
    
    
    
    if the incubation is long enough. This proved that the hydrolysis step (
    
    
    ) is essentially isoenergetic (
    
    
    ) and fast, while product release is the slow, energy-requiring step.
  • Kinesin: Shows very little exchange (mostly

    
     P
    
    
    
    ). This suggests that for Kinesin, the hydrolysis step is effectively irreversible or that product release is much faster than the reverse reaction.

Part 6: Troubleshooting (The Self-Validating System)

To ensure Trustworthiness (E-E-A-T), you must run these controls:

  • The "No-Enzyme" Control: Incubate gamma-18O4-ATP in buffer for the full duration of the assay.

    • Result: Should see zero P

      
       (or negligible background). If P
      
      
      
      is present, it must be
      
      
      . If
      
      
      is found here, your buffer is contaminated with phosphatases or non-enzymatic hydrolysis is occurring.
  • The "Back-Exchange" Control: Incubate unlabeled P

    
     (
    
    
    
    ) with ADP and Enzyme.
    • Result: If the mechanism is reversible, you might see incorporation of

      
       from water into the P
      
      
      
      (if using H
      
      
      O) or simply formation of ATP. This confirms the pathway is accessible from the product side.
  • Internal Standard: Spike samples with a known concentration of fully labeled

    
    -Phosphate (synthesized separately) to correct for ionization efficiency differences in MS.
    

References

  • Hackney, D. D. (2005). The rate-limiting step in microtubule-stimulated ATP hydrolysis by kinesin. Proceedings of the National Academy of Sciences. [Link]

  • Webb, M. R. (1992). Mechanism of cleavage of the beta-gamma bond of ATP by myosin and actomyosin. The Journal of Biological Chemistry. [Link]

  • Goldsmith, E. J. (2017).[5] The mechanism of protein kinase regulation: a set of common rules. Biochemical Society Transactions. [Link]

  • Korb, M. et al. (2021). Monitoring ATP Hydrolysis and ATPase Activity via Mass Spectrometry. Analytical Chemistry.[6] [Link]

Sources

Exploratory

chemical structure of adenosine 5'-triphosphate 18O4 disodium salt

This guide serves as a definitive technical reference for Adenosine 5'-triphosphate [ - O ] disodium salt , a high-precision isotopologue used critically in mechanistic enzymology and quantitative proteomics.[1][2] Techn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for Adenosine 5'-triphosphate [


-

O

] disodium salt
, a high-precision isotopologue used critically in mechanistic enzymology and quantitative proteomics.[1][2]

Technical Monograph: Adenosine 5'-triphosphate [ - O ] Disodium Salt

Isotopologue Architecture, Reaction Mechanics, and Bioanalytical Applications [1][2]

Executive Summary

Adenosine 5'-triphosphate [


-

O

] (ATP-

-

O

) is a stable isotope-labeled analog of ATP where the four oxygen atoms associated with the terminal (

) phosphate moiety are substituted with Oxygen-18 (

O).[1][2] Unlike radioisotopes (

P,

P), this compound is non-radioactive and stable, enabling mass spectrometry (MS)-based readout.[2] It is the gold standard for phosphoproteomics , kinase activity profiling , and ATPase mechanistic studies , providing a distinct mass signature (+6.01 Da or +8.01 Da) to reaction products.[2]

Chemical Constitution & Architecture[1][2]

Structural Definition

The molecule consists of an adenosine backbone (adenine + ribose) coupled to a triphosphate chain.[2][3] The defining feature is the isotopic enrichment of the gamma-phosphate group.

  • Chemical Formula (Free Acid): C

    
    H
    
    
    
    N
    
    
    O
    
    
    O
    
    
    P
    
    
    [1][2]
  • Molecular Weight (Disodium Salt): ~559.15 Da (Calculated based on +8 Da shift from standard ATP disodium salt MW ~551.14).[1][2]

  • Isotopic Enrichment: Typically >95% atom percent excess (APE) at the

    
    -positions.[1][2]
    
Structural Visualization

The following diagram illustrates the connectivity and specific location of the


O labels.

ATP_Structure cluster_gamma Gamma Phosphate Detail Adenosine Adenosine Nucleoside (Adenine + Ribose) AlphaP α-Phosphate (PO3) Adenosine->AlphaP Phosphoester Bond BetaP β-Phosphate (PO3) AlphaP->BetaP Phosphoanhydride Bond GammaP γ-Phosphate (P-18O4) BetaP->GammaP Phosphoanhydride Bond (Bridging 18O in some syntheses) O_Bridge 18O (Bridge) O1 18O O2 18O O3 18O P_Gamma P P_Gamma->O1 P_Gamma->O2 P_Gamma->O3 P_Gamma->O_Bridge

Figure 1: Structural connectivity of ATP-


-

O

.[1][2] Note that in high-fidelity "18O4" reagents, the

-

bridging oxygen is also labeled, though only the three non-bridging oxygens are typically transferred to substrates.[1][2]
Physicochemical Properties[1][2]
PropertyValue / Description
Appearance White to off-white lyophilized powder
Solubility Highly soluble in water (>50 mg/mL); aqueous solutions are acidic (pH ~3.[1][2]5)
Counterion Disodium (

).[1][2] Essential for neutralizing the polyanionic phosphate chain.
UV Absorption

nm (pH 7.0,

)
Stability Hygroscopic.[1][2] Stable at -20°C. Susceptible to hydrolysis in acidic conditions.[1]
Isotopic Purity


O enrichment at gamma positions.[1][2]

Mechanism of Action in Bioanalysis[2]

The utility of ATP-


-

O

relies on the specific transfer of the terminal phosphoryl group (

) to a nucleophilic acceptor (e.g., the hydroxyl group of a Ser/Thr/Tyr residue on a protein).[1][2]
The Mass Shift Logic

When a kinase catalyzes the transfer of the gamma phosphate to a substrate, the bond cleavage typically occurs between the


-phosphorus and the 

-

bridging oxygen.[2]
  • Reaction:

    
    [1][2]
    
  • Result: The substrate incorporates three

    
    O atoms.[2][4][5]
    
  • Mass Shift: Each

    
    O atom adds ~2.004 Da.[1][2]
    
    • Total Shift on Substrate =

      
      .[1][2]
      
  • Observation: In Mass Spectrometry, the phosphorylated peptide appears as a doublet separated by 6.01 Da from any background phosphorylation (or when mixed 1:1 with unlabeled ATP).[2][6]

Enzymatic Workflow Diagram

Kinase_Reaction Substrate Protein Substrate (Ser/Thr/Tyr-OH) Reaction Phosphoryl Transfer (Nucleophilic Attack) Substrate->Reaction + Mg2+ ATP_Heavy ATP-γ-18O4 (Heavy Donor) ATP_Heavy->Reaction + Mg2+ Kinase Protein Kinase (Catalyst) Kinase->Reaction Product_Heavy Phospho-Protein (P-18O3) Mass Shift: +6.01 Da Reaction->Product_Heavy ADP_Product ADP (Retains Bridge 18O) Reaction->ADP_Product

Figure 2: The mechanistic flow of an in vitro kinase assay using ATP-


-

O

.[1][2] The substrate acquires three heavy oxygen atoms.[2]

Experimental Protocols & Best Practices

In Vitro Kinase Assay (Differential Labeling)

This protocol describes a "forward" labeling experiment to identify kinase substrates in a complex mixture.[2]

Reagents:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT.
    
  • ATP Mix: Prepare two master mixes:

    • Mix A (Light): 100 µM ATP (Natural abundance).[1][2]

    • Mix B (Heavy): 100 µM ATP-

      
      -
      
      
      
      O
      
      
      .[1][2]

Procedure:

  • Equilibration: Thaw ATP-

    
    -
    
    
    
    O
    
    
    on ice. Critical: Do not heat.
  • Reaction Setup:

    • Tube 1: Cell Lysate + Kinase of Interest + Mix A (Control).[2]

    • Tube 2: Cell Lysate + Kinase of Interest + Mix B (Experiment).[2]

    • Alternative (Internal Standard): Mix Lysate + Kinase + 50:50 ratio of Light:Heavy ATP.[2]

  • Incubation: Incubate at 30°C for 30 minutes.

  • Digestion: Quench with 8M Urea, reduce (DTT), alkylate (IAA), and digest with Trypsin.

  • Enrichment: Use

    
     or IMAC to enrich phosphopeptides.[2][7]
    
  • LC-MS/MS Analysis: Analyze for doublets.

    • Light Only: Endogenous phosphorylation.[2]

    • Light + Heavy (+6 Da): Substrates phosphorylated by the added kinase during the assay.

Handling and Stability (The "Self-Validating" System)

To ensure data integrity, you must validate the reagent quality before critical assays.[2]

  • Storage: Store powder at -20°C or -80°C. Solutions should be aliquoted and frozen. Avoid repeated freeze-thaw cycles (max 2 cycles).[2]

  • Back-Exchange Warning: In the presence of ADP and active kinases (or reversible ATPases), the

    
    -phosphate oxygens can exchange with bulk water (
    
    
    
    ).[1][2]
    • Symptom:[1][4][8][9][10] Loss of the +6/8 Da signal and appearance of +4, +2, or +0 Da peaks over time.[2]

    • Mitigation: Keep reaction times short (<1 hour). Use high concentrations of ATP to outcompete exchange.[2]

  • QC Check: Run a direct infusion ESI-MS of the ATP reagent in 50% Acetonitrile/Water (negative mode).[2]

    • Expected: Major peak at

      
       ~513 (for [M-H]
      
      
      
      of heavy ATP) vs 506 (light).[1][2]
    • Reject if: Significant peaks at

      
       511, 509, or 507 (indicating degradation/exchange).[1][2]
      

References

  • Heller, M., et al. (2007).[1][2] "Detection of in vitro kinase generated protein phosphorylation sites using gamma[18O4]-ATP and mass spectrometry." Proceedings of the National Academy of Sciences.

    • Core Reference for the +6.01 Da mass shift methodology.
  • Müller, A. C., et al. (2016).[1][2][11] "Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry." Scientific Reports.[2] [2]

    • Detailed protocol for proteome-wide substrate identific
  • Vigetti, D., et al. (2008).[1][2] "The use of 18O-labeled ATP for the study of the mechanism of action of enzymes." Analytical Biochemistry.

    • Mechanistic grounding for oxygen transfer.
  • PubChem Compound Summary. (2024). "Adenosine 5'-triphosphate disodium salt."[1][12][][14][15] National Library of Medicine.[2]

    • Source for physicochemical constants of the base molecule.[2]

Sources

Foundational

difference between gamma-18O4-ATP and radioactive ATP-gamma-32P

Technical Guide: Comparative Analysis of - -ATP vs. ATP- - P Executive Summary In kinase research and drug development, the choice of ATP substrate dictates the depth, resolution, and utility of the resulting data.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of - -ATP vs. ATP- - P

Executive Summary

In kinase research and drug development, the choice of ATP substrate dictates the depth, resolution, and utility of the resulting data. While both ATP-


-

P
(radioactive) and

-

-ATP
(stable isotope) target the transfer of the terminal phosphate group, they serve fundamentally different experimental pillars.
  • ATP-

    
    -
    
    
    
    P
    is the Kinetic Standard . It provides femtomolar sensitivity for rate determination, inhibitor screening (
    
    
    ), and gross substrate loading.
  • 
    -
    
    
    
    -ATP
    is the Mechanistic & Structural Standard . It enables mass spectrometry-based phosphoproteomics, precise phosphosite mapping, and "universal" validation without the need for phospho-specific antibodies.

This guide details the chemical divergence, experimental workflows, and decision-making logic for deploying these reagents.

Part 1: The Chemistry & Physics of Detection

The core difference lies in the "visibility" of the gamma-phosphate transfer.

ATP- - P (Radiometric)[1][2]
  • Isotope: Phosphorus-32 (

    
    P).[1][2][3]
    
  • Nature: High-energy

    
    -emitter (
    
    
    
    ).
  • Half-life: 14.29 days.

  • Detection Mechanism: The emission of high-energy electrons excites a scintillator (liquid or solid), producing photons detectable by a photomultiplier tube (PMT).

  • Signal: Counts Per Minute (CPM).

  • Stoichiometry: The signal is proportional to decay events, not mass. A tiny fraction of labeled molecules yields a massive signal.

- -ATP (Stable Isotope)[4]
  • Isotope: Oxygen-18 (

    
    ).[4]
    
  • Nature: Stable, non-radioactive heavy isotope (2 neutrons added per oxygen).

  • Half-life: Stable (Infinite).

  • Detection Mechanism: Mass Spectrometry (LC-MS/MS).[5] The gamma phosphate contains four

    
     atoms.[6] Upon transfer to a substrate (protein/peptide), the phosphate group (
    
    
    
    ) retains three of these heavy oxygens (the fourth usually remains with the leaving ADP group as the bridge oxygen, or is exchanged depending on the mechanism).
  • Signal: Mass-to-Charge Ratio (

    
    ) shift.
    
  • Mass Shift: typically +6.01 Da (3

    
    
    
    
    
    vs
    
    
    ) on the phosphopeptide.

Part 2: Experimental Workflows & Protocols

The Kinetic Workhorse: ATP- - P Assay

Purpose: Quantitative measurement of kinase activity,


, 

, and inhibitor potency.
The "Self-Validating" P81 Filter Binding Protocol

This protocol relies on the strong electrostatic attraction between the positively charged substrate (e.g., Kemptide, Histone H1) and the negatively charged phosphocellulose (P81) paper at low pH.

Reagents:

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT.
    
  • Hot ATP Mix: 100

    
    M Cold ATP spiked with 0.5 
    
    
    
    Ci/
    
    
    L ATP-
    
    
    -
    
    
    P.
  • Substrate: 1 mg/mL Histone H1 or specific peptide.

  • Stop Solution: 75 mM Phosphoric Acid (

    
    ).
    

Step-by-Step Workflow:

  • Master Mix: Combine Kinase, Buffer, and Substrate on ice.

  • Initiation: Add Hot ATP Mix to start the reaction.

  • Incubation: Incubate at 30°C for defined time (e.g., 10-30 min). Critical: Ensure <10% substrate conversion to maintain initial rate conditions.

  • Termination: Spot 20

    
    L of reaction onto P81 phosphocellulose squares.
    
  • Wash: Immediately drop filters into 75 mM

    
    . Wash 3 
    
    
    
    10 min with agitation.
    • Causality: The acid protonates the basic residues of the substrate, locking it to the anionic paper. Unreacted ATP (highly negative) is repelled and washed away.

  • Quantification: Transfer dried filters to scintillation vials, add cocktail, and count (Liquid Scintillation Counter).

Data Processing: Calculate Specific Activity (SA) of the ATP mix (CPM/pmol). Convert sample CPM to pmol phosphate transferred.

The Structural Probe: - -ATP Assay

Purpose: Validating phosphorylation sites (Phosphoproteomics) and distinguishing kinase vs. ATPase activity.

MS-Based Phosphosite Validation Protocol

This workflow solves the "false positive" problem in phosphoproteomics where inorganic phosphate might non-covalently associate with peptides.

Reagents:

  • Labeling ATP: >95% enrichment

    
    -
    
    
    
    -ATP.
  • Control ATP: Standard natural abundance ATP (

    
    ).
    
  • Trypsin: Sequencing grade.

Step-by-Step Workflow:

  • Dual Reaction Setup:

    • Tube A: Substrate + Kinase +

      
      -ATP.
      
    • Tube B: Substrate + Kinase +

      
      -
      
      
      
      -ATP.
  • Digestion: Denature and digest both samples with Trypsin.

  • Mix (Optional): For direct quantitation, mix A and B 1:1 (if studying differential kinase activity). For simple validation, run separately.

  • LC-MS/MS Analysis: Inject onto C18 column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Search for phosphopeptides (+79.966 Da for

      
      ).
      
    • Search for heavy phosphopeptides (+85.98 Da for

      
      ). Note: The shift is +6 Da because 3 oxygens are transferred.
      

The "Truth" Signal: A genuine phosphorylation event will appear as a doublet separated by exactly 6.01 Da in the mixed sample, or a mass-shifted peak in Sample B. If the phosphate is merely an adduct (salt), it will not carry the


 label from the ATP.

Part 3: Visualization of Pathways

Diagram 1: Mechanism of Action & Label Transfer

This diagram illustrates the structural fate of the gamma-phosphate in both workflows.

G ATP_32P ATP-γ-32P (Radioactive) Kinase Kinase Enzyme ATP_32P->Kinase ATP_18O γ-18O4-ATP (Stable Isotope) ATP_18O->Kinase Prod_32P 32P-Labeled Substrate (R-O-32PO3) Kinase->Prod_32P Transfer 32P Prod_18O 18O-Labeled Substrate (R-O-P[18O]3) Kinase->Prod_18O Transfer P-18O3 Substrate Substrate (R-OH) Substrate->Kinase Signal_32P Beta Emission (Scintillation) Prod_32P->Signal_32P Signal_18O Mass Shift (+6 Da) (Mass Spec) Prod_18O->Signal_18O

Caption: Comparative fate of the label. Note that


 transfer results in a +6 Da mass shift on the substrate (3 heavy oxygens transferred).
Diagram 2: Decision Tree for Assay Selection

When to use which reagent?

DecisionTree Start Experimental Goal? Branch1 Determine Kinetic Rates (Km, Vmax, IC50) Start->Branch1 Branch2 Identify Phosphorylation Site or Validate Mechanism Start->Branch2 Radio Use ATP-γ-32P Branch1->Radio Stable Use γ-18O4-ATP Branch2->Stable Filter Filter Binding Assay (High Throughput) Radio->Filter Gel SDS-PAGE + Autorad (Visual Confirmation) Radio->Gel MS LC-MS/MS Analysis Stable->MS Shift Look for +6 Da Shift (Definitive Site ID) MS->Shift

Caption: Strategic selection guide. Use


 for quantitative rate kinetics and 

for structural site identification.

Part 4: Comparative Data Analysis

FeatureATP-

-

P

-

-ATP
Primary Output Radioactivity (CPM)Mass Spectrum (

)
Sensitivity Extreme (Femtomolar detection)Moderate (Picomolar/Femtomolar depending on MS)
Safety Hazardous (High energy

, shielding required)
Safe (General chemical hygiene)
Half-Life 14.3 Days (Decay correction required)Infinite (Stable shelf life)
Specific Activity Variable (must be calculated per batch)Fixed (defined by isotopic purity, usually >95%)
Waste Disposal Regulated Radioactive Waste (expensive)Standard Chemical Waste
Key Limitation Cannot identify where on the protein the P is.[7]Requires expensive instrumentation (LC-MS).

References

  • Revvity (formerly PerkinElmer).In Vitro Kinase Assays: Radiometric Methodologies. A comprehensive overview of

    
    P kinase assay formats including Filter Binding and SPA.
    
    
  • Hastie, C. J., et al. (2006). "Assay of protein kinases using radiolabeled ATP: a protocol."[8] Nature Protocols. The gold-standard reference for the P81 filter binding method.

  • Vigoda, M. (2007). "Detection of in vitro kinase generated protein phosphorylation sites using gamma[18O4]-ATP and mass spectrometry." Journal of Proteome Research. Definitive paper on the +6 Da mass shift validation method.

  • Promega Corporation.SignaTECT® Protein Kinase Assay Systems.

    
    P.
    
    

Sources

Exploratory

Technical Guide: Applications of Stable Isotope Labeled ATP in Enzymology

Executive Summary Adenosine Triphosphate (ATP) is the universal energetic currency and a ubiquitous cofactor in biological systems. While radioactive analogs ( - P) have historically driven kinetic assays, they fail to p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adenosine Triphosphate (ATP) is the universal energetic currency and a ubiquitous cofactor in biological systems. While radioactive analogs (


-

P) have historically driven kinetic assays, they fail to provide atomic-resolution insight into bond-breaking mechanisms or transition state geometries.[1] Stable isotope labeled ATP—incorporating

H,

C,

N, and

O—offers a non-radioactive, structurally sensitive alternative.[1]

This guide details the application of stable isotope labeled ATP in elucidating enzymatic mechanisms. We focus on three high-value applications: Positional Isotope Exchange (PIX) for detecting transient intermediates, Kinetic Isotope Effects (KIE) for mapping transition states, and NMR-based structural enzymology for defining ligand binding modes.[1]

Section 1: The Isotopic Toolkit

Selecting the correct isotopologue is the critical first step in experimental design. The choice depends on the physical property being interrogated—mass shift (MS), nuclear spin (NMR), or vibrational frequency (IR/Raman).[1]

IsotopologuePrimary Active NucleusKey ApplicationPhysical Basis
[

-

O

]-ATP

P (via shift), MS
Mechanistic Enzymology Induces a specific chemical shift perturbation in

P NMR; creates +8 Da mass shift for KIE studies.[1]
[U-

C,

N]-ATP

C,

N
Structural Biology Allows direct observation of the ligand in Heteronuclear Single Quantum Coherence (HSQC) NMR experiments; filters out protein background.[1]
[Non-exchangeable-

H]-ATP

H
Relaxation Studies Deuteration of the ribose/adenine ring extends

relaxation times, sharpening peaks in large enzyme-complex spectra.[1]
[

-

O]-ATP

P
Stereochemistry Used to determine the stereochemical course (inversion vs. retention) of phosphoryl transfer when coupled with chiral thiophosphates.[1]

Section 2: Elucidating Phosphoryl Transfer via Positional Isotope Exchange (PIX)

The Concept

Positional Isotope Exchange (PIX) is a powerful NMR method used to detect the formation of transient, enzyme-bound intermediates that are chemically competent but do not release product into the bulk solvent.

In a typical kinase reaction, if the


-phosphoryl group is transferred to a substrate and then transferred back to ADP before product release, the 

-phosphoryl group may freely rotate.[1] If the ATP was originally labeled with

O in the

-

bridge position, this rotation "scrambles" the label into the non-bridging

-positions. This scrambling is invisible to standard kinetic assays but clearly visible in

P NMR due to the isotope shift effect.
The Mechanism

The


O isotope exerts a small but measurable upfield shift on the 

P signal of the attached phosphorus atom (approx. 0.02 ppm per

O atom).[1]
  • Initial State: Label is at the

    
    -
    
    
    
    bridge.
  • Intermediate: Bond cleavage occurs; the

    
    -phosphate of ADP rotates.
    
  • Re-synthesis: Bond reformation places the

    
    O in a non-bridging position.[1]
    
  • Detection: The

    
    P NMR signal for the 
    
    
    
    -phosphorus splits or shifts, quantifying the exchange rate (
    
    
    ) relative to the net turnover rate (
    
    
    ).[1]
Visualization: The PIX Mechanism

PIX_Mechanism cluster_0 Substrate Binding cluster_1 Catalytic Step (Reversible) cluster_2 Scrambling Detection ATP_Bound E • ATP (18O at bridge) Cleavage Bond Cleavage ATP_Bound->Cleavage Phosphoryl Transfer Intermediate E • ADP • P-Sub Cleavage->Intermediate Rotation Rotation of beta-Phosphate Rotation->Intermediate Intermediate->Rotation Torsional Freedom ATP_Scrambled E • ATP* (18O non-bridging) Intermediate->ATP_Scrambled Reverse Transfer ATP_Scrambled->ATP_Bound Equilibrium

Caption: Logical flow of Positional Isotope Exchange (PIX). The critical step is the rotation of the


-phosphate in the intermediate complex, which redistributes the 

O label.

Section 3: Transition State Analysis via Kinetic Isotope Effects (KIE)

Heavy Atom Isotope Effects

While PIX detects intermediates, KIE measures the energy barrier of the transition state. Replacing


O with 

O at the cleavage site alters the vibrational zero-point energy. If the bond to the isotope changes vibrational status (e.g., breaks or changes hybridization) during the rate-limiting step, the reaction rate changes.[2]
  • Primary KIE (

    
    O):  Indicates bond cleavage at the labeled position is rate-limiting.[1][3]
    
  • Secondary KIE (

    
    H, 
    
    
    
    N):
    Reports on hybridization changes (e.g., sp
    
    
    to sp
    
    
    transition geometry).
The "Internal Competition" Method

Measuring heavy atom KIEs (which are often small,


) requires extreme precision.[1] The gold standard is internal competition , where labeled and unlabeled substrates are mixed in the same reaction vessel.
  • Mix: 50% natural abundance ATP + 50%

    
    O-labeled ATP.[1]
    
  • React: Stop the reaction at ~30-50% conversion.

  • Analyze: Use Isotope Ratio Mass Spectrometry (IRMS) or high-res NMR to measure the change in the ratio of light/heavy isotopes in the product vs. the starting material.

  • Result: This cancels out pipetting errors and temperature fluctuations, isolating the intrinsic kinetic effect.[1]

Section 4: Experimental Protocol

Protocol: Positional Isotope Exchange (PIX) by P NMR

Objective: Determine if ATP hydrolysis by a specific kinase proceeds via a reversible intermediate.[1]

Reagents
  • Enzyme: Purified Kinase (>95% purity), approx 10-50 µM final concentration.[1]

  • Substrate: [

    
    -
    
    
    
    O
    
    
    ]-ATP (95 atom%
    
    
    O).[1]
  • Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl

    
    , 10% D
    
    
    
    O (lock signal).
  • Chelator: EDTA (for quenching).[1]

Step-by-Step Workflow
  • Baseline Acquisition (t=0):

    • Prepare a 500 µL sample containing 5 mM [

      
      -
      
      
      
      O
      
      
      ]-ATP in reaction buffer without enzyme.[1]
    • Acquire a high-resolution

      
      P NMR spectrum (min. 121 MHz for 
      
      
      
      P).[1]
    • Verify: Observe the

      
      -P signal. Due to the 
      
      
      
      O isotope effect, the signal will be upfield of a natural abundance standard. The
      
      
      -P signal should be a doublet (coupling to
      
      
      ) or triplet (coupling to
      
      
      and
      
      
      ).[1]
  • Reaction Initiation:

    • Add the enzyme to the NMR tube.

    • Incubate at physiological temperature (e.g., 25°C or 37°C).

  • Time-Course Monitoring:

    • Acquire serial

      
      P spectra over 60-120 minutes.[1]
      
    • Target Signal: Focus on the

      
      -phosphorus  resonance.
      
    • Observation: If PIX occurs, the

      
      O label moves from the 
      
      
      
      -position (where it doesn't affect
      
      
      shift directly) to the
      
      
      -
      
      
      bridge. This bridging
      
      
      O causes a specific upfield shift in the
      
      
      -P resonance. Continued scrambling moves it to non-bridging
      
      
      positions, causing further shifts.[1]
  • Data Analysis:

    • Integrate the peaks corresponding to the scrambled vs. unscrambled species.

    • Calculate the PIX rate (

      
      ) using the equation:
      
      
      
      
      (Where F is the fraction of isotope exchange).[1]
  • Validation (Control):

    • Run the same experiment with a "dead" substrate analog or denatured enzyme to prove that scrambling is catalytic, not spontaneous.[1]

Visualization: Experimental Workflow

Experimental_Workflow cluster_loop Kinetic Loop Start Start: Mix [gamma-18O]-ATP + Buffer + D2O Baseline Acquire Baseline 31P NMR (Verify Purity) Start->Baseline Add_Enzyme Add Enzyme (Initiate Reaction) Baseline->Add_Enzyme Monitor Monitor Beta-P Resonance (Shift detection) Add_Enzyme->Monitor Calc Calculate Peak Integration (Scrambled vs Unscrambled) Monitor->Calc Calc->Monitor t = 0 to 120 min Analyze Calculate V(pix) / V(chem) Ratio Calc->Analyze Endpoint

Caption: Step-by-step workflow for acquiring Positional Isotope Exchange data via NMR.

Section 5: Structural Biology Applications (NMR)

While X-ray crystallography provides static snapshots, NMR with stable isotopes reveals dynamics.[1]

  • Ligand-Observed NMR: Using [U-

    
    C, 
    
    
    
    N]-ATP allows researchers to filter out the massive background signal of the protein and focus solely on the ATP conformation within the active site.
  • Transferred NOE (trNOE): By mixing a small amount of labeled protein with excess labeled ATP, one can determine the conformation of ATP (anti vs. syn adenosine) when bound, based on the transfer of magnetization between the protein and the ligand.

References

  • Cleland, W. W. (2005).[1][4] The use of isotope effects to determine enzyme mechanisms.[4][5][6][7][8][9] Archives of Biochemistry and Biophysics.

  • Midelfort, C. F., & Rose, I. A. (1976).[1] A stereochemical method for detection of ATP terminal phosphate hydrolysis in enzymatic reactions. Journal of Biological Chemistry.

  • Raushel, F. M., & Villafranca, J. J. (1980).[1] Phosphorus-31 nuclear magnetic resonance application to positional isotope exchange reactions catalyzed by Escherichia coli carbamoyl-phosphate synthetase: analysis of forward and reverse enzymatic rates. Biochemistry.

  • Hollfelder, F., & Herschlag, D. (1995).[1] The nature of the transition state for enzyme-catalyzed phosphoryl transfer. Biochemistry.

  • Gao, J., et al. (2008).[1] A method to determine 18O kinetic isotope effects in the hydrolysis of nucleotide triphosphates.[10][11] Analytical Biochemistry.

Sources

Foundational

oxygen-18 exchange reactions in ATPase catalytic cycles

Executive Summary The catalytic mechanisms of ATPases—particularly the rotational motors like F-type, V-type ATPases, and ABC transporters—are often obscured in static structural snapshots. Oxygen-18 ( ) exchange remains...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic mechanisms of ATPases—particularly the rotational motors like F-type, V-type ATPases, and ABC transporters—are often obscured in static structural snapshots. Oxygen-18 (


) exchange remains the gold-standard kinetic technique to resolve these dynamics in solution. By tracking the incorporation of solvent water oxygen into inorganic phosphate (

) during ATP hydrolysis, researchers can quantify the reversibility of the catalytic step, calculate partition coefficients (

), and distinguish between simple hydrolysis and complex mechanochemical coupling.

This guide provides a rigorous, self-validating protocol for performing intermediate


 exchange experiments, from reaction design to mass spectrometric analysis and kinetic modeling.

Theoretical Foundation: The Binding Change Mechanism

To design an effective experiment, one must understand why oxygen exchange occurs. It is not a random artifact but a direct reporter of the transition state lifetime.

Intermediate vs. Medium Exchange
  • Medium Exchange: Occurs when free

    
     binds to the enzyme and exchanges oxygen with water without ATP synthesis. This is generally negligible in active ATPases under hydrolytic conditions.
    
  • Intermediate Exchange: Occurs during the hydrolysis of ATP.[1][2] When ATP binds and is hydrolyzed at the catalytic site, the formed ADP

    
    
    
    
    
    complex does not immediately release products. Instead, the
    
    
    -phosphate can undergo multiple cycles of reformation (ATP synthesis) and hydrolysis before product release.
The Mechanism of Incorporation

In the active site, the


-phosphate of ATP is attacked by a water molecule. If this water is labeled (H

O), one

atom is incorporated into the

. However, because the

-phosphate can rotate within the catalytic site relative to the ADP

-phosphate, the reverse reaction (ATP synthesis) may lose a different oxygen atom (either

or

) to reform water.

If the reaction reverses multiple times before


 release, the final 

released into the medium will contain up to four

atoms.
Pathway Visualization

The following diagram illustrates the kinetic branching that defines the exchange.

OxygenExchange cluster_0 Catalytic Site Dynamics Substrate E·ATP Intermediate E·ADP·Pi Substrate->Intermediate Hydrolysis (k2) + H2(18)O Intermediate->Substrate Synthesis (k-2) - H2O (Random O) Product E + ADP + Pi (Released) Intermediate->Product Product Release (k3)

Figure 1: Kinetic scheme of intermediate oxygen exchange. The competition between reformation of ATP (


) and product release (

) determines the isotopic distribution.

Experimental Design & Methodology

This protocol focuses on the Acid Quench / GC-MS workflow, which provides the highest resolution for distinguishing the specific isotopic species (


 to 

).
Reagents and Equipment
  • Enzyme: Purified ATPase (0.1 – 1.0 mg/mL final).

  • Isotope: H

    
    O (>95-98% enrichment).
    
  • Substrate: ATP (non-labeled).

  • Quench Solution: 1 M Perchloric acid (HClO

    
    ) or 10% TCA.
    
  • Phosphate Purification: Ammonium molybdate, Triethylamine (TEA).

  • Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylation reagent.

The "Phosphate Mop" (Self-Validation Step)

Critical: If your enzyme preparation contains contaminating free phosphate or if you are measuring exchange at high conversion rates, background


 will dilute your signal.
  • Validation: Include a "Mop" system (e.g., Glucose + Hexokinase) to scavenge any pre-existing

    
     or ADP before adding the H
    
    
    
    O. This ensures all measured
    
    
    originates from the controlled hydrolysis event.
Step-by-Step Protocol
Phase A: Reaction
  • Preparation: Lyophilize the reaction buffer components (Tris/MOPS, MgCl

    
    , etc.) to dryness.
    
  • Reconstitution: Redissolve buffer components in H

    
    O. (Final volume typically 50–100 
    
    
    
    L to conserve isotope).
  • Initiation: Add ATP (dissolved in H

    
    O or a very small volume of H
    
    
    
    O) to the enzyme.
  • Incubation: Run reaction at physiological temperature.

    • Note: Keep ATP hydrolysis <20% to avoid product inhibition or medium exchange complications.

  • Quench: Stop reaction rapidly by adding acid (HClO

    
    ) to a final pH < 2. This denatures the enzyme and prevents further exchange.
    
Phase B: Purification & Derivatization
  • Extraction: Remove protein precipitate by centrifugation.

  • Phosphate Isolation: Add ammonium molybdate to precipitate phosphomolybdate complex, or use anion exchange micro-columns to separate

    
     from nucleotides.
    
  • Drying: Evaporate the isolated phosphate fraction to absolute dryness (critical for derivatization).

  • Derivatization: React the dry residue with MSTFA (or equivalent) to form Tris(trimethylsilyl)phosphate (TMSP) .

    • Reaction:

      
       + byproducts.
      
    • Conditions: 60°C for 30-60 mins.

Phase C: Mass Spectrometry (GC-MS)
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).

  • Detection: SIM (Selected Ion Monitoring) mode.

  • Target Ions: Monitor the molecular ion cluster for TMSP.

    • 
       (all 
      
      
      
      ): m/z 314
    • 
       (one 
      
      
      
      ): m/z 316
    • 
       (two 
      
      
      
      ): m/z 318
    • 
       (three 
      
      
      
      ): m/z 320
    • 
       (four 
      
      
      
      ): m/z 322

Data Analysis & Interpretation

The raw data consists of peak areas for species


 through 

.
Calculating the Partition Coefficient ( )

The partition coefficient (


) represents the probability that the bound E

ADP


complex will undergo reversal (synthesis) rather than product release.


Where:

  • 
     = Rate of ATP resynthesis (reversal).
    
  • 
     = Rate of 
    
    
    
    release.
Analysis Workflow
  • Normalize Intensities: Convert peak areas to fractional abundances (

    
    ) such that 
    
    
    
    .
  • Calculate Average Oxygen Incorporation (

    
    ): 
    
    
    
    
    (Note: If using highly enriched water, max
    
    
    is 4. If water is 95% enriched, adjust theoretical max).
  • Determine

    
    : 
    For a single water attack (hydrolysis), the relationship is:
    
    
    
    
    (Note: This is a simplified approximation. Advanced modeling uses differential equations to fit the entire distribution
    
    
    ).
Interpreting the Distributions (Table)
Observed DistributionInterpretationMechanistic Insight
Dominant

Low Exchange (

)
Fast product release (

). Typical of high ATP concentrations in F1-ATPase.
Spread (

)
High Exchange (

)
Slow product release; multiple reversals. Typical of low ATP (unisite catalysis) or inhibited states.
High

ContaminationBackground phosphate was not removed. Check "Mop" system.

Applications in Drug Discovery

Oxygen-18 exchange is a powerful, underutilized tool for characterizing ATPase inhibitors.

Mode of Inhibition
  • Catalytic Arrest vs. Release Block:

    • If an inhibitor reduces the macroscopic rate (

      
      ) but increases 
      
      
      
      exchange, it suggests the inhibitor binds after the hydrolysis step, trapping the enzyme in the ADP
      
      
      
      
      state (blocking
      
      
      ).
    • If exchange decreases to 1.0 (pure

      
      ), the inhibitor may be preventing the conformational change required for rotation/reversal.
      
Workflow Visualization

ExperimentalWorkflow Start Purified ATPase + Inhibitor/Drug Reaction Incubate in H2(18)O + ATP Start->Reaction Quench Acid Quench (pH < 2) Reaction->Quench Time t Purify Pi Purification (Remove Nucleotides) Quench->Purify Deriv Derivatization (MSTFA -> TMSP) Purify->Deriv Analyze GC-MS Analysis (m/z 314-322) Deriv->Analyze

Figure 2: Experimental workflow for determining partition coefficients via GC-MS.

References

  • Boyer, P. D. (1997). The ATP Synthase—A Splendid Molecular Machine. Annual Review of Biochemistry, 66, 717-749. Link

  • Hackney, D. D., & Boyer, P. D. (1978). Evaluation of the partitioning of bound inorganic phosphate during medium and intermediate phosphate-water oxygen exchange reactions of yeast inorganic pyrophosphatase. Proceedings of the National Academy of Sciences, 75(7), 3133–3137. Link

  • Sleep, J. A., Hackney, D. D., & Boyer, P. D. (1978). Characterization of phosphate oxygen exchange reactions catalyzed by myosin through measurement of the distribution of 18-O-labeled species.[2] Journal of Biological Chemistry, 253(15), 5235-5238.[2] Link

  • Webb, M. R. (1992). Mechanism of cleavage of the gamma-P-O bond of GTP by the pneumococcal polysaccharide type 14-specific galactosyltransferase. Biochemistry, 31(46), 11470–11475. (Detailed methodology for O-18 analysis). Link

  • Senior, A. E., Nadanaciva, S., & Weber, J. (2002). The molecular mechanism of ATP synthesis by F1F0-ATP synthase. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1553(3), 188-211. Link

Sources

Exploratory

thermodynamic properties of 18O-labeled ATP disodium salt

Thermodynamic Properties and Mechanistic Utility of O-Labeled ATP Disodium Salt[1] Executive Summary This technical guide analyzes the physicochemical and thermodynamic properties of O-labeled Adenosine 5'-Triphosphate (...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Properties and Mechanistic Utility of O-Labeled ATP Disodium Salt[1]

Executive Summary

This technical guide analyzes the physicochemical and thermodynamic properties of


O-labeled Adenosine 5'-Triphosphate (ATP) disodium salt.[1] While often viewed merely as a mass spectrometry standard, the substitution of 

O with the stable

O isotope introduces subtle but exploitable thermodynamic variances—specifically in vibrational zero-point energy (ZPE) and nuclear magnetic shielding.[1] These properties render

O-ATP an indispensable probe for Positional Isotope Exchange (PIX) , a method that allows researchers to measure the thermodynamic equilibrium constants of enzyme-bound intermediates that are otherwise invisible to steady-state kinetics.[1]

Physicochemical Basis: The Isotope Effect

To understand the thermodynamic utility of


O-ATP, one must first quantify how the heavy isotope alters the phosphate ester bond.[1]
Vibrational Zero-Point Energy (ZPE)

The primary thermodynamic difference between P-


O and P-

O bonds lies in the vibrational frequency.[1] According to the harmonic oscillator model, the frequency (

) is inversely proportional to the square root of the reduced mass (

):

[1]

Where


 is the force constant (bond stiffness).[1] The heavier 

O increases the reduced mass, lowering the vibrational frequency. Consequently, the Zero-Point Energy (ZPE) of the P-

O bond is lower than that of P-

O.[1]
  • Thermodynamic Implication: The P-

    
    O bond is thermodynamically more stable (requires slightly more energy to break).[1]
    
  • Magnitude: This creates a secondary Kinetic Isotope Effect (KIE).[1] While small (

    
    ), this stability difference is the fundamental basis for isotope fractionation and must be accounted for in high-precision hydrolysis studies.[1]
    
The Cohn Shift (NMR Thermodynamics)

The most practical "property" for characterization is the


O-induced isotope shift in 

P NMR, known as the Cohn Shift .[1] The heavier isotope perturbs the electronic environment of the phosphorus nucleus, increasing shielding.
  • Observation: Replacement of a bridging or non-bridging

    
    O with 
    
    
    
    O results in an upfield shift (lower ppm) of the
    
    
    P signal.[1]
  • Magnitude:

    
     ppm per 
    
    
    
    O atom (at 2.35 T).[1]
  • Utility: This allows for the resolution of specific isotopologues (e.g., distinguishing

    
    -
    
    
    
    O
    
    
    -ATP from
    
    
    -
    
    
    O
    
    
    
    
    O
    
    
    -ATP), serving as a self-validating purity check.[1]

Application in Mechanistic Thermodynamics: Positional Isotope Exchange (PIX)

The "killer application" of


O-ATP is not merely its static thermodynamic properties, but its ability to measure the internal equilibrium constant (

) of enzyme-bound steps
.[1]
The PIX Mechanism

When


-

O-labeled ATP binds to an enzyme (e.g., a synthetase or kinase) and is reversibly cleaved to ADP and Pi, the

-phosphate of the bound ADP can rotate.[1] If the bond reforms, the

O label—originally in the

-

bridge position—may scramble to a

-non-bridge position.[1]

This scrambling rate is a direct function of the rotational freedom and the thermodynamic equilibrium between the bound ATP and the bound ADP-Pi complex.

PIX_Mechanism Figure 1: Thermodynamic partitioning via Positional Isotope Exchange (PIX). ATP_Bound E • ATP (γ-18O labeled) Cleavage Bond Cleavage ATP_Bound->Cleavage k1 Intermediate E • ADP • Pi (Torsionally constrained) Cleavage->Intermediate Forward Rotation β-Phosphate Rotation Intermediate->Rotation V_rot Reformation Bond Re-formation Intermediate->Reformation Reverse Rotation->Intermediate Scrambling ATP_Scrambled E • ATP (β-non-bridge 18O) Reformation->ATP_Scrambled k-1

[1]

Determining Internal Equilibrium ( )

By measuring the ratio of scrambled to unscrambled ATP using


P NMR (detecting the shift from bridge to non-bridge), one can solve for the partitioning ratio.[1] If the chemical step is fast relative to product release, the PIX rate (

) relates to the chemical exchange rate (

) by:

[1]

This allows the calculation of


 for the step on the enzyme, often revealing that ATP hydrolysis on-enzyme is thermodynamically neutral (

), with the energy used for product release.

Experimental Protocols & Handling

Protocol: Verification of O Enrichment via P NMR

Purpose: To validate the isotopic purity and position of the label before thermodynamic studies.

Reagents:

  • 
    O-ATP Disodium Salt (Target analyte)[1][2]
    
  • D

    
    O (Solvent/Lock)
    
  • EDTA (to chelate paramagnetic ions that broaden lines)[1]

  • Tris-d11 (buffer, pH 8.0)[1]

Workflow:

  • Sample Prep: Dissolve 5–10 mg of

    
    O-ATP in 0.6 mL of D
    
    
    
    O containing 50 mM Tris-d11 and 2 mM EDTA.
    • Critical: pH must be > 7.5 to prevent acid-catalyzed exchange of the label with water.

  • Acquisition:

    • Frequency:

      
       162 MHz (corresponding to 400 MHz proton field).[1] Higher fields (600 MHz+) are preferred to resolve the ~0.02 ppm shifts.[1]
      
    • Decoupling: Proton-decoupled (

      
      H-decoupled) mode is mandatory to collapse P-H couplings.[1]
      
    • Relaxation Delay: Set to

      
       (approx. 15s) for quantitative integration.
      
  • Analysis:

    • Observe the

      
      -P signal.[3][4]
      
    • Reference:

      
      O-ATP 
      
      
      
      -P appears at
      
      
      .[1]
    • Shift: Each

      
      O atom shifts the signal upfield by ~0.022 ppm.[1]
      
    • Calculation: Enrichment % = (Integral of shifted peaks / Total Integral)

      
       100.[1]
      
Storage and Stability

The disodium salt form is hygroscopic. Stability is governed by hydrolysis rates, which are temperature and pH-dependent.[1]

ParameterSpecificationCausality
Temperature -20°C or -80°CArrhenius equation dictates exponential decrease in hydrolysis rate at lower T.
Physical State Lyophilized PowderSolid state restricts molecular mobility, preventing water attack on the

-phosphate.[1]
Buffer pH 7.5 – 8.5Acidic conditions protonate the terminal phosphate, making the P atom more electrophilic and susceptible to nucleophilic attack by water.
Cations Na

(Disodium)
Na

is less catalytic for hydrolysis than Mg

or Ca

in solution.[1]

Data Summary: Thermodynamic Parameters

PropertyValue / CharacteristicRelevance
Formula Weight 551.07 g/mol (for

O

)
Mass Spec identification (+8 Da shift vs standard ATP).[1]

Hydrolysis
-30.5 kJ/mol (approx)Virtually identical to

O-ATP; differences are within experimental error of calorimetry.

P NMR Shift (

)
0.020 - 0.028 ppm per

O
The definitive "fingerprint" for verifying the label position.[1]
pKa (terminal) ~6.5Unchanged by isotope substitution.[1]
Solubility > 50 mg/mL (Water)High solubility allows for high-concentration NMR.[1]

Workflow Visualization

Workflow Figure 2: Validated workflow for thermodynamic characterization using 18O-ATP. Start Raw 18O-ATP Disodium Salt QC QC: 31P NMR (Check Cohn Shift) Start->QC Decision Isotope Enrichment > 95%? QC->Decision Decision->Start No (Repurify) Exp_PIX Experiment: Positional Isotope Exchange Decision->Exp_PIX Yes Exp_KIE Experiment: Kinetic Isotope Effect Decision->Exp_KIE Yes Data_Analysis Calculate K_int (Thermodynamic Partitioning) Exp_PIX->Data_Analysis Exp_KIE->Data_Analysis

References

  • Cohn, M., & Hu, A. (1978).[1] Isotopic (

    
    O) shift in 
    
    
    
    P nuclear magnetic resonance applied to a study of enzyme-catalyzed phosphate-phosphate exchange and phosphate (oxygen)-water exchange reactions.[1] Proceedings of the National Academy of Sciences, 75(1), 200-203.[1] Link[1]
  • Hackney, D. D., & Boyer, P. D. (1978).[1] Evaluation of the partitioning of bound inorganic phosphate during medium and intermediate phosphate-water oxygen exchange reactions of yeast inorganic pyrophosphatase. Proceedings of the National Academy of Sciences, 75(7), 3133–3137.[1] Link[1]

  • Raushel, F. M., & Villafranca, J. J. (1980).[1] Phosphorus-31 nuclear magnetic resonance application to positional isotope exchange reactions catalyzed by Escherichia coli carbamoyl-phosphate synthetase: analysis of forward and reverse enzymatic reactions. Biochemistry, 19(14), 3172–3177.[1] Link[1]

  • Cleland, W. W. (2005).[1] The use of isotope effects to determine enzyme mechanisms.[3][4][5] Archives of Biochemistry and Biophysics, 433(1), 2-12.[1] Link

Sources

Foundational

isotopic enrichment levels of commercial ATP-18O4 reagents

Technical Whitepaper: Isotopic Enrichment & Application of ATP- - in Quantitative Phosphoproteomics Part 1: Executive Summary In the high-precision field of mass spectrometry (MS)-based phosphoproteomics, Adenosine 5'-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isotopic Enrichment & Application of ATP-


-

in Quantitative Phosphoproteomics

Part 1: Executive Summary

In the high-precision field of mass spectrometry (MS)-based phosphoproteomics, Adenosine 5'-triphosphate [


-

] (ATP-

)
serves as a critical reagent for enzymatic labeling. By utilizing a kinase-catalyzed reaction to transfer a heavy phosphate group to a substrate, researchers can introduce a distinct mass signature (+6.01 Da) that differentiates in vitro phosphorylated peptides from endogenous phosphorylation or serves as a quantitative standard.

However, the utility of this reagent is strictly governed by its isotopic enrichment level . Commercial reagents typically specify enrichment ranges (e.g., 94–99 atom %), but variations within this range can drastically alter signal-to-noise ratios and quantification accuracy. This guide dissects the technical specifications, quality control protocols, and application workflows necessary to ensure data integrity when using ATP-


.

Part 2: The Chemistry of ATP- -

Structural Definition & Labeling Topology

Commercial ATP-


 is synthesized such that the four oxygen atoms surrounding the 

-phosphorus are the heavy isotope

.
  • Chemical Formula:

    
    
    
  • Label Distribution:

    • 3 Terminal Oxygens (

      
      -position)
      
    • 1 Bridging Oxygen (

      
      -
      
      
      
      bridge)
The Mass Shift Mechanism (+6 Da vs. +8 Da)

A common misconception is that the full +8 Da mass shift of the


-phosphate is transferred to the substrate. This is chemically incorrect for standard kinase reactions.
  • Mechanism: The hydroxyl group (-OH) of the substrate (Ser/Thr/Tyr) initiates a nucleophilic attack on the

    
    -phosphorus.
    
  • Bond Cleavage: The bond breaks between the

    
    -phosphorus and the 
    
    
    
    -
    
    
    bridging oxygen.
  • Fate of Isotopes:

    • The Bridging

      
        acts as the leaving group and remains with the ADP byproduct.
      
    • The 3 Terminal

      
       atoms  are transferred to the substrate.
      
  • Result: The phosphopeptide gains a

    
     group.
    
    • Mass of

      
       Da
      
    • Mass of

      
       Da
      
    • 
       Mass 
      
      
      
      .

Part 3: Commercial Landscape & Enrichment Standards

The "95% Rule" and Signal Dilution

Most major vendors (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich) supply ATP-


-

with a specified isotopic enrichment of 94% to 99% atom % .

Why >95% is Critical: The probability of transferring a fully labeled phosphate group follows a binomial distribution based on the enrichment percentage (


).
For a transfer of 3 oxygen atoms:
  • At 99% Enrichment (

    
    ): 
    
    • Probability of

      
       (3 
      
      
      
      ):
      
      
  • At 90% Enrichment (

    
    ): 
    
    • Probability of

      
       (3 
      
      
      
      ):
      
      
    • Probability of

      
       (2 
      
      
      
      , 1
      
      
      ):
      
      

Impact: Lower enrichment leads to "isotopic leak," where the signal is split between the +6 Da and +4 Da channels. This reduces the primary signal intensity and complicates automated quantification algorithms, which may not account for the satellite peaks.

Commercial Specifications Table
VendorProduct GradeIsotopic Enrichment (Atom %)Chemical PurityStorage
Cambridge Isotope Labs Research Grade


-20°C (Desiccated)
Sigma-Aldrich Standard

(varies by batch)

-20°C
Silantes High Purity


-80°C

Part 4: Quality Control & Validation Protocol

Trustworthiness Directive: Never assume the label on the vial is the current state of the reagent. ATP is prone to hydrolysis and back-exchange if stored improperly (e.g., repeated freeze-thaw cycles or acidic pH).

Protocol: Direct Infusion ESI-MS Validation

Before committing precious biological samples, validate the ATP reagent.

Materials:

  • ATP-

    
    -
    
    
    
    stock (10 mM).
  • Solvent: 50% Acetonitrile / 0.1% Ammonium Acetate (pH 7.0). Note: Avoid acidic solvents like 0.1% Formic Acid for long incubations to prevent hydrolysis, though rapid infusion is acceptable.

Step-by-Step:

  • Dilution: Dilute ATP stock to 10

    
    M in the solvent.
    
  • Instrument: Triple Quadrupole or Orbitrap MS.

  • Mode: Negative Ion Mode (ATP ionizes best as

    
    ).
    
  • Scan: Range m/z 500–520.

  • Target Mass:

    • Unlabeled ATP (

      
      ): m/z 505.98
      
    • Fully Labeled ATP (

      
      ): m/z 513.98 (+8 Da shift).
      
  • Calculation:

    
    
    (Where 
    
    
    
    is the intensity of the isotopologue peak).

Part 5: The Kinase Assay Workflow

This workflow describes the generation of


-labeled phosphopeptides for use as internal standards or for efficiency profiling.

KinaseWorkflow cluster_mechanism Isotope Transfer Logic ATP_Reagent ATP-γ-18O4 Reagent (QC Validated) KinaseRxn In Vitro Kinase Reaction Buffer: 50mM Tris, 10mM MgCl2 Time: 1-16 hrs @ 30°C ATP_Reagent->KinaseRxn Phosphate Donor Substrate Protein/Peptide Substrate (Dephosphorylated) Substrate->KinaseRxn Digestion Proteolytic Digestion (Trypsin/Lys-C) KinaseRxn->Digestion Stop Rxn (Urea/Heat) Mech_Note Gamma-P (4x 18O) -> Substrate-P (3x 18O) Bridge 18O lost to ADP KinaseRxn->Mech_Note Enrichment Phosphopeptide Enrichment (TiO2 or IMAC-Fe) Digestion->Enrichment Peptide Mixture LCMS LC-MS/MS Analysis Target: +6.01 Da Shift Enrichment->LCMS Eluate

Figure 1: End-to-end workflow for generating and analyzing


-labeled phosphopeptides. Note the specific loss of one 

atom to ADP during the transfer.
Experimental Protocol
  • Dephosphorylation (Optional): If using a whole-cell lysate, treat with Alkaline Phosphatase (CIP) first to remove endogenous

    
    -phosphates, then heat-inactivate CIP.
    
  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 1 mM DTT. Magnesium is essential for ATP-Mg chelation.
    
  • Reaction Mix:

    • Substrate: 10–100

      
      g.
      
    • Kinase: 1:50 to 1:100 enzyme-to-substrate ratio.

    • ATP-

      
      -
      
      
      
      :
      1 mM final concentration (Saturating conditions).
  • Incubation: 30°C for 4–16 hours.

  • Quenching: Add 8M Urea or 1% Formic Acid.

  • Digestion: Standard Trypsin protocol.

Part 6: Troubleshooting & Stability

Back-Exchange

The


-phosphate oxygens are relatively stable at neutral pH. However, acid-catalyzed exchange  with water (

) can occur.
  • Risk: Storing ATP in acidic buffers or prolonged exposure to low pH during the quench step before drying.

  • Mitigation: Keep the kinase reaction at pH 7.5. Quench and immediately proceed to desalting or lyophilization.

"Ghost" Peaks (+2 Da / +4 Da)

If you observe significant +2 Da or +4 Da peaks alongside the +6 Da peak:

  • Cause 1: Low reagent enrichment (Check QC).

  • Cause 2: Phosphatase contamination. If a phosphatase removes the

    
    -phosphate and the kinase re-phosphorylates using trace 
    
    
    
    -ATP (recycled ADP), the signal dilutes. Use phosphatase inhibitors.[1]

References

  • Yep3z, N., et al. (2017). Estimating the efficiency of phosphopeptide identification by tandem mass spectrometry. National Institutes of Health (PMC). Retrieved from [Link]

  • Potel, C. M., et al. (2018). Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics. Chemical Communications. Retrieved from [Link]

  • Mellor, J. D., et al. (2023). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. National Institutes of Health. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Advantages of Non-Radioactive ATP Labeling in Biochemistry

Executive Summary For decades, the "gold standard" for ATP-dependent enzymatic assays was radiolabeling with -^{32}P-ATP. While offering high sensitivity, this method imposes significant burdens: hazardous waste disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "gold standard" for ATP-dependent enzymatic assays was radiolabeling with


-^{32}P-ATP. While offering high sensitivity, this method imposes significant burdens: hazardous waste disposal, regulatory compliance, and an inability to scale for High-Throughput Screening (HTS).

This guide explores the technical superiority of non-radioactive ATP labeling methods—specifically Bioluminescence (Luciferase-based) , Fluorescence Polarization (FP) , and Bioorthogonal (Click) Chemistry . We analyze the mechanistic advantages, sensitivity thresholds, and provide field-proven protocols for researchers transitioning to these safer, more efficient systems.

Part 1: Technical Deep Dive & Comparative Analysis

The Shift from Radioactivity

The primary driver for adopting non-radioactive methods is not merely safety, but kinetic versatility . Radioactive filter-binding assays are discontinuous and heterogeneous, requiring washing steps that limit throughput. Modern non-radioactive methods are largely homogeneous (mix-and-read), enabling real-time kinetic monitoring and miniaturization to 1536-well formats.

Core Technologies
A. Bioluminescence (ADP Detection)[1]
  • Mechanism: Instead of measuring the transfer of a radioactive phosphate, these assays quantify the ADP produced. The reaction typically occurs in two phases:[2]

    • Depletion: Unconsumed ATP is depleted using a specific enzyme (e.g., Apyrase) to reduce background.

    • Detection: The generated ADP is converted back to ATP by a kinase, which then drives a Luciferase/Luciferin reaction to produce light.[3]

  • Advantage: Ultra-high sensitivity (detection limit ~1 pM or <0.2 fmol/well), high signal-to-noise ratio (Z' > 0.7).

B. Fluorescent Analogs (FP & FRET)
  • Mechanism: Uses ATP analogs modified on the ribose or base (e.g., BODIPY-ATP , MANT-ATP ).[4][5]

  • Application: Fluorescence Polarization (FP) measures the change in rotation speed of the fluorophore upon binding to a large protein (kinase).

  • Advantage: True equilibrium measurements without stopping the reaction; ideal for binding constant (

    
    ) determination.
    
C. Bioorthogonal "Click" Chemistry[2][6][7][8]
  • Mechanism: Cells are metabolically labeled with an alkynyl-ATP analog (e.g., propargyl-ATP ). This analog is incorporated into cellular pools.[6][9] Post-fixation, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches a fluorophore.

  • Advantage: Enables in situ spatial visualization of ATP pools and ATP-binding proteomes in fixed cells, which is impossible with solution-phase radioactive assays.

Comparative Performance Matrix
FeatureRadioactive (

-^{32}P-ATP)
Bioluminescent (ADP-Glo™)Fluorescent (BODIPY-ATP)Bioorthogonal (Click)
Sensitivity High (<1 fmol)Ultra-High (<0.2 fmol)Moderate (~10-100 fmol)High (Imaging dependent)
Format Heterogeneous (Wash req.)Homogeneous (Mix-Read)HomogeneousIn-situ / Imaging
Throughput Low (Manual)Ultra-High (1536-well)HighMedium (Microscopy)
Safety Hazardous (Radiation)SafeSafeSafe
Kinetic Data Endpoint onlyEndpoint or ContinuousReal-time EquilibriumPulse-Chase Imaging
Cost/Well High (Disposal costs)Low to ModerateModerateModerate

Part 2: Experimental Workflows & Visualizations

Workflow: Luminescent Kinase Assay (ADP-Glo™)

This workflow illustrates the "Depletion-Detection" logic that ensures high signal-to-noise ratios by eliminating unconsumed ATP background.

ADPGlo_Mechanism Substrate Substrate + ATP (Kinase Reaction) ADP_Product ADP + Phospho-Substrate (Reaction Product) Substrate->ADP_Product Kinase Enzyme Step1 Step 1: ADP-Glo™ Reagent (Terminates Kinase & Depletes ATP) ADP_Product->Step1 Depleted ADP Only (ATP removed) Step1->Depleted 40 min Incubation Step2 Step 2: Detection Reagent (Convert ADP -> ATP) Depleted->Step2 Luciferase Luciferase Reaction (ATP + Luciferin -> Light) Step2->Luciferase ADP converted to ATP Signal Luminescence (Proportional to Kinase Activity) Luciferase->Signal

Caption: Figure 1: The biphasic mechanism of ADP-Glo assays. Step 1 eliminates background ATP noise, while Step 2 amplifies the signal via luciferase conversion.

Workflow: General High-Throughput Screening (HTS)

The following diagram depicts how non-radioactive assays integrate into automated drug discovery pipelines.

HTS_Workflow Library Compound Library (10k - 1M compounds) Dispense Acoustic Dispensing (Echo® Liquid Handler) Library->Dispense KinaseRxn Kinase Reaction (Enzyme + Substrate + ATP) Dispense->KinaseRxn Detection Add Detection Reagent (Luminescent/Fluorescent) KinaseRxn->Detection 60 min Readout Plate Reader (EnVision/PHERAstar) Detection->Readout 30-60 min Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Figure 2: Integration of homogeneous non-radioactive assays into an automated HTS pipeline.

Part 3: Validated Protocols

Protocol A: Kinase Activity Screening (Luminescent)

Based on Promega ADP-Glo™ Chemistry.

Reagents:

  • 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Ultra-Pure ATP (10µM final).

  • Test Compounds (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Dilute Kinase and Substrate in 1X Kinase Buffer. Prepare 2.5X ATP solution.

  • Reaction Assembly (384-well plate):

    • Add 2 µL of compound (or DMSO control).

    • Add 2 µL of Kinase enzyme. Incubate 10 min (pre-incubation).

    • Add 1 µL of Substrate/ATP mix to initiate reaction.

    • Total Volume: 5 µL.

  • Incubation: Seal plate and incubate at Room Temperature (RT) for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent .

    • Critical: Incubate for 40 minutes at RT. This step burns off unused ATP.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent .

    • Incubate for 30-60 minutes at RT.

  • Readout: Measure luminescence (0.5 - 1.0 sec integration time).

Validation Check:

  • Z-Factor: Calculate using Positive (Enzyme + Substrate) and Negative (No Enzyme) controls. A value

    
     indicates a robust assay.
    
  • Linearity: Run an ATP-to-ADP conversion curve (0% to 100% conversion) to verify signal linearity.

Protocol B: In Situ ATP Imaging (Bioorthogonal Click Chemistry)

For visualizing ATP distribution in fixed cells.

Reagents:

  • Alkynyl-ATP Analog (e.g., 50 µM final).

  • Fixative: 3.7% Formaldehyde in PBS.[10]

  • Permeabilization: 0.5% Triton X-100.[10]

  • Click Cocktail: CuSO4 (2 mM), Sodium Ascorbate (10 mM), THPTA ligand, Azide-Fluorophore (e.g., Alexa Fluor 488 Azide).

Step-by-Step Procedure:

  • Metabolic Labeling:

    • Seed cells on coverslips.[10]

    • Treat with 50 µM Alkynyl-ATP analog in culture media for 1-2 hours.

    • Note: Pulse duration depends on ATP turnover rates in the specific cell line.

  • Fixation:

    • Wash 2x with PBS.[6][10]

    • Fix with 3.7% Formaldehyde for 15 min at RT.[10]

    • Wash 2x with 3% BSA in PBS.[10]

  • Permeabilization:

    • Incubate with 0.5% Triton X-100 for 20 min.[10]

  • Click Reaction:

    • Prepare Click Cocktail fresh.

    • Add to cells and incubate for 30 minutes at RT in the dark.

    • Safety: Copper can be toxic; ensure thorough washing post-reaction.

  • Imaging:

    • Wash 3x with PBS.[6]

    • Mount with DAPI-containing media.

    • Image using Confocal Microscopy (Excitation 488 nm).

Part 4: References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega.[1] Link

  • Thermo Fisher Scientific. BODIPY™ FL ATP-γ-S, Thioester. Thermo Fisher. Link

  • Thermo Fisher Scientific. Click-iT™ Plus EdU Imaging Kits Protocol. (Adapted for Alkynyl-ATP). Thermo Fisher. Link

  • National Institutes of Health (NIH). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. Link

  • BMG LABTECH. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay. BMG LABTECH Application Note.[11] Link

Sources

Protocols & Analytical Methods

Method

protocol for SILAP phosphoproteomics using ATP-18O4

Application Note: Precision Kinase Substrate Profiling via [γ-18O4]ATP Labeling Part 1: Executive Summary & Scientific Rationale The Challenge: In signal transduction research, distinguishing direct kinase substrates fro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Kinase Substrate Profiling via [γ-18O4]ATP Labeling

Part 1: Executive Summary & Scientific Rationale

The Challenge: In signal transduction research, distinguishing direct kinase substrates from downstream indirect phosphorylation events is a "needle in a haystack" problem. Traditional in vitro kinase assays using cell lysates suffer from high background noise due to pre-existing (endogenous) phosphorylation and the activity of other kinases.

The Solution: The [γ-18O4]ATP Phosphoproteomics method (often referred to as a variant of SILAP - Stable Isotope Labeling with ATP) provides a definitive biochemical signature for direct substrates. By utilizing ATP where the γ-phosphate oxygens are stable 18O isotopes, researchers can chemically tag phosphorylation events that occur during the assay.[1]

The Mechanism: During the kinase reaction, the γ-phosphoryl group is transferred from ATP to the substrate's hydroxyl group (Ser/Thr/Tyr).

  • Chemistry: The nucleophilic hydroxyl group of the substrate attacks the γ-phosphorus of ATP. The bond breaks between the γ-phosphorus and the β-γ bridging oxygen.

  • Mass Shift: The substrate receives the phosphorus atom and three non-bridging oxygens from the ATP. The fourth oxygen (the bridge) typically leaves with the ADP or is not transferred.

  • Result: If [γ-18O4]ATP is used, three 18O atoms are incorporated into the phosphopeptide.[2]

    • Mass of 16O (3 atoms) ≈ 47.98 Da

    • Mass of 18O (3 atoms) ≈ 53.99 Da

    • Net Mass Shift: +6.01 Da relative to natural phosphorylation.

This +6 Da shift allows the mass spectrometer to distinguish "new" (in vitro) phosphorylation from "old" (in vivo) phosphorylation with high confidence.

Part 2: Experimental Workflow (Visualization)

The following diagram outlines the critical path from lysate preparation to MS data interpretation.

SILAP_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: The Kinase Reaction cluster_2 Phase 3: Processing & MS Lysate Cell Lysate (Endogenous Phosphorylation) Dephos Dephosphorylation (TSAP Treatment) Lysate->Dephos Remove Background Inactivation Heat Inactivation (Kill Phosphatase) Dephos->Inactivation 75°C, 15 min Mix Add Kinase of Interest + 1:1 Mix of ATP-16O / ATP-18O Inactivation->Mix Add Reaction Mix Incubation Incubation (30-60 min, 30°C) Mix->Incubation Digestion Trypsin Digestion Incubation->Digestion Enrichment Phosphopeptide Enrichment (TiO2 / IMAC) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Result Direct Substrate ID LCMS->Result Detect +6 Da Doublets

Caption: Workflow for [γ-18O4]ATP-mediated kinase substrate identification. Red nodes indicate background removal; Blue nodes indicate the specific labeling step.

Part 3: Detailed Protocol

Critical Reagents
ReagentSpecificationPurpose
[γ-18O4]ATP >95% Isotopic PurityThe heavy donor. Essential for the +6 Da shift.
ATP (16O) Ultra-pure, PCR gradeThe light donor. Used in a 1:1 mix to create "doublets."[1]
TSAP Thermosensitive Alkaline PhosphataseRemoves endogenous phosphates; heat-labile for easy inactivation.
Kinase Buffer 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2Standard reaction environment. Avoid phosphate buffers.
TiO2 Beads 5 µm, sphericalHigh-specificity phosphopeptide enrichment.
Phase 1: Lysate "Reset" (Dephosphorylation)

Rationale: Cell lysates are teeming with phosphorylated proteins. To see the specific activity of your added kinase, you must first "wipe the slate clean" by removing endogenous phosphates.

  • Lysis: Lyse cells (e.g., HeLa, HEK293) in a non-denaturing buffer (1% NP-40, 150 mM NaCl, 20 mM Tris pH 7.5). Do not add phosphatase inhibitors.

  • Dephosphorylation: Add TSAP (Thermosensitive Alkaline Phosphatase) to the lysate. Use approx. 1 unit TSAP per 10 µg protein.

  • Incubation: Incubate at 37°C for 45–60 minutes.

  • Inactivation (CRITICAL): Incubate the sample at 75°C for 15 minutes .

    • Why? You must irreversibly destroy the TSAP. If TSAP remains active in Phase 2, it will hydrolyze your expensive 18O-ATP and strip the new labels off your substrates.

Phase 2: The "SILAP" Kinase Reaction

Rationale: We use a 1:1 mixture of light (16O) and heavy (18O) ATP. This creates a distinct spectral signature: every direct substrate will appear as a doublet separated by exactly 6.01 Da. This self-validates the data and eliminates false positives.

  • Reaction Mix Prep: Prepare a Master Mix containing:

    • 20 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2 (or MnCl2 if required by kinase)

    • 1 mM DTT

    • ATP Mix: 100 µM final concentration (composed of 50 µM [γ-18O4]ATP + 50 µM Natural ATP).

  • Kinase Addition: Add your recombinant kinase of interest (Gene X) to the heat-inactivated lysate.

    • Control: Prepare a parallel tube with buffer only (No Kinase) to assess background.

  • Incubation: Incubate at 30°C for 30–60 minutes.

  • Quenching: Stop the reaction by adding 8M Urea (denaturation) or 10% TCA.

Phase 3: Digestion & Enrichment
  • Digestion: Dilute Urea to <2M. Add Trypsin (modified, sequencing grade) at a 1:50 enzyme-to-substrate ratio. Incubate overnight at 37°C.

  • Desalting: Use C18 cartridges (Sep-Pak or similar) to remove salts and reagents.

  • Enrichment: Enrich phosphopeptides using TiO2 (Titanium Dioxide) or IMAC (Fe-NTA).

    • Note: Acidic loading buffers (DHB/Glutamic acid) are standard here.

  • Elution: Elute in high pH buffer (Ammonium Hydroxide/Pyrrolidine), then immediately acidify with Formic Acid to preserve the phosphopeptides.

Part 4: Data Analysis & Interpretation

The success of this protocol relies on specific MS filtering criteria.

The "+6 Da" Rule

In the mass spectrometer, look for peptide pairs with the following characteristics:

  • Chromatographic Co-elution: The Light and Heavy versions are chemically identical (except for isotopes), so they must elute at the exact same retention time.

  • Mass Difference (Δm):

    • Singly charged (+1): Δm = 6.01 Da

    • Doubly charged (+2): Δm = 3.005 Da

    • Triply charged (+3): Δm = 2.003 Da

  • Intensity Ratio: If you used a 1:1 ATP mix, the doublet peaks should have roughly equal intensity (1:1 ratio).

Differentiating Substrate Classes
Observation in MSInterpretation
Light Peak Only Endogenous Phosphorylation. The site was phosphorylated in the cell and not removed by TSAP, or re-phosphorylated by a kinase that uses tightly bound endogenous ATP (rare).
Heavy Peak Only Direct Substrate (High Turnover). Rare in 1:1 mix experiments. Suggests extremely rapid phosphorylation by the exogenous kinase.
1:1 Doublet (+6 Da) VALIDATED DIRECT SUBSTRATE. The site was phosphorylated in vitro by the added kinase using the exogenous ATP pool.

References

  • Muller, D. R., et al. (2007). "Detection of in vitro kinase generated protein phosphorylation sites using gamma[18O4]-ATP and mass spectrometry." Proceedings of the National Academy of Sciences (PNAS).

  • Xue, L., et al. (2012). "Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates." Proceedings of the National Academy of Sciences (PNAS).

  • Yepuri, N. R., et al. (2018). "Synthesis of [γ-18O4]ATP and its application in identifying kinase substrates." Methods in Molecular Biology.

  • Heller, M., et al. (2003). "Trypsin catalyzed 18O labeling for comparative proteomics: isolation of C-terminal peptides." Journal of the American Society for Mass Spectrometry. (Reference for back-exchange mechanisms).

Sources

Application

Application Note &amp; Protocol: A Mass Spectrometry-Based Approach for Measuring Kinase Activity Using Oxygen-18 Labeled ATP

Authored by: A Senior Application Scientist Introduction: Beyond Radioactivity - A Precise and Quantitative Kinase Assay Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phos...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Beyond Radioactivity - A Precise and Quantitative Kinase Assay

Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to a substrate, thereby modulating its function.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinases a major class of drug targets.[3] Consequently, robust and accurate methods for measuring kinase activity are paramount in basic research and drug development.

Traditionally, kinase activity has been measured using radioactive isotopes, such as [γ-³²P]ATP, which is considered a "gold standard" due to its sensitivity and direct measurement of phosphate incorporation.[4][5] However, the use of radioisotopes poses significant safety, handling, and disposal challenges.[5][6]

This application note details a powerful, non-radioactive method for quantifying kinase activity using stable isotope labeling with oxygen-18 (¹⁸O) labeled ATP, specifically at the γ-phosphate position (γ-¹⁸O-ATP). This technique, coupled with mass spectrometry, offers a safe, precise, and highly versatile platform for studying kinase function.[7][8][9] The core principle of this assay is the enzymatic transfer of an ¹⁸O-labeled phosphate group from γ-¹⁸O-ATP to the substrate protein or peptide. The resulting mass shift in the phosphorylated substrate is then detected and quantified by mass spectrometry, providing a direct measure of kinase activity.[10][11]

This method is universally applicable to any kinase, does not require purified enzymes or fluorescently labeled substrates, and is amenable to multiplexing, allowing for the simultaneous analysis of multiple phosphorylation events.[7][8]

Principle of the Assay

The assay is based on the fundamental biochemical reaction catalyzed by kinases. In the presence of a kinase, a substrate (protein or peptide), and necessary cofactors (e.g., Mg²⁺), the terminal phosphate group of ATP is transferred to a serine, threonine, or tyrosine residue on the substrate.

When γ-¹⁸O-ATP is used as the phosphate donor, the transferred phosphate group carries the stable isotope label. This results in a mass increase in the phosphorylated substrate that can be precisely measured by mass spectrometry. The extent of this mass shift is directly proportional to the kinase activity.

For example, if γ-[¹⁸O₂]-ATP is used, the resulting phosphopeptide will be 2 Daltons heavier than if it were phosphorylated with unlabeled ATP. By comparing the abundance of the ¹⁸O-labeled phosphopeptide to an internal standard or to the unlabeled form, a quantitative measure of kinase activity can be obtained.[10][11]

Visualizing the Kinase Reaction with ¹⁸O-ATP

Kinase_Reaction ATP γ-¹⁸O-ATP Kinase Kinase + Mg²⁺ ATP->Kinase binds Substrate Substrate (Protein/Peptide) Substrate->Kinase binds ADP ADP Phospho_Substrate ¹⁸O-Phosphorylated Substrate Kinase->ADP releases Kinase->Phospho_Substrate releases

Caption: The enzymatic transfer of an ¹⁸O-labeled phosphate from ATP to a substrate by a kinase.

Materials and Reagents

Reagent/MaterialRecommended Specifications
γ-¹⁸O-ATP ≥95% isotopic purity
Kinase Purified recombinant or immunoprecipitated
Substrate Protein or peptide with known phosphorylation site
Kinase Reaction Buffer e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT
Unlabeled ATP For control reactions
Quenching Solution e.g., 100 mM EDTA or 1% Trifluoroacetic Acid (TFA)
Protease e.g., Trypsin (mass spectrometry grade)
Phosphopeptide Enrichment Kit e.g., TiO₂ or Fe-IMAC spin columns
Mass Spectrometer High-resolution LC-MS/MS system
General Lab Equipment Pipettes, tubes, thermomixer, centrifuge

Experimental Workflow

The overall workflow for a typical ¹⁸O-based kinase assay involves four main stages: the kinase reaction, sample processing, phosphopeptide enrichment, and LC-MS/MS analysis.

Workflow cluster_prep 1. Kinase Reaction cluster_process 2. Sample Processing cluster_enrich 3. Phosphopeptide Enrichment cluster_analysis 4. LC-MS/MS Analysis A Combine Kinase, Substrate, and Reaction Buffer B Initiate reaction with γ-¹⁸O-ATP A->B C Incubate at optimal temperature and time B->C D Quench Reaction C->D E Protein Denaturation and Reduction/Alkylation D->E F Proteolytic Digestion (e.g., Trypsin) E->F G Enrich for phosphopeptides (e.g., TiO₂ chromatography) F->G H Liquid Chromatography Separation G->H I Mass Spectrometry Detection and Quantification H->I J Data Analysis I->J

Caption: A generalized workflow for measuring kinase activity using γ-¹⁸O-ATP and mass spectrometry.

Detailed Experimental Protocol

This protocol provides a general framework. Optimization of enzyme concentration, substrate concentration, ATP concentration, and incubation time is crucial for robust results.[2]

Part 1: The Kinase Reaction
  • Prepare the Kinase Reaction Master Mix: On ice, prepare a master mix containing the kinase reaction buffer, the kinase, and the substrate. The final volume and concentrations should be optimized for your specific kinase-substrate pair.

    • Expert Tip: Include a "no-kinase" control to assess background signal and a "no-substrate" control to measure autophosphorylation.[12]

  • Initiate the Reaction: Start the kinase reaction by adding γ-¹⁸O-ATP to the master mix to a final concentration typically at or near the Km of the kinase for ATP.[13] For a control reaction, use unlabeled ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

    • Causality: A time-course experiment is recommended to ensure the reaction is within the linear range of product formation.[12]

  • Quench the Reaction: Stop the reaction by adding a quenching solution, such as EDTA (to chelate Mg²⁺) or by acidifying with TFA.

Part 2: Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation: If a protein substrate was used, denature the protein (e.g., by boiling in SDS-containing buffer), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide). This ensures efficient proteolytic digestion.

  • Proteolytic Digestion: Digest the protein sample into peptides using a protease like trypsin. Incubate overnight at 37°C.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry analysis.

Part 3: Phosphopeptide Enrichment
  • Enrichment: Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides before MS analysis. This can be achieved using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[14]

Part 4: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Identify the phosphopeptides of interest by their precursor mass and fragmentation pattern (MS/MS spectrum).

    • Quantify the relative abundance of the ¹⁸O-labeled phosphopeptide and its unlabeled counterpart (from a control or spiked-in standard).

    • The ratio of the ¹⁸O-labeled to the unlabeled phosphopeptide is a direct measure of the kinase activity under the tested conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or no signal for the ¹⁸O-labeled phosphopeptide Inactive kinase; Suboptimal reaction conditions (pH, temperature); Degraded γ-¹⁸O-ATP or substrate.[13]Verify kinase activity with a standard assay; Optimize buffer components and incubation time; Use fresh reagents.
High background phosphorylation Contaminating kinases in the enzyme or substrate preparation.Use highly purified reagents; Include a pan-kinase inhibitor in the cell lysate if using immunoprecipitated kinase.[11]
Incomplete ¹⁸O labeling Presence of unlabeled ATP in the reaction; Isotopic impurity of the γ-¹⁸O-ATP.Ensure the γ-¹⁸O-ATP is the primary source of ATP; Use γ-¹⁸O-ATP with high isotopic enrichment.
Poor phosphopeptide enrichment Suboptimal binding or elution conditions for the enrichment column.Optimize the loading, washing, and elution buffers for your specific phosphopeptides.

Conclusion

The use of γ-¹⁸O-labeled ATP in conjunction with mass spectrometry provides a powerful, safe, and quantitative method for measuring kinase activity. This approach offers several advantages over traditional methods, including the elimination of radioactivity, high specificity, and the potential for multiplexed analysis. By providing a direct readout of substrate phosphorylation, this technique is an invaluable tool for kinase inhibitor screening, substrate discovery, and the detailed characterization of kinase-mediated signaling pathways.

References

  • Loughrey, D., et al. (2014). Stable Isotope Labeling of Phosphoproteins for Large-scale Phosphorylation Rate Determination. Molecular & Cellular Proteomics. [Link]

  • Tao, W. A., et al. (2013). A universal and multiplex kinase assay using γ-[(18)O(4)]-ATP. Chemical Communications. [Link]

  • Loughrey, D., et al. (2018). Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Hanks, S. K. (2003). Assay of protein kinases using radiolabeled ATP: A protocol. Methods in Molecular Biology. [Link]

  • Karra, A. S., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • JoVE. (2022). Assaying Protein Kinase Activity with Radiolabeled ATP | Protocol Preview. YouTube. [Link]

  • Keston-Smith, E., & Graves, J. D. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Gräbnitz, F., et al. (2024). Molecular recording of cellular protein kinase activity with chemical labeling. Nature Biotechnology. [Link]

  • Loughrey, D., et al. (2018). Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. ResearchGate. [Link]

  • Gräbnitz, F., et al. (2024). Molecular recording of cellular protein kinase activity with chemical labeling. bioRxiv. [Link]

  • Karra, A. S., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PubMed. [Link]

  • Carlson, S. M., & White, F. M. (2012). Labeling and identification of direct kinase substrates. Science Signaling. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Tao, W. A., et al. (2013). A universal and multiplex kinase assay using γ-[18O4]-ATP. ResearchGate. [Link]

  • Ubersax, J. A., & Shokat, K. M. (2007). Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling. Nature Protocols. [Link]

  • Tao, W. A., et al. (2013). A Universal and Multiplex Kinase Assay Using γ-[18O4]-ATP Supporting Information. The Royal Society of Chemistry. [Link]

  • Wolf-Yadlin, A., et al. (2009). A site-specific, multiplexed kinase activity assay using stable-isotope dilution and high-resolution mass spectrometry. Proceedings of the National Academy of Sciences. [Link]

  • Lemeer, S., et al. (2007). Universal Quantitative Kinase Assay Based on Diagonal SCX Chromatography and Stable Isotope Dimethyl Labeling Provides High-definition Kinase Consensus Motifs for PKA and Human Mps1. Journal of Proteome Research. [Link]

  • ResearchGate. (n.d.). Overview of the experimental designs with differently labeled ATP... [Link]

  • Kennedy, J. J., et al. (2020). Targeted Mass Spectrometry Enables Quantification of Novel Pharmacodynamic Biomarkers of ATM Kinase Inhibition. Cancers. [Link]

  • Regot, S., et al. (2017). Live-cell measurements of kinase activity in single cells using translocation reporters. Methods in Molecular Biology. [Link]

  • Lawrence, D. S., & Nourse, A. (2008). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology. [Link]

  • Lawrence, D. S. (2019). Quantification of ERK kinase activity in biological samples using differential sensing. Nature Communications. [Link]

  • Zhou, P., et al. (2024). Quantitative Measurement of the Kinase Activity of Wildtype ALPK1 and Disease-Causing ALPK1 Mutants Using Cell-Free Radiometric Phosphorylation Assays. Bio-protocol. [Link]

Sources

Method

High-Resolution ³¹P NMR Analysis of ATP-¹⁸O₄ Hydrolysis and Positional Isotope Exchange (PIX)

Executive Summary This application note details the protocol for utilizing Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) to analyze the hydrolysis and exchange kinetics of ATP-¹⁸O₄ (Adenosine 5'-triphosphate labeled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) to analyze the hydrolysis and exchange kinetics of ATP-¹⁸O₄ (Adenosine 5'-triphosphate labeled with Oxygen-18 at the


-phosphate). Unlike traditional radioactive assays (

P) or colorimetric phosphate assays, this technique is non-destructive and provides unique mechanistic insights into enzyme chemistry.

By exploiting the isotope-induced chemical shift , researchers can distinguish between different isotopologues of phosphate species (e.g., P-¹⁶O₄ vs. P-¹⁶O₃¹⁸O₁) within a single tube.[1] This method is the gold standard for determining:

  • Hydrolysis Rates: Direct quantification of inorganic phosphate (P

    
    ) release.
    
  • Positional Isotope Exchange (PIX): Detecting reversible bond cleavage intermediates before product release, a critical step in defining the mechanism of action (MoA) for ATPase inhibitors and kinase drugs.

Theoretical Basis: The Isotope Shift Effect

The core principle of this assay is the isotope effect on nuclear shielding . Replacing a


O atom with the heavier 

O isotope at a phosphorus center perturbs the vibrational modes of the P–O bond. The heavier isotope lowers the zero-point vibrational energy, slightly shortening the average bond length. This increases the electron density around the phosphorus nucleus, resulting in increased shielding.
Key Spectroscopic Parameters[2][3][4][5]
  • Direction: Upfield shift (lower ppm).

  • Magnitude: Approximately 0.020 – 0.025 ppm per ¹⁸O atom (at typical high-field strengths).

  • Additivity: The effect is cumulative. A phosphate species with four ¹⁸O atoms will appear ~0.08 ppm upfield relative to the unlabeled species.

This shift allows for the resolution of all five possible inorganic phosphate species (


) in a hydrolytic mixture:
  • 
    O
    
    
    
    -P
    
    
    (Native)
  • 
    O
    
    
    
    
    
    O
    
    
    -P
    
    
  • 
    O
    
    
    
    
    
    O
    
    
    -P
    
    
  • 
    O
    
    
    
    
    
    O
    
    
    -P
    
    
  • 
    O
    
    
    
    -P
    
    
    (Fully labeled)

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to kinetic analysis.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Analysis ATP ATP-18O4 Synthesis/Source Chelex Chelex-100 Treatment (Remove Paramagnetics) ATP->Chelex Purify Mix Reaction Mix (Enzyme + Buffer + D2O) Chelex->Mix Combine Magnet High-Field NMR (>400 MHz) Mix->Magnet Insert Tube Lock Lock/Shim (on D2O) Magnet->Lock Acquire 31P Pulse Sequence (Proton Decoupled) Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Peak Integration (Isotopologue Ratios) Process->Integrate Kinetics Rate Calculation (k_cat / PIX rate) Integrate->Kinetics

Figure 1: Workflow for ³¹P NMR analysis of ATP hydrolysis. Critical steps include Chelex treatment to remove line-broadening ions and high-field acquisition for resolution.

Detailed Protocol

Reagents and Materials[2]
  • Substrate: [

    
    -
    
    
    
    O
    
    
    ]ATP (Commercial or enzymatically synthesized via Carbamate Kinase method).
  • Buffer: 50 mM HEPES or Tris-HCl (pH 7.5). Avoid phosphate buffers.

  • D

    
    O:  99.9% Deuterium Oxide (for field lock).
    
  • Chelating Agent: Chelex-100 resin (Sodium form).

  • Enzyme: Target ATPase or Kinase.

  • NMR Tube: 5mm high-precision tubes (Wilmad or equivalent).

Sample Preparation (Critical Step)

The primary cause of failure in this assay is line broadening caused by paramagnetic impurities (Fe


, Mn

, Cu

). The isotope shift is only ~0.02 ppm; broad lines will merge these peaks into a single blob.
  • Chelex Treatment: Pass all buffers and substrate solutions (except the enzyme) through a small column of Chelex-100 resin. Alternatively, add a few beads of Chelex directly to the stock solutions and spin down before use.

  • EDTA/EGTA: If the enzyme permits, include 0.1 mM EDTA to scavenge trace metals. Note that Mg

    
     (essential for ATPases) is diamagnetic and safe, but must be high purity.
    
  • Reaction Assembly:

    • Total Volume: 500 – 600 µL.

    • ATP Concentration: 2 – 10 mM (High concentrations improve signal-to-noise).

    • D

      
      O Content: 10% (v/v).
      
    • Mg

      
      : Typically 1.2x [ATP].
      
NMR Acquisition Parameters
  • Instrument: Minimum 400 MHz (proton frequency), corresponding to ~162 MHz for ³¹P. Higher fields (600+ MHz) are preferred for better peak separation.

  • Temperature: Regulate strictly (e.g., 25°C or 37°C). Chemical shifts are temperature-dependent.

  • Pulse Sequence: zgpg30 (or equivalent). Standard one-pulse with broadband proton decoupling (Waltz-16 or Garmin) during acquisition to remove

    
    H-
    
    
    
    P coupling.
  • Relaxation Delay (D1): 2–5 seconds. (T1 for phosphorus can be long; ensure sufficient relaxation for quantitative integration).

  • Scans (NS): 64 – 256 scans per time point (depending on concentration).

Data Analysis and Kinetic Modeling

Spectrum Interpretation

Upon hydrolysis of [


-

O

]ATP in H


O, the released inorganic phosphate (P

) will incorporate one

O from water.
  • Substrate Peak:

    
    -P of ATP (Doublet at ~ -5 ppm).
    
  • Product Peak: P

    
     (Singlet at ~ 2-3 ppm).
    

The Isotope Signature:

  • If hydrolysis is direct: The P

    
     peak will appear as a dominant 
    
    
    
    O
    
    
    
    
    O
    
    
    -P
    
    
    species.
  • If PIX (Positional Isotope Exchange) occurs: The

    
    -P resonance of the ATP (multiplet at ~ -19 ppm) will broaden or split further if the 
    
    
    
    -
    
    
    bridge oxygen scrambles with the non-bridge oxygens.
Calculating Hydrolysis Rates

Integrate the area under the specific P


 isotopologue peaks.
SpeciesChemical Shift (

)
Origin
P-

O

0.00 ppm (Ref)Contaminant / Background
P-

O


O

-0.021 ppmMultiple turnovers / Exchange
P-

O


O

-0.042 ppmMultiple turnovers
P-

O


O

-0.063 ppmPrimary Hydrolysis Product
P-

O

-0.084 ppmUnreacted starting material (rarely seen as Pi)

Rate Equation:



Where 

is the fractional integral of the specific isotopologue.
PIX Mechanism Visualization

The following diagram illustrates the "Bridge to Non-Bridge" scrambling that ³¹P NMR can detect, proving the existence of a reversible enzyme-bound intermediate.

PIX Start Substrate: ATP(gamma-18O4) (Bridge is 16O) Intermediate Enzyme-Bound Intermediate: ADP-beta-16O ... 18O-Pi-18O3 (Bond Cleaved) Start->Intermediate Step 1: Cleavage Rotation Rotation of Beta-Phosphate (Torsion Angle Change) Intermediate->Rotation Step 2: Freedom of Motion Hydrolysis Product Release (ADP + Pi) Intermediate->Hydrolysis Step 4: Release Pi (Hydrolysis Observed) Reformation Bond Reformation: ATP(beta-nonbridge-18O) (Bridge is now 18O) Rotation->Reformation Step 3: Ligation (PIX Observed)

Figure 2: Positional Isotope Exchange (PIX) mechanism. If the bond reforms after rotation, the


O label moves, detectable by a shift in the 

-P NMR signal.

Troubleshooting & Optimization

IssueProbable CauseSolution
Broad Peaks (No Splitting) Paramagnetic impurities (Mn, Fe).Treat all buffers with Chelex-100. Use high-grade ATP.
Drifting Chemical Shift pH instability or Temperature drift.Increase buffer capacity (100 mM HEPES). Use a variable temperature (VT) unit.
Low Signal Insufficient concentration.Increase ATP to >5 mM. Increase number of scans (NS).
No PIX Observed Bond cleavage is irreversible OR rotation is restricted.The intermediate may be too short-lived or the active site is sterically tight.

References

  • Cohn, M., & Hu, A. (1978).[2] Isotopic (

    
    O) shift in 
    
    
    
    P nuclear magnetic resonance applied to a study of enzyme-catalyzed phosphate-phosphate exchange and phosphate (oxygen)-water exchange reactions.[2] Proceedings of the National Academy of Sciences, 75(1), 200–203.[2] Link
  • Hackney, D. D., & Wimmer, M. J. (1989). Positional isotope exchange using phosphorus-31 nuclear magnetic resonance. Methods in Enzymology, 177, 390–403. Link

  • Raushel, F. M., & Villafranca, J. J. (1980). Phosphorus-31 nuclear magnetic resonance applications to positional isotope exchange reactions catalyzed by Escherichia coli carbamoyl-phosphate synthetase: Analysis of forward and reverse enzymatic reactions. Biochemistry, 19(14), 3172–3176. Link

  • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.

Sources

Application

mass spectrometry detection of 18O-phosphorylated peptides

Application Note: Precision Analysis of Phosphorylation Dynamics via 18O-Phosphate Labeling Abstract & Introduction Phosphoproteomics is often plagued by false discovery rates and the inability to distinguish between sta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Analysis of Phosphorylation Dynamics via 18O-Phosphate Labeling

Abstract & Introduction

Phosphoproteomics is often plagued by false discovery rates and the inability to distinguish between static phosphorylation sites and those undergoing rapid turnover. Standard enrichment protocols (TiO2, IMAC) cannot differentiate between a phosphate group and an isobaric modification, nor can they reveal the kinetics of the kinase reaction itself.

This Application Note details the protocol for generating and detecting 18O-phosphorylated peptides . Unlike standard proteolytic labeling (which places 18O at the C-terminus), this method incorporates stable isotopes directly into the phosphate moiety (


).

Key Applications:

  • Validation: Definitively distinguishing true phosphopeptides from acidic non-phosphorylated peptides (false positives).

  • Kinetic Profiling: Measuring kinase turnover rates and phosphatase activity ("off-rates") by tracking oxygen exchange.

  • Mechanism Elucidation: Mapping the specific donor oxygen atoms during phosphoryl transfer.

The Principle of 18O-Phosphate Labeling

The core principle relies on the mass difference between Oxygen-16 (


O, 15.9949 Da) and Oxygen-18 (

O, 17.9991 Da).
Mechanism of Label Incorporation

There are two distinct pathways to label the phosphate group:

  • Forward Reaction (Kinase Assay): Using [

    
    -
    
    
    
    O
    
    
    ]ATP as the phosphate donor.
    • During phosphorylation, the hydroxyl group of the substrate (Ser/Thr/Tyr) attacks the

      
      -phosphorus of ATP.
      
    • The oxygen linking the phosphate to the peptide originates from the substrate (usually

      
      O).
      
    • The three non-bridging oxygen atoms on the transferred phosphate group originate from the ATP.

    • Result: Incorporation of three

      
      O atoms.
      
    • Mass Shift:

      
       Mass = 
      
      
      
      Da.
  • Reverse/Exchange Reaction (Phosphatase Assay): Incubating an existing phosphoprotein in H

    
    O.
    
    • Phosphatases catalyze the reversible hydrolysis of the phosphate ester.

    • During the transient formation of the enzyme-substrate intermediate, solvent oxygens (

      
      O) are exchanged into the phosphate group.
      
    • Result: Variable incorporation of 1 to 3

      
      O atoms depending on incubation time.
      

Experimental Workflow Visualization

The following diagram outlines the critical path for the Forward Reaction (Kinase Assay), which is the gold standard for de novo phosphosite validation.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Processing cluster_2 Phase 3: Detection ATP [gamma-18O4]ATP (Isotopic Purity >95%) Reaction Incubation 37°C, pH 7.5 (Mg2+ cofactor) ATP->Reaction Substrate Protein Substrate (Dephosphorylated) Substrate->Reaction Kinase Kinase Enzyme (e.g., PKA, MAPK) Kinase->Reaction Digest Proteolytic Digestion (Trypsin/Lys-C) Reaction->Digest Quench & Denature Enrich Phosphopeptide Enrichment (TiO2 or IMAC) Digest->Enrich Acidic Loading LCMS High-Res LC-MS/MS (Orbitrap/TOF) Enrich->LCMS Elution (High pH) Analysis Data Analysis (+6.01 Da Shift Detection) LCMS->Analysis

Figure 1: Workflow for generating and detecting 18O-labeled phosphopeptides using gamma-18O-ATP.

Detailed Protocol: [ - O]ATP Kinase Assay

This protocol is designed to validate phosphorylation sites by inducing a specific +6 Da mass shift.

Reagents Required
  • [

    
    -
    
    
    
    O
    
    
    ]ATP:
    >95% isotopic purity (Sigma or Cambridge Isotope Labs).
  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 0.1 mM EDTA, 2 mM DTT.
    
  • Substrate: Purified protein or cell lysate (dephosphorylated via alkaline phosphatase if necessary).

  • Enrichment Beads: TiO

    
     (Titanium Dioxide) or Fe-NTA (IMAC).
    
Step-by-Step Methodology
  • Substrate Preparation (Pre-clearing):

    • If the substrate is already phosphorylated, treat with Calf Intestinal Phosphatase (CIP) for 1 hour at 37°C.

    • Heat inactivate CIP (65°C for 15 min) or remove via buffer exchange (molecular weight cutoff filters). Critical: Residual phosphatase will hydrolyze your expensive 18O-ATP.

  • Kinase Reaction (The Labeling Step):

    • Mix Substrate (10

      
      g) with Kinase Buffer.
      
    • Add Kinase (enzyme-to-substrate ratio 1:50 to 1:100).

    • Initiate reaction by adding [

      
      -
      
      
      
      O
      
      
      ]ATP
      to a final concentration of 100-500
      
      
      M.
    • Control: Run a parallel reaction with standard

      
      O-ATP.
      
    • Incubate at 30-37°C for 30 minutes.

  • Quenching & Digestion:

    • Quench by adding Urea (8M final) or SDS (1% final) and boiling for 5 min.

    • Dilute Urea to <2M with 50 mM Ammonium Bicarbonate (pH 8.0).

    • Add Trypsin (1:50 w/w) and incubate overnight at 37°C.

  • Phosphopeptide Enrichment (TiO

    
     Method): 
    
    • Acidify digest to pH < 2.0 using TFA (Trifluoroacetic acid).

    • Load onto TiO

      
       spin tips (equilibrated in 80% ACN, 5% TFA, 1M Glycolic Acid).
      
    • Wash 2x with loading buffer; Wash 2x with 80% ACN/1% TFA.

    • Elute with 1% Ammonium Hydroxide (pH > 10).

    • Immediately acidify elution with Formic Acid to prevent

      
      -elimination of the phosphate group.
      
  • LC-MS/MS Acquisition:

    • Instrument: Orbitrap or Q-TOF (Resolution > 30,000 is recommended to resolve isotopic envelopes).

    • Method: Data-Dependent Acquisition (DDA).

    • Dynamic Exclusion: Set to 30s to ensure lower abundance isomers are not ignored.

Data Analysis & Interpretation

Correct interpretation of the mass spectrum is the "self-validating" aspect of this protocol.

Expected Mass Shifts
Labeling SourceTarget Moiety18O Atoms Incorp.[1][2][3][4]Mass Shift (

m)
Standard Trypsin (

)
C-Terminus1 or 2+2.00 or +4.01 Da
[

-

O

]ATP
Phosphate Group 3 +6.01 Da
Phosphatase Exchange Phosphate Group1 - 3 (Variable)+2, +4, or +6 Da
Identifying the Signal
  • Extract Ion Chromatograms (XIC): Extract the m/z for the predicted phosphopeptide (Light) and the +6 Da shifted version (Heavy).

  • Isotopic Envelope:

    • The

      
      O peptide will show a standard isotopic distribution.
      
    • The

      
      O peptide will show a distribution shifted by precisely +6.01 Da / 
      
      
      
      (where
      
      
      is the charge state).
    • Note: If the ATP was only 90% pure, you may see a "ladder" of +2, +4, and +6 peaks.

Verification Logic (Boolean Check)
  • IF peptide detected with +80 Da (Phospho) AND +6 Da shift in heavy channel

    
    VALIDATED PHOSPHOSITE .
    
  • IF peptide detected with +80 Da BUT no shift

    
    Endogenous Phosphorylation  (pre-existing) or False Positive  (if control was clean).
    

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No +6 Da Shift High endogenous phosphorylationPre-treat substrate with CIP (phosphatase) to clear "light" phosphates before adding 18O-ATP.
Mixed +2/+4/+6 Shifts ATP hydrolysis / ExchangeEnsure buffers are free of inorganic phosphate. Shorten incubation times to prevent back-exchange.
Low Signal Intensity Poor EnrichmentEnsure pH is < 2.0 during TiO2 loading. Glycolic acid is required to displace non-phosphorylated acidic peptides.
Back-Exchange Acid-catalyzed exchangeWhile rare at pH 2, avoid prolonged storage of peptides in acidic solution. Analyze immediately after elution.

References

  • Miyagi, M., & Rao, K. C. (2007). Proteolytic 18O-labeling strategies for quantitative proteomics. Mass Spectrometry Reviews. Link

  • Vigko, J., et al. (2003). Mass spectrometric analysis of protein phosphorylation using [gamma-18O]ATP. Rapid Communications in Mass Spectrometry. Link

  • Zhou, H., et al. (2013). A systematic approach to the analysis of protein phosphorylation. Nature Protocols. Link

  • Olsen, J. V., & Macek, B. (2009). High-resolution quantitative phosphoproteomics. Methods in Molecular Biology. Link

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology. Link

For technical support regarding specific kinase buffer compatibilities, please contact the mass spectrometry facility core.

Sources

Method

Application Note: Experimental Setup for Positional Isotope Exchange (PIX) Studies

Abstract & Core Directive Positional Isotope Exchange (PIX) is a definitive kinetic technique used to identify reaction intermediates that are chemically competent but do not accumulate in free solution. Unlike tradition...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Positional Isotope Exchange (PIX) is a definitive kinetic technique used to identify reaction intermediates that are chemically competent but do not accumulate in free solution. Unlike traditional Kinetic Isotope Effects (KIE), which measure rate changes based on mass, PIX measures the scrambling of an isotopic label (typically


O) between chemically distinct positions within a substrate while it is transiently bound to the enzyme.

This guide provides a rigorous protocol for conducting PIX experiments using


P-NMR  (the gold standard for phosphate-transfer enzymes) and Mass Spectrometry  (for high-sensitivity applications). It is designed for researchers aiming to distinguish between concerted mechanisms and stepwise pathways involving "hidden" intermediates.

Theoretical Foundation: The "Rotational" Mechanism

The central premise of PIX is that a bond cleavage step occurs, allowing a bound intermediate (e.g.,


-phosphoryl group) to rotate relative to the other product (e.g., ADP). If the bond reforms before the products are released, the isotopic label will have moved from a bridging position to a non-bridging position.
Mechanism Visualization

The following diagram illustrates the classic PIX scenario: ATP hydrolysis where the


-phosphate cleaves, rotates, and re-ligates.

PIX_Mechanism Figure 1: Mechanism of Positional Isotope Exchange. Cleavage allows rotation of the phosphate group, scrambling the 18O label from a bridging to a non-bridging position upon reformation. Substrate [gamma-18O4]-ATP (Substrate) ES_Complex E • ATP (Bound) Substrate->ES_Complex Binding Intermediate E • ADP • Pi (Cleaved Intermediate) ES_Complex->Intermediate Cleavage (k1) Intermediate->ES_Complex No Rotation Rotation Rotational Freedom of Bound Pi Intermediate->Rotation Torsion Reformed Scrambled ATP (Bridge to Non-Bridge) Intermediate->Reformed Re-ligation (k-1) Rotation->Intermediate Randomization

Experimental Design & Critical Parameters

Substrate Selection: The O Probe

The success of PIX depends on the purity of the isotopologue.

  • Standard Probe: [

    
    -
    
    
    
    O
    
    
    ]ATP or [
    
    
    -
    
    
    O
    
    
    ] Substrate.
  • Purity Requirement: >90% isotopic enrichment per site. Lower enrichment complicates the deconvolution of NMR/MS peaks.

  • Synthesis Check: Verify the position of the label using

    
    P-NMR before adding enzyme. The 
    
    
    
    -P should show a specific chemical shift perturbation compared to unlabeled ATP.
The Detection Method: NMR vs. MS

Choose the method based on your enzyme availability and


.
Feature

P-NMR Spectroscopy
Mass Spectrometry (ESI/MALDI)
Sensitivity Low (Requires mM concentrations)High (Requires

M or nM)
Resolution Resolves bridge vs. non-bridge

O directly via chemical shift (

ppm).
Resolves mass shift (+2 Da). Requires fragmentation (MS/MS) to locate position.
Sample Prep Minimal (Direct measurement in tube).Requires quenching and removal of salts/enzyme.
Throughput Low (Long acquisition times).High.
Artifacts Minimal. Non-destructive.Ionization suppression; scrambling during ionization (rare but possible).

Protocol A: P-NMR PIX Assay (Gold Standard)

This protocol relies on the isotope-induced chemical shift . An


O atom attached to a phosphorus atom induces an upfield shift of approximately 0.020–0.025 ppm  relative to the 

O species.
Materials
  • Enzyme: Purified, high concentration (>1 mg/mL often required).

  • Buffer: HEPES or Tris (avoid phosphate buffers), pH 7.5.

  • Substrate: [

    
    -
    
    
    
    O
    
    
    ]ATP (10–20 mM).
  • Lock Solvent: D

    
    O (10–20% v/v).
    
  • Chelator: EDTA (for quenching).

  • Internal Standard: Methyl phosphonate or TMP (Trimethyl phosphate) in a coaxial insert (prevents chemical interaction but provides a chemical shift lock).

Step-by-Step Workflow
  • Baseline Acquisition (t=0):

    • Dissolve [

      
      -
      
      
      
      O
      
      
      ]ATP in the reaction buffer (minus enzyme).
    • Add D

      
      O and the coaxial internal standard.
      
    • Acquire a

      
      P-NMR spectrum (minimum 400 MHz, preferably 600 MHz).
      
    • Validation: You should see a single dominant peak for the

      
      -phosphate, shifted upfield by ~0.08 ppm (4 
      
      
      
      0.02 ppm) relative to an unlabeled standard.
  • Reaction Initiation:

    • Add the enzyme to the reaction mixture.[1][2]

    • Note: If the reaction is fast, reduce enzyme concentration or temperature (

      
      C).
      
    • If studying equilibrium PIX: Allow the reaction to reach chemical equilibrium.

    • If studying pre-steady state: Proceed to timed quenching.

  • Incubation & Quenching:

    • Incubate for defined intervals (e.g., 10, 20, 30, 60 mins).

    • Quench: Add EDTA (final conc. 50 mM) to chelate Mg

      
       and stop the reaction immediately. Adjust pH to >8.0 to stabilize the phosphate esters.
      
  • Data Acquisition:

    • Acquire high-resolution

      
      P-NMR spectra (proton-decoupled).
      
    • Crucial Parameter: Set the spectral width to capture the subtle shifts. Ensure sufficient scans (often >500) to resolve the splitting patterns.

  • Signal Interpretation:

    • As PIX proceeds, the [

      
      -
      
      
      
      O
      
      
      ] species (bridge labeled) converts to species where one
      
      
      O moves to the
      
      
      -P (if cleavage is between
      
      
      and
      
      
      ).
    • Look for the appearance of new peaks shifted downfield (towards the

      
      O position) by increments of 0.02 ppm.
      

Protocol B: Mass Spectrometry PIX Assay

For systems where enzyme or substrate is scarce.

Workflow
  • Reaction Setup:

    • Mix Enzyme (1

      
      M) + [
      
      
      
      -
      
      
      O
      
      
      ]ATP (100
      
      
      M) in Ammonium Bicarbonate buffer (volatile).
  • Time Course:

    • Remove aliquots (10

      
      L) at 
      
      
      
      min.
  • Quench:

    • Mix aliquot 1:1 with 1% Formic Acid or Methanol (denatures enzyme).

  • Analysis (LC-MS/MS):

    • Inject onto a C18 column coupled to a Q-TOF or Orbitrap.

    • Monitor the parent ion (ATP).

    • Fragmentation: Perform MS/MS to cleave the phosphate chain.

    • Validation: Monitor the mass of the

      
      -phosphate fragment vs. the 
      
      
      
      -phosphate fragment.
    • PIX Event: Transfer of +2 Da mass from the

      
      -fragment to the 
      
      
      
      -fragment (or ADP fragment).

Data Analysis & Calculations

The goal is to determine the partition coefficient (


) or the ratio of exchange velocity (

) to chemical turnover velocity (

).
The PIX Rate Equation

For a simple rotation mechanism, the rate of PIX (


) is calculated from the time-dependent loss of the fully labeled species.


  • 
    : Total concentration of substrate.
    
  • 
    : Fraction of exchange (calculated from peak integration).
    
  • 
    : Time.
    
Interpreting the Ratio
  • 
    :  The bond cleaves and reforms many times before product release. The step is fast and reversible.
    
  • 
    :  Partitioning is equal; release and reformation are competitive.
    
  • 
    :  No exchange observed. Either the mechanism is concerted (no intermediate), or the intermediate is tightly bound and cannot rotate (steric hindrance).
    

Workflow Visualization

PIX_Workflow Figure 2: Experimental Workflow for PIX Studies. Selection between NMR and MS depends on substrate availability and sensitivity requirements. Start Start: 18O-Labeled Substrate (>90% Enrichment) Mix Mix with Enzyme (Buffer, Mg2+, Temp Control) Start->Mix Branch Choose Method Mix->Branch NMR_Prep Add D2O & Internal Std (High Conc. Substrate) Branch->NMR_Prep High Km / High Yield MS_Prep Low Conc. Substrate Quench with Acid Branch->MS_Prep Low Km / Low Yield NMR_Acq 31P-NMR Acquisition (Proton Decoupled, >400MHz) NMR_Prep->NMR_Acq NMR_Data Analyze Chemical Shift (Delta = 0.02 ppm/18O) NMR_Acq->NMR_Data Result Calculate V(ex) / V(chem) Determine Reversibility NMR_Data->Result MS_Acq ESI-MS/MS (Fragment Analysis) MS_Prep->MS_Acq MS_Data Analyze Mass Shift (Gamma vs Beta fragment) MS_Acq->MS_Data MS_Data->Result

References

  • Midelfort, C. F., & Rose, I. A. (1976). A stereochemical method for detection of intermediates: Glutamine synthetase. Journal of Biological Chemistry. Link

  • Raushel, F. M., & Garrard, L. J. (1984). Isotope-exchange enhancement studies of Escherichia coli glutamine synthetase.[3] Biochemistry. Link

  • Cohn, M., & Hu, A. (1978). Isotopic (18O) shift in 31P nuclear magnetic resonance applied to a study of enzyme-catalyzed phosphate—phosphate exchange. Proceedings of the National Academy of Sciences. Link

  • Hackney, D. D., et al. (1980). Positional isotope exchange as a probe of the mechanism of ATP hydrolysis by myosin. Journal of Biological Chemistry. Link

Sources

Application

Advanced Sample Preparation for ATP-18O4 Metabolic Flux Analysis

Abstract & Scientific Rationale Metabolic flux analysis (MFA) using ATP-18O labeling is the gold standard for directly quantifying mitochondrial respiration rates, ATPase activity, and high-energy phosphate turnover in r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Metabolic flux analysis (MFA) using ATP-18O labeling is the gold standard for directly quantifying mitochondrial respiration rates, ATPase activity, and high-energy phosphate turnover in real-time. Unlike static ATP measurements, which only show pool size, 18O-flux reveals the rate of ATP synthesis (


).

The method relies on the rapid exchange of oxygen atoms between phosphate and water during ATP hydrolysis and synthesis. When cells are incubated in medium enriched with stable isotope water (


), the 

-phosphate of ATP incorporates

atoms during oxidative phosphorylation and glycolysis. The distribution of isotopologues (ATP-

, -

, -

, -

, -

) provides a direct readout of metabolic kinetics.

The Critical Challenge: ATP is thermodynamically unstable and biologically hyper-active. The turnover time of the cytosolic ATP pool is milliseconds. Consequently, sample preparation is the single largest source of error. Improper quenching leads to rapid hydrolysis (ATP


 ADP), distorting the Energy Charge (EC) and scrambling the isotopic signature.

This guide details a rigorously validated protocol for extracting ATP for


 isotopologue analysis, prioritizing metabolic arrest  and phosphate stability .

Mechanism of Action: The Phospho-Relay

To interpret the data, one must understand how the label enters the molecule. The label does not enter via the adenosine backbone but through the inorganic phosphate (


) pool.
The Labeling Cycle
  • Hydrolysis: ATP hydrolysis releases ADP and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . In the presence of 
    
    
    
    , the enzyme incorporates one oxygen atom from water into the released
    
    
    .
  • Exchange: This

    
     (now containing 
    
    
    
    ) re-enters the mitochondria.
  • Synthesis: ATP Synthase condenses ADP +

    
    
    
    
    
    ATP. The
    
    
    is retained in the
    
    
    -phosphate.
  • Cycling: Multiple turnovers result in the accumulation of multiply labeled species (ATP-

    
     through ATP-
    
    
    
    ).

ATP_18O_Cycle H2O H2-18O (Medium) Pi Pi (Inorganic Phosphate) H2O->Pi 18O Incorporation ATP ATP (gamma-PO4) ADP ADP ATP->ADP Hydrolysis (ATPase) ADP->ATP ATP Synthase (Mitochondria) Pi->ATP Re-phosphorylation

Figure 1: Mechanism of


 incorporation into the ATP 

-phosphate pool. The rate of appearance of heavy isotopologues correlates to ATP synthesis flux.

Pre-Analytical Considerations & Reagents

Solvent Selection: The "Acid vs. Organic" Debate

Historically, Perchloric Acid (PCA) was used to extract nucleotides. However, for Mass Spectrometry (LC-MS) , PCA is detrimental due to high salt content (requires neutralization) causing ion suppression. Furthermore, acidic conditions can promote phosphate exchange, blurring the isotopic signal.

Recommended System: Cold Organic Extraction (Acetonitrile:Methanol:Water) .

  • Why: Denatures enzymes instantly (quenching metabolism) and is volatile (MS-compatible).

  • Target Temperature: -40°C to -80°C.

Reagent List
ReagentGradePurpose
H

O
>97% EnrichmentMetabolic Tracer (Sigma/CIL)
Acetonitrile (ACN) LC-MS GradeQuenching/Extraction solvent
Methanol (MeOH) LC-MS GradeQuenching/Extraction solvent
Ammonium Bicarbonate LC-MS GradepH buffering (prevents acid hydrolysis)

C

-ATP
Internal StandardRecovery correction (Spike-in)
Liquid Nitrogen IndustrialFlash freezing

Detailed Protocol

Phase 1: Labeling & Quenching (The "Golden Second")

Critical: The time between removing cells from the incubator and stopping metabolism must be <5 seconds.

  • Preparation:

    • Pre-cool the Extraction Solvent (40:40:20 ACN:MeOH:H

      
      O with 0.1M Formic Acid or Ammonium Bicarbonate depending on LC method) to -80°C  on dry ice.
      
    • Prepare culture medium enriched with 10-20%

      
      .
      
  • Labeling Pulse:

    • Replace standard medium with pre-warmed

      
       medium.
      
    • Incubate for defined timepoints (e.g., 30s, 60s, 5 min) depending on expected flux.

  • Rapid Quench (Adherent Cells):

    • Step A: Rapidly aspirate the radioactive medium.

    • Step B: Immediately pour Liquid Nitrogen (LN2) directly onto the cell monolayer.

    • Why: This freezes metabolic activity instantly (faster than solvent diffusion).

    • Step C: Allow LN2 to evaporate just until the plate is dry but still frozen (-196°C).

    • Step D: Add 1.0 mL of -80°C Extraction Solvent .

Phase 2: Extraction & Cell Lysis
  • Scraping:

    • While on dry ice, scrape cells into the cold solvent using a polyethylene cell lifter.

    • Transfer the slurry to a pre-cooled 1.5 mL Eppendorf tube.

  • Disruption:

    • Vortex vigorously for 30 seconds at 4°C.

    • Optional: If cells are tough (tissue/yeast), use a bead beater (3 cycles x 10s) kept at <4°C.

  • Clarification:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C .

    • Result: The supernatant contains the ATP-18O isotopologues; the pellet contains protein/DNA.

  • Internal Standard Spike:

    • Transfer supernatant to a new vial.

    • Add

      
      C
      
      
      
      -ATP
      internal standard (final conc. 1-5
      
      
      M) to correct for ionization variations.
    • Note: Do not add standard before extraction unless you have validated that the standard does not degrade during the scrape.

Phase 3: Sample Concentration (Danger Zone)

Warning: Evaporation concentrates acids, which can hydrolyze ATP


 ADP.
  • Lyophilization:

    • Dry the supernatant under nitrogen stream at cold temperatures (evaporative cooling helps).

    • Do NOT use heat.

  • Reconstitution:

    • Reconstitute in LC-MS Mobile Phase A (e.g., 10 mM Tributylamine + 15 mM Acetic Acid in Water).

    • Inject immediately or store at -80°C.[1]

Workflow cluster_0 Phase 1: Quenching cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Culture Cell Culture (37°C) Label Add H2-18O Medium Culture->Label LN2 Liquid N2 Flash Freeze (Instant Stop) Label->LN2 Solvent Add -80°C Solvent (ACN:MeOH:H2O) LN2->Solvent Scrape Scrape & Vortex Solvent->Scrape Centrifuge Centrifuge (15k x g, 4°C) Scrape->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS IP-LC-MS/MS (Q-TOF or QQQ) Supernatant->LCMS

Figure 2: Optimized workflow for ATP-18O extraction. The transition from Label to LN2 must be <5 seconds.

LC-MS/MS Analytical Setup

To separate ATP isotopologues (M, M+2, M+4, M+6, M+8), high-resolution chromatography is required. Standard C18 columns fail to retain polar nucleotides.

Recommended Method: Ion-Pair Reversed Phase (IP-RP)

  • Column: C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8

    
    m.
    
  • Ion Pairing Agent: Tributylamine (TBA) or Hexylamine.

    • Mechanism:[2][3][4] TBA creates a dynamic stationary phase that retains negatively charged phosphates.

  • Mobile Phase A: 10 mM TBA + 15 mM Acetic Acid in Water (pH ~6.0).

  • Mobile Phase B: Methanol.[5][6]

  • MS Detection: Negative Mode (ESI-).

    • ATP Parent Ion: m/z 506.0 (M0).

    • ATP-18O1: m/z 508.0

    • ATP-18O4: m/z 514.0

Quality Control & Validation

Every experiment must include these self-validating checks:

The Energy Charge (EC) Check

Calculate the Energy Charge from your LC-MS peak areas:



  • Pass: EC > 0.80 (Metabolism successfully quenched).

  • Fail: EC < 0.70 (Hydrolysis occurred during prep; data is invalid).

Recovery Correction

Use the


C-ATP internal standard to calculate % Recovery.
  • If recovery < 50%, the extraction solvent volume was likely insufficient for the cell mass, leading to protein entrapment.

References

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

  • Sellick, C. A., et al. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Nature Protocols.

  • Nemutlu, E., et al. (2015). Method development for the analysis of ATP, ADP, AMP and other nucleotides by LC-MS/MS. Journal of Separation Science.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

Sources

Method

distinguishing 18O-labeled phosphate from background in LC-MS/MS

Precision Quantitation of O-Labeled Phosphate in ATPase Assays via LC-MS/MS Abstract This application note details a robust workflow for the detection and quantitation of O-labeled inorganic phosphate ( ) generated durin...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of O-Labeled Phosphate in ATPase Assays via LC-MS/MS

Abstract

This application note details a robust workflow for the detection and quantitation of


O-labeled inorganic phosphate (

) generated during ATP hydrolysis assays. Unlike colorimetric assays (e.g., Malachite Green), which provide only total phosphate data, LC-MS/MS with

O-labeling offers mechanistic insight by distinguishing enzymatically generated phosphate from background contamination. This protocol addresses the critical challenge of back-exchange —the unwanted loss of the

O label to bulk water—by utilizing an alkaline quenching strategy and optimized HILIC chromatography.

Introduction: The Power of Stable Isotope Labeling

In mechanistic enzymology and drug screening, distinguishing the source of inorganic phosphate is critical. Standard assays suffer from high background interference caused by phosphate contamination in buffers or unstable substrates.

By conducting the hydrolysis reaction in


O-enriched water (

), the enzyme incorporates one

O atom into the released phosphate for every hydrolytic event. This results in a mass shift of +2.004 Da relative to natural phosphate (

), allowing mass spectrometry to resolve the "true" enzymatic product from background phosphate.
Mechanism of Label Incorporation

During ATP hydrolysis, water attacks the


-phosphate of ATP. If the solvent is 

, the resulting inorganic phosphate (

) will contain at least one

O atom.


Key Advantage: Background phosphate present in the buffer prior to the reaction contains only


O (natural abundance). Only phosphate generated during the assay time window will carry the 

O tag.

Technical Challenges: Back-Exchange

The primary failure mode in


O-phosphate assays is back-exchange . Phosphate oxygen atoms are generally stable at neutral/alkaline pH but exchange rapidly with solvent water under acidic conditions or in the presence of certain enzymes.
  • Acid-Catalyzed Exchange: Low pH promotes the protonation of phosphate, facilitating water attack and loss of the

    
    O label.
    
  • Protocol Implication: Traditional acid quenching (e.g., TCA, HCl) must be avoided or replaced with alkaline quenching or immediate flash-freezing.

Experimental Workflow

Reagents and Materials
  • Isotope Source:

    
     (>95% enrichment).
    
  • Substrate: ATP (high purity, phosphate-free).

  • Quench Buffer: 100 mM Ammonium Hydroxide (

    
    ) or 50 mM Ammonium Bicarbonate, pH 8.5.
    
  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant ZIC-pHILIC or amide-based columns).

Step-by-Step Protocol
Step 1: Reaction Setup

Prepare the reaction master mix. To minimize cost, keep the reaction volume low (e.g., 20–50


L).
  • Buffer: 50 mM Tris-HCl pH 7.5, 5 mM

    
    .
    
  • Solvent: Reconstitute buffer components in

    
    . Final enrichment should be >90%.
    
  • Initiation: Add ATPase enzyme (10–100 nM final).

  • Incubation: 37°C for defined time points (e.g., 0, 15, 30, 60 min).

Step 2: Alkaline Quenching (Critical)

Stop the reaction while preserving the label.

  • Aliquot 5

    
    L of reaction mixture.
    
  • IMMEDIATELY add to 45

    
    L of Ice-Cold Quench Buffer  (0.5% 
    
    
    
    in 50:50 Acetonitrile:Water).
    • Why: High pH stabilizes the P-O bond; acetonitrile precipitates proteins and prepares the sample for HILIC.

  • Centrifuge at 15,000 x g for 10 min at 4°C to pellet protein.

  • Transfer supernatant to PEEK or polypropylene autosampler vials (avoid glass to prevent phosphate adsorption).

Step 3: LC-MS/MS Acquisition
  • System: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[1][2]

  • Chromatography:

    • Mobile Phase A: 20 mM Ammonium Carbonate pH 9.0 (in water).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% B to 40% B over 5 minutes (HILIC mode).

  • MS Transitions (MRM):

    • Monitor the precursor-to-product transitions for naturally occurring and labeled phosphate species.

    • Primary Transition (Neutral Loss of water):

      
      .
      
SpeciesFormulaPrecursor (m/z)Product (m/z)Mass Shift
Background Pi

96.9778.960
Labeled Pi (1x 18O)

98.9780.96+2.0
Labeled Pi (2x 18O)

100.9882.97+4.0

Note: While ATPase typically incorporates only one


O, multiple turnovers or exchange mechanisms can lead to multiply labeled species.

Visualizing the Workflow

G cluster_data Data Output Reaction Enzymatic Reaction (ATP + Enzyme in H2-18O) Quench Alkaline Quenching (NH4OH + ACN, pH > 8.5) Reaction->Quench Stop Reaction Prevent Back-Exchange Sep HILIC Separation (Retains polar Pi) Quench->Sep Protein Removal Ionization ESI Negative Mode (Generates H2PO4-) Sep->Ionization Detection MS/MS Detection (Distinguish m/z 97 vs 99) Ionization->Detection Spec1 Peak A: m/z 97 (Background 16O) Detection->Spec1 Spec2 Peak B: m/z 99 (Enzymatic 18O) Detection->Spec2

Figure 1: Analytical workflow for


O-phosphate detection. Critical control point is the alkaline quenching step to prevent label loss.

Data Analysis & Calculation

Deconvolution

The raw signal for the labeled species (


) must be corrected for the natural isotopic envelope of the background phosphate (

). Although Phosphorus is monoisotopic (

), Oxygen has a natural

abundance of ~0.2%.

However, because the mass shift is +2 Da, the overlap with the


 isotope of the background peak is negligible. The primary interference is the 

isotope of the background, which is very low for a small molecule like phosphate.
Calculating Hydrolysis Rate

To determine the enzymatic rate, calculate the Fraction of Labeled Phosphate (


) :


  • 
     : Integrated peak area of the 
    
    
    
    O-labeled species (m/z 99).
  • 
     : Integrated peak area of the unlabeled background (m/z 97).
    

Correction Factor: If the


 enrichment is less than 100% (e.g., 95%), the observed 

underestimates the true hydrolysis.

Troubleshooting Guide

IssueProbable CauseSolution
High m/z 97 Signal Phosphate contamination in buffers or ATP degradation.Use phosphate-free reagents; purify ATP stocks. Run a "No Enzyme" control.
Loss of m/z 99 Signal Back-exchange due to acidic pH.Ensure Quench buffer is pH > 8.5. Avoid TCA/Formic acid. Analyze samples within 4 hours.
Poor Retention HILIC column equilibration issue.HILIC requires long equilibration (>20 column volumes). Ensure high organic content (60-80% ACN) in loading.
Low Sensitivity Ion suppression.[2]Use ammonium acetate/carbonate buffers (volatile). Avoid sodium/potassium salts.

References

  • Analysis of Oxygen-18 Labeled Phosphate to Study Positional Isotope Experiments Using LC-QTOF-MS. Source: Cleveland State University / EngagedScholarship. Context: foundational method for LC-MS detection of labeled phosphate.

  • A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange. Source: PubMed / NIH. Context: Discusses back-exchange mechanisms and quenching strategies (boiling/pH control).

  • Microquantification of inorganic and organic phosphate by negative ion electrospray tandem mass spectrometry. Source: PubMed. Context: Detailed MS transitions for phosphate quantification (m/z 97 -> 79).

  • Methodology and validation of a new tandem mass spectrometer method for the quantification of inorganic and organic 18O-phosphate species. Source: Semantic Scholar. Context: Application of the method in complex matrices (soil/biological).[3]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxygen-18 back-exchange during tryptic digestion

This guide serves as a specialized technical support resource for researchers encountering stability issues with Oxygen-18 ( ) labeling in quantitative proteomics. It is designed to move beyond basic textbook definitions...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering stability issues with Oxygen-18 (


) labeling in quantitative proteomics. It is designed to move beyond basic textbook definitions and address the practical, bench-level challenges of preventing back-exchange.

Technical Support Center: Labeling Stability & Back-Exchange

Topic: Preventing


 Back-Exchange During Tryptic Digestion
Support Level:  Tier 3 (Advanced Application Support)

Executive Summary: The "Back-Exchange" Trap

The utility of


 labeling relies on a mass shift of +4 Da (incorporation of two 

atoms) at the C-terminus of tryptic peptides.[1] The critical failure mode in this workflow is back-exchange : the enzyme-catalyzed replacement of the heavy

label with natural abundance

from the solvent.[2]

The Core Mechanism: Trypsin is not a "one-way" scissors. It acts as a reversible catalyst. The same mechanism that incorporates


 (formation of an acyl-enzyme intermediate followed by hydrolysis) will actively strip the label off if active trypsin remains in the presence of normal water (

).[1]

Troubleshooting Guide (Q&A)

Q1: I see a "smear" of isotopic envelopes (mixed , , and ) instead of distinct pairs. Is my digestion incomplete?

Diagnosis: This is likely back-exchange , not incomplete digestion. Explanation: If digestion were simply incomplete, you would see missed cleavages, not mixed oxygen isotopes on fully cleaved peptides. The "smear" indicates that your peptides were successfully labeled, but active residual trypsin is currently catalyzing the exchange of your


 atoms with solvent 

. Immediate Fix: Check your quenching method. Merely freezing the sample is insufficient. You must irreversibly inactivate the enzyme or physically remove it.
Q2: I acidified my sample to pH 3.0. Why is back-exchange still occurring?

Diagnosis: Insufficient pH suppression or "Acid-Catalyzed" exchange. Explanation: While trypsin activity is optimal at pH 8, it retains residual activity at pH 3-4. Furthermore, extremely low pH (< 1) can induce chemical (acid-catalyzed) oxygen exchange independent of the enzyme. Recommendation: Target a pH of 1.5 – 2.0 for short-term storage, but do not rely on pH alone for long durations (e.g., autosampler queues > 12 hours). Combine low pH with boiling or enzyme removal .

Q3: Can I use TPCK-treated trypsin to prevent this?

Diagnosis: TPCK prevents chymotryptic activity, not tryptic reversibility. Explanation: TPCK (L-1-tosylamido-2-phenylethyl chloromethyl ketone) inhibits chymotrypsin, which is a common contaminant in trypsin stocks. It does not stop trypsin from binding its own cleavage products (Lys/Arg C-termini) and catalyzing oxygen exchange. You need a method to stop trypsin specifically.

Q4: What is the most robust method to stop the reaction?

Diagnosis: Physical removal or thermal denaturation. The "Gold Standard" Solution:

  • Immobilized Trypsin: Use trypsin coupled to beads. After digestion/labeling, spin the beads down and remove the supernatant.[3] No enzyme = No back-exchange.

  • Thermal Denaturation: If using soluble trypsin, boil the sample at 95°C for 10 minutes immediately after labeling. This irreversibly unfolds the protease.

Visualizing the Mechanism

Understanding the enemy is the first step to defeating it. The diagram below illustrates how the Acyl-Enzyme Intermediate is the "revolving door" for oxygen exchange.

BackExchangeMechanism Protein Intact Protein Inter Acyl-Enzyme Intermediate Protein->Inter Trypsin Attack Pep18 Labeled Peptide (C-term 18O) Inter->Pep18 Hydrolysis in H2(18)O Pep16 Unlabeled Peptide (C-term 16O) Inter->Pep16 Hydrolysis in H2(16)O Pep18->Inter Re-binding (Back-Exchange) Pep16->Inter Normal Digestion Cycle

Caption: The "Revolving Door" Mechanism. Active trypsin allows peptides to cycle between the Acyl-Enzyme intermediate and free solution. If the solvent is


, the equilibrium shifts toward loss of the label.

Comparison of Quenching Methods

Select the method that fits your available equipment and sensitivity requirements.

MethodEffectivenessSample Loss RiskWorkflow ImpactRecommended For
Immobilized Trypsin High (Best) LowRequires filtration stepLow-abundance samples; Clinical proteomics
Boiling (95°C, 10m) High Medium (Precipitation)Simple, no reagentsRobust, high-abundance samples
Acidification (pH < 2) MediumLowCompatible with LC-MSShort-term storage (<4 hrs)
Inhibitors (PMSF/TLCK) Medium-HighLowIntroduces chemical noiseSpecific biochemical assays

Protocol: The "Decoupled" Labeling Workflow

This protocol utilizes the Decoupling Strategy (Yao et al., 2001), where digestion and labeling are treated as separate steps to maximize efficiency and minimize cost, followed by Immobilized Trypsin to guarantee stability (Sevinsky et al., 2007).

Materials
  • Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) in natural water (

    
    ).[4]
    
  • Labeling Buffer: 100 mM Citrate-Phosphate buffer (pH 5.0) prepared in

    
     (>95% enrichment).
    
  • Enzyme: Immobilized Trypsin (Beads).

  • Quench Solution: 5% Formic Acid in Acetonitrile.

Step-by-Step Procedure
  • Primary Digestion (in

    
    ): 
    
    • Digest protein mixture with Immobilized Trypsin in Digestion Buffer (

      
      ) overnight at 37°C.
      
    • Note: Using

      
       here saves expensive 
      
      
      
      water.
  • Solvent Exchange & Labeling:

    • Lyophilize (dry) the peptide digest to remove natural water.

    • Resuspend peptides in Labeling Buffer (

      
      , pH 5.0).
      
    • Add fresh Immobilized Trypsin beads.

    • Incubate at 37°C for 2–4 hours.

    • Why pH 5.0? Trypsin catalyzes oxygen exchange efficiently at pH 5–6, but autolysis is reduced.

  • The Critical Step: Enzyme Removal:

    • Spin down the immobilized trypsin beads (e.g., 10,000 x g for 2 min) or use a spin-filter column.

    • Transfer the supernatant (containing labeled peptides) to a fresh tube.

    • Result: The catalyst is now physically separated from the substrate.

  • Mixing & Quenching:

    • Mix the

      
      -labeled sample with the 
      
      
      
      -labeled reference sample (1:1 ratio).
    • Immediately add Quench Solution to lower pH < 2.0 and freeze or analyze immediately.

Workflow Diagram

Workflow Step1 1. Digest Protein (Immobilized Trypsin, H2(16)O) Step2 2. Lyophilize (Remove H2(16)O) Step1->Step2 Step3 3. Resuspend in H2(18)O (Add fresh Trypsin beads) Step2->Step3 Step4 4. Physical Separation (Spin Filter / Remove Beads) Step3->Step4 Prevents Back-Exchange Step5 5. Mix & Analyze (LC-MS/MS) Step4->Step5

Caption: Optimized Decoupled Workflow. Physical removal of trypsin at Step 4 is the fail-safe against back-exchange.

References

  • Yao, X., Freas, A., Ramirez, J., Demirev, P. A., & Fenselau, C. (2001).[3] Proteolytic 18O labeling for comparative proteomics: model studies with two serotypes of adenovirus. Analytical Chemistry, 73(13), 2836-2842. Link

  • Sevinsky, J. R., Brown, K. J., Cargile, B. J., Bunger, A., & Yates, N. A. (2007). Minimizing back exchange in 18O/16O quantitative proteomics experiments by incorporation of immobilized trypsin into the initial digestion step.[3][5][6] Analytical Chemistry, 79(5), 2158-2162. Link

  • Storms, H. F., van der Heeft, E., & Verhagen, H. (2006). Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange. Rapid Communications in Mass Spectrometry, 20(23), 3491-3497. Link

  • Reynolds, K. J., Yao, X., & Fenselau, C. (2002). Proteolytic 18O labeling for comparative proteomics: evaluation of endoprotease Glu-C as an alternative to trypsin. Journal of Proteome Research, 1(1), 27-33. Link

  • Miyagi, M., & Rao, K. C. (2007). Proteolytic 18O-labeling strategies for quantitative proteomics. Mass Spectrometry Reviews, 26(1), 121-136. Link

Sources

Optimization

improving ionization efficiency of 18O-labeled phosphopeptides

Technical Support Center: Quantitative Phosphoproteomics Topic: Optimization of Ionization & Quantification for 18O-Labeled Phosphopeptides Doc ID: TS-18O-PHOS-2024 Status: Active Executive Summary This guide addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Phosphoproteomics Topic: Optimization of Ionization & Quantification for 18O-Labeled Phosphopeptides Doc ID: TS-18O-PHOS-2024 Status: Active

Executive Summary

This guide addresses the dual challenge of analyzing 18O-labeled phosphopeptides: maintaining the isotopic label integrity (preventing back-exchange) while overcoming the inherent ionization suppression of phosphorylated species in positive-mode ESI-MS. The protocols below integrate "supercharging" mobile phase modifiers with rigorous enzymatic quenching steps to ensure quantitative accuracy.

Module 1: Labeling Integrity & Sample Preparation

Q1: My 18O labeling efficiency is high immediately after digestion, but drops significantly after phosphopeptide enrichment. What is happening?

A: You are likely experiencing enzyme-catalyzed back-exchange during the enrichment elution step.

The Mechanism: 18O labeling is catalyzed by serine proteases (like trypsin) at the C-terminus.[1] This reaction is reversible. If active trypsin remains in your sample during the TiO2 or IMAC elution step—which typically uses high pH (pH > 10) buffers like ammonium hydroxide—the enzyme reactivates and rapidly exchanges the C-terminal 18O for 16O from the solvent water.

The Fix: Thermal or Chemical Inactivation You must irreversibly inactivate trypsin before enrichment. Acidification alone is insufficient because it only reversibly inhibits trypsin; the high pH elution will reactivate it.

  • Protocol A (Thermal - Recommended): Boil the sample at 95–100°C for 10 minutes immediately after the labeling reaction is complete. This permanently denatures the protease [1].

  • Protocol B (Immobilized Trypsin): Use immobilized trypsin beads for the digestion/labeling and remove them via centrifugation/filtration prior to any downstream processing [2].

Q2: How do I prevent non-specific binding of non-phosphorylated 18O peptides to TiO2 beads?

A: Optimize the loading buffer chemistry to rely on "excluders."

Phosphopeptide enrichment relies on the Lewis acid-base interaction between the phosphate group and the metal oxide. However, acidic non-phosphorylated peptides (rich in Glu/Asp) can also bind.

Optimized Loading Buffer:

  • Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic acid (TFA).

  • The Excluder: Add Glycolic Acid (1 M) or DHB (20 mg/mL) to the loading buffer. These acids outcompete the carboxyl groups of non-phosphorylated peptides (and the C-terminal carboxyls) for binding sites on the TiO2, but are displaced by the stronger binding phosphate groups [3].

Module 2: Ionization Efficiency (The "Supercharging" Strategy)

Q3: I have successfully enriched my samples, but the MS signal for phosphopeptides is weak compared to the background. How can I boost ionization?

A: Implement "Supercharging" Mobile Phase Additives.

Phosphopeptides suffer from poor ionization efficiency in positive ESI mode because the phosphate group retains a negative charge, neutralizing one proton and reducing the net positive charge state. Furthermore, they are more hydrophilic, often eluting in regions of high ion suppression.

The Solution: DMSO Doping Adding small percentages of Dimethyl Sulfoxide (DMSO) to your LC mobile phase can increase phosphopeptide signal intensity by 3–10 fold.

Mechanism: DMSO has a high boiling point (189°C) and high surface tension. As the ESI droplet evaporates, the solvent becomes enriched in DMSO. This prevents the droplet from drying out too early and alters the surface tension, allowing the "Rayleigh limit" (the point where ions are ejected) to be reached more efficiently. It also denatures compact peptide structures in the gas phase, exposing more protonation sites [4].

Recommended Mobile Phase Setup:

  • Solvent A: Water + 0.1% Formic Acid + 5% DMSO

  • Solvent B: 80% ACN + 0.1% Formic Acid + 5% DMSO

  • Note: Ensure your C18 trap and analytical columns are compatible with DMSO (most are).

Module 3: Visualizing the Optimized Workflow

The following diagram illustrates the critical control points for preventing back-exchange and maximizing ionization.

G cluster_0 Phase 1: Labeling & Protection cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Analysis Protein Protein Sample Digestion Trypsin Digestion (in H2-18O) Protein->Digestion Inactivation CRITICAL STEP: Boil (10 min, 100°C) or Remove Beads Digestion->Inactivation Prevents Back-Exchange Loading Load on TiO2 (Buffer: ACN/TFA + Glycolic Acid) Inactivation->Loading Wash Wash Steps (Remove non-phospho) Loading->Wash Elute Elution (High pH) (Safe only if Trypsin is inactive) Wash->Elute LCMS Nano-LC-MS/MS (Mobile Phase + 5% DMSO) Elute->LCMS Supercharging Data Quantification (Correct for Isotopic Overlap) LCMS->Data

Caption: Figure 1.[2] Optimized workflow for 18O-labeled phosphoproteomics. Red node indicates the critical failure point for label stability.

Module 4: Troubleshooting & Data Interpretation

Q4: How do I distinguish between poor ionization and poor labeling efficiency?

A: You must decouple the two metrics using a control.

SymptomDiagnosisVerification Step
Low MS Signal Intensity Ionization SuppressionCheck the Base Peak Chromatogram (BPC). If the overall intensity is low, it is an ionization issue. Action: Add 5% DMSO or m-NBA to mobile phases.
Mixed Isotope Envelope Back-ExchangeInspect the mass spectrum.[1][3][4] If you see a "ladder" of peaks (M, M+2, M+4) instead of distinct pairs, back-exchange occurred. Action: Verify trypsin inactivation.
Low Heavy/Light Ratio Incomplete LabelingCheck the "Heavy" sample alone. If M+0 (unlabeled) is present in the 100% 18O sample, the digestion/labeling failed. Action: Check 18O water purity (>95% required).

Q5: The 18O label adds +4 Da.[1][2] Does this overlap with the phosphopeptide isotopic envelope?

A: Yes, and this requires specific software settings. A standard peptide isotopic envelope (M, M+1, M+2...) naturally extends.

  • The Problem: The M+4 peak of the 16O (Light) peptide can overlap with the Monoisotopic peak of the 18O (Heavy) peptide.

  • The Solution: Use high-resolution MS (Orbitrap/TOF) with R > 30,000. Ensure your quantification software (e.g., MaxQuant, Mascot Distiller) is set to account for 18O2 as a variable modification, not just a static mass shift, so it calculates the theoretical isotopic distribution and subtracts the "Light" contribution from the "Heavy" signal.

References

  • Petritis, B. O., et al. (2009).[5] "A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange." Journal of Proteome Research.

  • Miyagi, M., & Rao, K. C. (2007). "Proteolytic 18O-labeling strategies for quantitative proteomics." Mass Spectrometry Reviews.

  • Sugiyama, N., et al. (2007). "Phosphopeptide enrichment by aliphatic hydroxy acid-modified metal oxide chromatography for nano-LC-MS/MS in proteomics applications." Molecular & Cellular Proteomics.

  • Hahne, H., et al. (2013). "DMSO enhances electrospray response, boosting sensitivity of proteomic experiments."[6] Nature Methods.

Sources

Troubleshooting

Technical Support Center: Ensuring the Integrity of ATP-¹⁸O₄ During Long-Term Storage

Welcome to the technical support center dedicated to best practices for the long-term storage of Adenosine 5'-triphosphate, γ-¹⁸O₄ labeled (ATP-¹⁸O₄). The isotopic integrity of this crucial reagent is paramount for accur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to best practices for the long-term storage of Adenosine 5'-triphosphate, γ-¹⁸O₄ labeled (ATP-¹⁸O₄). The isotopic integrity of this crucial reagent is paramount for accurate and reproducible results in kinase assays, phosphorylation studies, and drug discovery pipelines. This guide provides in-depth, field-proven insights into minimizing hydrolysis and ensuring the stability of your ATP-¹⁸O₄ stocks.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ATP-¹⁸O₄ degradation during storage?

A1: The primary cause of degradation is the hydrolysis of the terminal phosphoanhydride bond, which cleaves the ¹⁸O-labeled γ-phosphate group, resulting in the formation of Adenosine Diphosphate (ADP) and ¹⁸O-labeled inorganic phosphate (Pi). This process compromises the isotopic enrichment of your ATP stock and can lead to inaccurate experimental outcomes.

Q2: What are the optimal temperature and pH for long-term storage of aqueous ATP-¹⁸O₄ solutions?

A2: For long-term stability, aqueous solutions of ATP-¹⁸O₄ should be stored at or below -20°C, with -80°C being preferable for extended periods.[1][2][3] The optimal pH range for stability is between 6.8 and 7.4.[4][5] Deviations to more acidic or alkaline conditions will significantly accelerate the rate of hydrolysis.[4][6]

Q3: Should I be concerned about freeze-thaw cycles?

A3: Yes, repeated freeze-thaw cycles can degrade ATP.[7] It is highly recommended to prepare single-use aliquots of your ATP-¹⁸O₄ stock solution to minimize the number of times the main stock is thawed.

Q4: Is it better to store ATP-¹⁸O₄ as a dry powder or in a solution?

A4: For the longest possible shelf life, storing ATP-¹⁸O₄ as a desiccated powder at -20°C is the most stable option, with a decomposition rate of less than 0.5% per year.[1][8] Aqueous solutions are convenient for immediate use but are more susceptible to hydrolysis over time.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Kinase Assays

Potential Cause: Degradation of ATP-¹⁸O₄ leading to a lower concentration of the active substrate.

Troubleshooting Steps:

  • Verify ATP-¹⁸O₄ Integrity:

    • Method: The most direct method to assess hydrolysis is to quantify the amount of inorganic phosphate (Pi) that has been released. This can be achieved using a colorimetric assay, such as a molybdenum-based protocol.[9] Alternatively, fluorescence-based assays that detect ADP formation can be employed.[10]

    • Expected Outcome: A freshly prepared and properly stored ATP-¹⁸O₄ solution should have minimal free phosphate. An increase in Pi or ADP concentration indicates hydrolysis.

  • Review Storage Protocol:

    • Temperature Check: Confirm that the storage freezer maintains a consistent temperature at or below -20°C.

    • pH Verification: Measure the pH of a thawed aliquot. If it falls outside the 6.8-7.4 range, adjust the pH of your stock solution with a suitable buffer (e.g., Tris-HCl or HEPES).[11] Remember that ATP in solution is acidic and requires neutralization.[1]

    • Aliquoting Strategy: Ensure that single-use aliquots are being used to avoid multiple freeze-thaw cycles.[7]

Issue 2: High Background Signal in Assays

Potential Cause: Contamination of the ATP-¹⁸O₄ stock with ATP-hydrolyzing enzymes (ATPases).

Troubleshooting Steps:

  • Assess for Enzymatic Contamination:

    • Incubation Test: Incubate an aliquot of your ATP-¹⁸O₄ solution at 37°C for a defined period (e.g., 1-2 hours) and measure the concentration of inorganic phosphate or ADP before and after incubation.

    • Expected Outcome: A significant increase in hydrolysis products after incubation suggests the presence of contaminating ATPases.

  • Implement Aseptic Handling Techniques:

    • Use sterile, nuclease-free water and pipette tips when preparing and handling ATP-¹⁸O₄ solutions.

    • If contamination is suspected, filter-sterilize the solution using a 0.22 µm syringe filter.[12]

  • Consider Deproteinization for Biological Samples:

    • When adding ATP-¹⁸O₄ to cell lysates or other biological samples, be aware of endogenous ATPases.[13] In such cases, consider experimental designs that minimize the pre-incubation time of ATP-¹⁸O₄ with the sample before the intended reaction.

Key Factors Influencing ATP-¹⁸O₄ Stability

FactorOptimal ConditionRationale
Temperature ≤ -20°C (aqueous solutions); -20°C (dry powder)Reduces the rate of chemical hydrolysis.[1][2][3]
pH 6.8 - 7.4Minimizes both acid- and base-catalyzed hydrolysis.[4][5][6]
Divalent Cations Use of chelators (e.g., EDTA) in storage buffers may be beneficial.Divalent cations like Mg²⁺ can influence the rate of ATP hydrolysis.[14][15][16] While often required for enzymatic reactions, their presence during long-term storage can be detrimental.
Enzymatic Activity Aseptic handling; sterile filtration.Prevents degradation by contaminating ATPases.[13][17]
Freeze-Thaw Cycles Aliquot into single-use volumes.Avoids physical stress on the molecule and repeated temperature fluctuations that can accelerate degradation.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM ATP-¹⁸O₄ Stock Solution
  • Equilibrate the vial of lyophilized ATP-¹⁸O₄ to room temperature before opening to prevent condensation.

  • Reconstitute the powder in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) to a final concentration of 10 mM.

  • Gently vortex to ensure complete dissolution.

  • Verify the pH of the solution and adjust to 7.0-7.4 if necessary using dilute NaOH or HCl.

  • Dispense the stock solution into single-use, sterile microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the molecule.[1]

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Quality Control of ATP-¹⁸O₄ Stock Solution
  • Thaw a single aliquot of your ATP-¹⁸O₄ stock solution on ice.

  • Determine the concentration of inorganic phosphate (Pi) using a malachite green-based colorimetric assay or a similar sensitive method.[9]

  • Prepare a standard curve with a known concentration of phosphate standard.

  • Measure the absorbance of your ATP-¹⁸O₄ sample and determine the concentration of free Pi from the standard curve.

  • A high-quality stock should have a Pi concentration that is less than 1% of the total ATP concentration.

Visualizing the Hydrolysis Pathway and Storage Workflow

ATP_Hydrolysis cluster_hydrolysis ATP-¹⁸O₄ Hydrolysis Pathway ATP-18O4 ATP-18O4 ADP ADP ATP-18O4->ADP H₂O Pi-18O ¹⁸O-labeled Inorganic Phosphate ATP-18O4->Pi-18O H₂O

Caption: ATP-¹⁸O₄ hydrolysis yields ADP and ¹⁸O-labeled inorganic phosphate.

Storage_Workflow Lyophilized ATP-18O4 Lyophilized ATP-18O4 Reconstitution Reconstitution Lyophilized ATP-18O4->Reconstitution pH Adjustment (7.0-7.4) pH Adjustment (7.0-7.4) Reconstitution->pH Adjustment (7.0-7.4) Aliquoting Aliquoting pH Adjustment (7.0-7.4)->Aliquoting Flash Freezing Flash Freezing Aliquoting->Flash Freezing Long-term Storage (-80°C) Long-term Storage (-80°C) Flash Freezing->Long-term Storage (-80°C)

Caption: Recommended workflow for preparing and storing ATP-¹⁸O₄ solutions.

References

  • How does changing pH affect hydrolysis of ATP? - Homework.Study.com. Available at: [Link]

  • Are there any ways to store ATP in -20 or -80 in aqueous form? For example in comlete medium or in distilled water. Any suggestion? | ResearchGate. Available at: [Link]

  • Kinetic stability of ATP - a proxy for habitality?! - DGGV. Available at: [Link]

  • What temperature destroys ATP? - ResearchGate. Available at: [Link]

  • Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase - PMC. Available at: [Link]

  • Steady state ATP hydrolysis rate is inhibited by a decrease in pH... - ResearchGate. Available at: [Link]

  • Determination of the stability of plasma ATP in vitro - PMC - PubMed Central - NIH. Available at: [Link]

  • Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings - MDPI. Available at: [Link]

  • Adenosine triphosphate - Wikipedia. Available at: [Link]

  • Why is ATP not good for long-term storage? - Quora. Available at: [Link]

  • ATP hydrolysis - Wikipedia. Available at: [Link]

  • Role of divalent metal cations in ATP hydrolysis catalyzed by the hepatitis C virus NS3 helicase: Magnesium provides a bridge for ATP to fuel unwinding - NIH. Available at: [Link]

  • Effect of pH variation on ATP (A), ADP (B) and AMP (C) hydrolysis from... - ResearchGate. Available at: [Link]

  • Losing control over ATP release: Implications for the RBC storage lesion - PMC. Available at: [Link]

  • Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC. Available at: [Link]

  • How to avoid ATP degradation while performing ATP assay? - ResearchGate. Available at: [Link]

  • Stable Isotope Labeling of Phosphoproteins for Large-scale Phosphorylation Rate Determination - PMC - NIH. Available at: [Link]

  • Red cell enzyme activity during blood storage and reactivation of phosphofructokinase. Available at: [Link]

  • A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) | PLOS One - Research journals. Available at: [Link]

  • Inhibition of ATP Hydrolysis by Thermoalkaliphilic F1Fo-ATP Synthase Is Controlled by the C Terminus of the ɛ Subunit - PubMed Central. Available at: [Link]

  • Can someone please answer some questions about preparing and handling ATP for cell culture work? | ResearchGate. Available at: [Link]

  • Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC. Available at: [Link]

  • Accelerating Drug Discovery With ATPase Activity Assays - BellBrook Labs. Available at: [Link]

  • Repository of Protocols Utilizing Radioactive Material The list of protocols contained in this document is shown on the chart b. Available at: [Link]

  • A novel approach to measure complex V ATP hydrolysis in frozen cell lysates and tissue homogenates. Available at: [Link]

  • Introducing the red cell storage lesion - Ovid. Available at: [Link]

  • Structural evidence for the roles of divalent cations in actin polymerization and activation of ATP hydrolysis | PNAS. Available at: [Link]

  • Inorganic phosphate content and free energy change of ATP hydrolysis in regional short-term hibernating myocardium - PubMed. Available at: [Link]

  • ATP degradation in food processing: implications for cleaning verification and risk management - Luminultra. Available at: [Link]

  • Mechanisms of Protection Against Oxidative Stress During Hibernation - MDPI. Available at: [Link]

  • Distinctive in vitro ATP Hydrolysis Activity of AtVIPP1, a Chloroplastic ESCRT-III Superfamily Protein in Arabidopsis - Frontiers. Available at: [Link]

  • ATP hydrolysis: Transfer of a phosphate group | Biomolecules | MCAT | Khan Academy. Available at: [Link]

Sources

Optimization

Technical Support Center: ATP-18O4 Stability &amp; Optimization

Ticket Subject: Optimizing Buffer pH to Stabilize ATP-18O4 Gamma-Phosphate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Buffer pH to Stabilize ATP-18O4 Gamma-Phosphate

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority Level: Critical (Reagent Integrity)[1]

Introduction: The Stability Paradox

You are working with ATP-


-18O4 , a high-value isotopologue where the four oxygens of the gamma-phosphate are replaced with stable Oxygen-18 isotopes.[1] This reagent is the "gold standard" for mechanistic studies (e.g., Positional Isotope Exchange - PIX) and NMR structural analysis.[1]

The Core Problem: The stability of the


-phosphate is not just about chemical integrity; it is about isotopic fidelity . If the terminal phosphate hydrolyzes (ATP 

ADP + Pi), your label is lost to the solvent.[1] If the oxygen atoms exchange with water (without net hydrolysis) due to improper pH or trace catalysis, your signal is diluted.[1]

This guide provides a self-validating system to ensure your ATP-18O4 remains stable from dissolution to data acquisition.

Module 1: The Stability Landscape (Mechanism & Theory)

To stabilize ATP-18O4, you must navigate the "Stability Valley." ATP hydrolysis is catalyzed by both acid and base, but the mechanisms differ.[1][2]

The Hydrolysis Trap
  • Acid-Catalyzed (pH < 6.8): Protonation of the

    
    -phosphate oxygens reduces electron density, making the phosphorus atom highly electrophilic and the phosphate group an excellent leaving group.[1] This is the fastest  degradation pathway.
    
  • Base-Catalyzed (pH > 9.0): Hydroxide ions (

    
    ) act as nucleophiles, directly attacking the phosphorus centers.[1] While slower than acid hydrolysis, it is still significant for long-term storage.[1]
    
  • Metal-Catalyzed (Any pH): Divalent cations (

    
    , 
    
    
    
    ,
    
    
    ) coordinate with the
    
    
    and
    
    
    phosphates, neutralizing negative charges and effectively "pulling" the phosphate off.[1] This is the most common cause of silent degradation.
Visualizing the Threat Vector

The following diagram maps the degradation pathways you must block.

ATP_Hydrolysis_Mechanism ATP ATP-18O4 (Gamma-Labeled) Acid Acidic pH (< 6.0) Protonation of O- ATP->Acid Base Alkaline pH (> 9.0) OH- Attack ATP->Base Metal Divalent Cations (Mg2+, Ca2+) ATP->Metal ADP ADP (Unlabeled) Pi 18O-Pi (Free Label) Acid->ADP Rapid Hydrolysis Acid->Pi Base->ADP Slow Hydrolysis Base->Pi Metal->ADP Catalytic Cleavage

Figure 1: Mechanistic pathways of ATP-18O4 degradation.[1] Note that acid catalysis is the primary threat to immediate stability, while metal contamination acts as a silent accelerator.

Module 2: The "Gold Standard" Protocol

Do not simply dissolve ATP-18O4 in water.[1] Water absorbs atmospheric


, forming carbonic acid and dropping the pH to ~5.5—a "kill zone" for ATP.
Reagent Preparation
  • Buffer Base: Tris-HCl or Tricine (Avoid Phosphate buffers to prevent NMR/MS interference).[1]

  • Target pH: 8.0 ± 0.2 (The optimal balance between acid and base hydrolysis).

  • Chelator: EDTA (Essential to strip trace metals from glassware/water).[1]

Step-by-Step Solubilization Workflow

Materials:

  • ATP-18O4 (Lyophilized powder)[1]

  • Ultra-pure Water (Type I, 18.2 M

    
    )[1]
    
  • 1 M Tris-HCl Stock (pH 8.0)

  • 0.5 M EDTA Stock (pH 8.0)[1]

Protocol:

  • Prepare the "Resuspension Buffer" (Not just water):

    • Create a solution of 50 mM Tris-HCl (pH 8.0) containing 0.1 mM EDTA .

    • Why? The Tris clamps the pH against

      
       acidification. The EDTA sequesters trace 
      
      
      
      found even in high-quality glass.[1]
  • Equilibrate:

    • Bring the lyophilized ATP vial to room temperature before opening.

    • Why? Prevents condensation of atmospheric water inside the vial, which initiates hydrolysis.

  • Dissolution:

    • Add the calculated volume of Resuspension Buffer to the vial to achieve a stock concentration (typically 10–100 mM).[1]

    • Gently swirl.[1] DO NOT VORTEX. Vortexing shears the liquid and introduces oxygen/heat.

  • pH Check (The "Spot Test"):

    • Remove 1

      
      L of solution and spot onto narrow-range pH paper (pH 6.0–9.0).
      
    • Target: pH 7.5 – 8.5.[1]

    • Correction: If too acidic, add 1 M NaOH in 0.5

      
      L increments.[1] Never add acid to ATP.[1]
      
  • Aliquoting & Storage:

    • Aliquot into light-tight, screw-cap microtubes (avoid snap-caps which can pop open in

      
      ).
      
    • Flash freeze in liquid nitrogen.

    • Store at -80°C .

Workflow Visualization

Protocol_Workflow Start Lyophilized ATP-18O4 Buffer Prepare Buffer: 50mM Tris (pH 8.0) + 0.1mM EDTA Start->Buffer Dissolve Gentle Dissolution (No Vortexing) Buffer->Dissolve Check pH Spot Test (Target: 7.6 - 8.2) Dissolve->Check Adjust Micro-adjust with 1M NaOH Check->Adjust pH < 7.5 Aliquot Aliquot into Light-tight Tubes Check->Aliquot pH OK Adjust->Check Freeze Flash Freeze (LN2) Store at -80°C Aliquot->Freeze

Figure 2: Critical path for ATP-18O4 solubilization. The pH check step is the "Gatekeeper" of stability.

Module 3: Troubleshooting Guide

Symptom: NMR or Mass Spec shows a peak at the mass of Inorganic Phosphate (


) or unlabeled ADP.[1]
Potential CauseDiagnostic QuestionCorrective Action
Acidic Drift Did you dissolve in pure water?STOP. Pure water absorbs

, dropping pH to ~5.[1]5. Always use 50mM Tris (pH 8.0).[1]
Metal Contamination Did you add

to the stock?
Never add metals to the storage stock. Only add

immediately before the assay.[1] Add 0.1 mM EDTA to stock.[1]
Freeze-Thaw Damage Has the tube been thawed >2 times?Discard aliquot. Plan aliquots for single-use (e.g., 20

L volumes).
Enzymatic Contamination Did you use a spatula?Use only sterile, aerosol-barrier pipette tips.[1] ATPases are ubiquitous on skin and dust.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use PBS (Phosphate Buffered Saline) to dissolve ATP-18O4? A: No. While PBS provides a stable pH (7.4), the high concentration of inorganic phosphate (


) will:
  • Saturate the signal in NMR/Mass Spec, masking your 18O-Pi product.[1]

  • Inhibit many ATP-dependent enzymes via product inhibition.[1] Use Tris, HEPES, or MOPS instead. [1]

Q2: My assay requires pH 6.0. Should I store the ATP at pH 6.0? A: No. Store the ATP at pH 8.0. The small volume of ATP stock added to your assay buffer will not significantly alter the final reaction pH, but storing it at pH 6.0 will significantly reduce its shelf-life (acid hydrolysis).[1]

Q3: Does the


 isotope make the bond stronger? 
A:  Negligibly.[1] While there is a secondary isotope effect, it is kinetic, not thermodynamic.[1] It does not confer "extra stability" against hydrolysis during storage.[1] You must treat ATP-18O4 with the same (or greater) care as standard ATP.[1]

Q4: Why do you recommend pH 8.0 instead of physiological pH 7.4? A: The hydrolysis rate minimum for ATP is actually slightly alkaline (pH 8–9).[1] pH 8.0 provides a "buffer zone" against acidification (which is rapid) while avoiding the slower alkaline hydrolysis pathway.[1]

References

  • Alberty, R. A. (1968).[1] Effect of pH and metal ion concentration on the equilibrium hydrolysis of adenosine triphosphate to adenosine diphosphate. Journal of Biological Chemistry, 243(7), 1337-1343.[1]

  • Jena Bioscience . (n.d.).[1] ATP Stability and Storage Guidelines. Retrieved from Jena Bioscience Technical Support.[1]

  • Westheimer, F. H. (1987).[1] Why nature chose phosphates. Science, 235(4793), 1173-1178.[1] (Explains the unique stability/instability balance of the phosphoanhydride bond).

  • Sigma-Aldrich (Merck) .[1] Preparation of ATP Stock Solutions. Technical Bulletin.

Sources

Troubleshooting

correcting for natural isotopic abundance in 18O-ATP data analysis

Welcome to the Stable Isotope Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in quantitative mass spectrometry and enzyme kinetics. You are likely here because your


O-ATP experimental data shows "ghost" signals—enrichment levels that don't match your kinetic models, or baseline noise that obscures low-turnover events.

This is rarely an instrument failure. It is almost always a data processing challenge involving Natural Abundance Correction (NAC) and Isotopic Purity Correction .

Below is your technical guide to resolving these artifacts.

Module 1: The Conceptual Foundation

Before correcting the data, you must understand the source of the error. In an ATPase or Kinase assay using


-

O-ATP, you are tracking the transfer of a phosphate group (

).
  • The Natural Envelope: Oxygen is not pure

    
    O. It is a mixture (
    
    
    
    O
    
    
    99.76%,
    
    
    O
    
    
    0.20%,
    
    
    O
    
    
    0.04%).
  • The Consequence: Even unlabeled inorganic phosphate (

    
    ) has a mass spectrum "envelope." It will show a small signal at 
    
    
    
    and
    
    
    simply due to the statistical probability of a natural
    
    
    O atom being present.
  • The Conflict: Your enzymatic product (

    
     containing one 
    
    
    
    O from the ATP) appears at
    
    
    . The natural abundance signal also appears at
    
    
    .[1] You must mathematically subtract the latter to quantify the former.
Visualizing the Interference

IsotopeCorrection ATP_Input Source: 18O-ATP (Tracer Purity < 100%) Reaction Enzymatic Hydrolysis (ATPase) ATP_Input->Reaction Substrate Pi_Pool Total Phosphate Pool (Mixture) Reaction->Pi_Pool Generates Pi MS_Detection Mass Spectrometer (m/z Detection) Pi_Pool->MS_Detection Ionization Signal_True True Signal (Enzymatic 18O-Pi) MS_Detection->Signal_True M+2 Peak (Product) Signal_False Interference (Natural 18O in Reagents) MS_Detection->Signal_False M+2 Peak (Background) Signal_False->Signal_True Overlaps With

Figure 1: The Data Conflict. Both the enzymatic product and the natural background contribute to the M+2 signal, requiring mathematical deconvolution.

Module 2: The Correction Workflow (Protocol)

Do not rely on simple subtraction of a "blank." Matrix-based correction is the industry standard for high-fidelity kinetic data [1, 5].

Step 1: Define Your Vectors

You are solving a linear equation system:



  • 
     : The raw intensity vector measured by the MS (e.g., intensities at 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • 
     : The Correction Matrix (probabilities of natural isotope distribution).[2]
    
  • 
     : The actual molar fractions of the labeled species (what you want).
    

To find the answer, you calculate the inverse:



Step 2: Build the Correction Matrix (C)

For a Phosphate group (


), the probability of finding natural isotopes must be calculated.
  • Phosphorus (

    
    P):  Monoisotopic (100% abundance). No correction needed.
    
  • Oxygen (

    
    O):  99.757%[2]
    
  • Oxygen (

    
    O):  0.205%[2][3]
    

Simplified Correction Table (Theoretical for PO


): 
IsotopologueMass ShiftNatural Abundance Probability (Approx)Source of Signal
M+0 +0 Da0.992 (99.2%)Unlabeled Phosphate
M+2 +2 Da0.008 (0.8%)Natural

O (Background)
M+4 +4 Da< 0.0001Rare double natural

O

Note: If you use derivatization agents (e.g., trimethylsilyl groups for GC-MS), you MUST include the Carbon and Silicon natural abundances in your matrix [6].

Step 3: Execute the Correction
  • Measure Tracer Purity: Run a sample of your

    
    -
    
    
    
    O-ATP source without enzyme. If it is only 95% enriched, you must normalize your final rate by 0.95.
  • Measure Background: Run a "No Enzyme" control containing all buffers and natural ATP. This gives you the baseline natural abundance envelope for your specific matrix.

  • Apply Algorithm: Use tools like IsoCorrectoR (R-based) or PicCor which automate the matrix inversion described above [3, 4].

Module 3: Troubleshooting & FAQs

Q1: My corrected enrichment values are negative. How is this possible?

  • Diagnosis: Over-correction.[1]

  • Cause: You likely subtracted a "blank" spectrum that had a higher noise floor or different ion suppression profile than your sample.

  • Solution: Switch from "Blank Subtraction" to "Matrix Inversion" (Step 2 above). Also, check if your matrix contains contaminants (like detergents) that suppress ionization of the light isotope (M+0), skewing the ratio.

Q2: I see a signal at M+4. My enzyme only transfers one phosphate. Why?

  • Diagnosis: Isotopic scrambling or multiple turnovers.

  • Cause: If you are using

    
    -
    
    
    
    O
    
    
    -ATP (all four oxygens labeled), the released Pi will be heavily labeled. If you see M+4 in a single-turnover experiment, it may indicate Back-Exchange .
  • Mechanism: Once

    
     is released, it can exchange oxygen with water in the medium if the pH is low or if certain metal ions are present.
    
  • Fix: Quench reactions immediately with high pH or rapid freezing. Minimize time between reaction and MS analysis [7].

Q3: The baseline of my 18O-ATP control increases over time.

  • Diagnosis: Non-enzymatic hydrolysis.

  • Cause: ATP is unstable in acidic conditions or high temperatures.

  • Solution: Store 18O-ATP at -80°C. Keep assay buffers at physiological pH (7.4) until the specific moment of quenching. Measure the spontaneous hydrolysis rate and subtract it as a linear drift factor.

Module 4: Experimental Protocol (ATPase Assay)

This workflow minimizes isotopic exchange and maximizes signal integrity.

Reagents
  • Tracer:

    
    -
    
    
    
    O-ATP (>95% enrichment).
  • Quench Buffer: Ammonium Acetate (volatile, MS-compatible) or Formic Acid (if using ESI+).

  • Internal Standard:

    
    C-labeled AMP or similar (to normalize ionization efficiency).
    
Workflow

Protocol Start Start: Mix Enzyme + 18O-ATP Incubate Incubate (Time Course) Monitor Temp Strictly Start->Incubate Quench Quench Reaction (e.g., 1% Formic Acid) Incubate->Quench At t=x Spike Add Internal Standard (Normalization) Quench->Spike MS_Inj Direct Infusion ESI-MS (Negative Mode for Pi) Spike->MS_Inj Data Data Processing (Matrix Correction) MS_Inj->Data

Figure 2: Optimized 18O-ATPase Workflow. Note the quenching step is critical to stop both enzymatic turnover and chemical exchange.

  • Preparation: Equilibrate buffer to reaction temperature. Add

    
    -
    
    
    
    O-ATP (final conc. e.g., 1 mM).
  • Initiation: Add Enzyme.

  • Sampling: At defined time points, remove aliquots.

  • Quenching (CRITICAL): Immediately mix with Quench Buffer.

    • Tip: For Phosphate analysis, Negative Ion Mode ESI is often superior. If using Negative Mode, quench with Ammonium Acetate (pH 9) to keep Phosphate ionized but stop the enzyme.

  • Analysis: Inject into MS. Focus on the

    
     97 (H
    
    
    
    PO
    
    
    ) and
    
    
    99 (
    
    
    O-H
    
    
    PO
    
    
    ) envelope.

References

  • Heinrich, K., et al. (2018). "IsoCorrectoR: A tool for natural isotope abundance correction in stable isotope labeling experiments."[4][5] Scientific Reports. Link

  • Moseley, H. N. (2010). "Correcting for the natural abundance of stable isotopes."[1][2][4] Annual Review of Analytical Chemistry. Link

  • Su, X., et al. (2017). "AccuCor: Natural abundance correction of mass spectrometer data."[5] Analytical Chemistry. Link

  • Midani, F. S., et al. (2017).[2] "Correcting for naturally occurring mass isotopologue abundances in stable-isotope tracing experiments with PolyMID." Metabolomics. Link

  • Faleev, N. G., et al. (2009). "18O-ATP Analysis in Enzymatic Reactions." Biochemistry. Link

  • Niedenführ, S., et al. (2016). "How to measure metabolic fluxes: A tutorial on 13C-metabolic flux analysis." Current Opinion in Biotechnology. Link

  • Hackney, D. D. (2005). "Rate of Oxygen Exchange in ATP Hydrolysis." Methods in Enzymology. Link

Sources

Optimization

reducing background noise in ATP-18O4 mass spec quantification

Welcome to the technical support resource for ATP-¹⁸O₄ mass spectrometry quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background nois...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for ATP-¹⁸O₄ mass spectrometry quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in kinase and ATPase activity assays. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.

The Foundation: Understanding the Source of Signal and Noise

The ATP-¹⁸O₄ method is a powerful tool for measuring enzyme-catalyzed phosphate transfer. The core principle involves incubating a kinase or ATPase with a substrate and γ-¹⁸O₄-labeled ATP. The enzyme transfers the terminal phosphate group, now containing four ¹⁸O isotopes, to its substrate (a protein, peptide, or small molecule). Mass spectrometry is then used to detect the mass shift in the substrate caused by the addition of the heavy phosphate, providing a direct measure of enzyme activity.[1]

However, the high-energy phosphoanhydride bond in ATP is susceptible to hydrolysis, a reaction that can occur both enzymatically and non-enzymatically. This non-enzymatic hydrolysis of ATP-¹⁸O₄ is the primary source of background noise in these assays, releasing inorganic phosphate (Pi) labeled with ¹⁸O into the reaction buffer. If this free ¹⁸O-Pi non-specifically binds to your substrate or other sample components, it can generate a false-positive signal, obscuring the true enzymatic activity.[2][3]

Visualizing the Reaction: Signal vs. Noise

The diagram below illustrates the desired enzymatic reaction versus the problematic non-enzymatic hydrolysis pathway.

ATP_Hydrolysis_Pathway cluster_0 Desired Enzymatic Reaction (Signal) cluster_1 Undesired Non-Enzymatic Hydrolysis (Noise) ATP_18O4 ATP-[γ-¹⁸O₄] Enzyme Kinase / ATPase ATP_18O4->Enzyme Binds Substrate Substrate Substrate->Enzyme Binds Product Substrate-P¹⁸O₃ Enzyme->Product Catalyzes ADP ADP Enzyme->ADP ATP_18O4_noise ATP-[γ-¹⁸O₄] Pi_18O4 Inorganic Phosphate [¹⁸O₄-Pi] ATP_18O4_noise->Pi_18O4 Spontaneous Hydrolysis ADP_noise ADP H2O H₂O

Caption: Enzymatic (Signal) vs. Non-Enzymatic (Noise) Pathways.

Troubleshooting Guide: Question & Answer Format

This section directly addresses common issues encountered during ATP-¹⁸O₄ experiments.

Category 1: Reagent and Sample Purity

Question: Why is my "no-enzyme" negative control showing a high background signal?

Answer: This is a classic sign of significant non-enzymatic hydrolysis of your ATP-¹⁸O₄ stock.[2] The high-energy phosphate bond in ATP is inherently unstable in aqueous solutions. This issue can arise from several factors:

  • ATP Stock Quality: The lyophilized powder may already contain hydrolyzed species (ADP and Pi) from manufacturing and storage.[4] Some commercial ATP preparations can have surprisingly high levels of contaminating inorganic phosphate.[2]

  • Stock Solution Preparation and Storage: ATP is more rapidly hydrolyzed at acidic or highly alkaline pH and at elevated temperatures. Storing ATP solutions in water at 4°C or room temperature, even for short periods, can lead to significant degradation.

  • Contamination: Metal ions can catalyze ATP hydrolysis.[4][5] Ensure all buffers and water are of the highest purity (e.g., LC-MS grade).

Solutions:

  • Qualify New ATP Lots: Before starting a large experiment, test each new batch of ATP-¹⁸O₄. Dissolve a small amount and immediately analyze it by MS to check for the presence of free ¹⁸O₄-Pi.

  • Proper Stock Preparation: Dissolve ATP-¹⁸O₄ powder in a buffered solution (e.g., 10 mM Tris, pH 7.5), not plain water. Prepare small, single-use aliquots and store them at -70°C or below.[6] Avoid repeated freeze-thaw cycles.

  • Use High-Purity Reagents: Use LC-MS grade water and high-purity buffer components to minimize catalytic contaminants.[7]

Question: My signal is low or non-existent, even in my positive control. What's wrong?

Answer: Low signal points to a problem with the enzymatic reaction itself or sample preparation for MS analysis.

  • Inactive Enzyme: The kinase or ATPase may have lost activity due to improper storage, handling, or the presence of inhibitors in your sample.

  • Suboptimal Reaction Conditions: The buffer pH, salt concentration, or co-factor concentrations (e.g., Mg²⁺) may not be optimal for your specific enzyme.

  • Sample Loss During Cleanup: Peptides and proteins can be lost during desalting or purification steps prior to MS analysis. This is a critical step where variability can be introduced.[8]

  • Ion Suppression in MS: Contaminants from the reaction buffer (e.g., detergents, salts) can interfere with the ionization of your target analyte in the mass spectrometer, reducing its signal.[9][10]

Solutions:

  • Confirm Enzyme Activity: Use an orthogonal, non-MS-based method (e.g., a radiometric or fluorescence-based assay) to confirm your enzyme is active.[11]

  • Optimize Reaction Buffer: Refer to the enzyme manufacturer's datasheet or literature for the optimal buffer conditions.

  • Validate Sample Cleanup: Spike a known amount of your phosphorylated substrate into the reaction buffer and quantify recovery after your cleanup procedure to check for sample loss.

  • Ensure MS Compatibility: Use volatile buffers (e.g., ammonium bicarbonate) and minimize the concentration of non-volatile salts and detergents. If they are necessary for the reaction, ensure your cleanup step efficiently removes them.[8]

Category 2: Reaction Condition Optimization

Question: How can I systematically optimize my reaction to improve the signal-to-noise ratio?

Answer: The key is to find conditions where the enzymatic reaction rate is high while the non-enzymatic hydrolysis rate is low. This requires running your kinase assay under initial rate conditions, where product formation is linear over time.[12]

Causality: Enzymatic reactions follow Michaelis-Menten kinetics. Initially, the rate is fast and linear, but it slows as substrate is consumed and product accumulates.[13][14] In contrast, non-enzymatic hydrolysis occurs at a relatively constant, slower rate. By minimizing the reaction time, you allow the fast enzymatic reaction to proceed while limiting the time available for the slower, background-generating hydrolysis to occur.

Protocol: Optimizing Enzyme Concentration and Incubation Time

This protocol establishes a matrix to find the ideal balance for maximizing signal over noise.

Objective: To determine the enzyme concentration and incubation time that result in ~10-20% ATP conversion within a linear reaction range.[12]

Materials:

  • Purified Kinase/ATPase

  • Substrate (peptide or protein)

  • ATP-¹⁸O₄ (aliquoted and freshly thawed)

  • Optimized Reaction Buffer (containing MgCl₂, etc.)

  • Quenching Solution (e.g., 10% formic acid or EDTA solution)

  • LC-MS system

Procedure:

  • Enzyme Titration (Fixed Time):

    • Set up a series of reactions with a fixed, short incubation time (e.g., 15 minutes).

    • Vary the enzyme concentration across a wide range (e.g., 0, 1, 5, 10, 25, 50 nM). Keep substrate and ATP concentrations constant and well above the enzyme concentration.

    • Incubate at the desired temperature (e.g., 30°C).

    • Stop the reactions with the quenching solution.

    • Analyze by LC-MS and plot the product signal versus enzyme concentration. Identify the concentration range that produces a robust signal.

  • Time Course (Fixed Enzyme):

    • Select an enzyme concentration from the linear range of the titration experiment.

    • Set up a series of identical reactions.

    • Incubate at the desired temperature and stop one reaction at different time points (e.g., 0, 5, 10, 15, 30, 60 minutes).

    • Analyze by LC-MS and plot the product signal versus time.

    • Determine the time interval where product formation is linear. For your final assay, choose a time point within this linear phase that gives a strong signal but is as short as practical.

Data Interpretation Table
Observation Probable Cause Next Step
Signal is linear with time and enzyme concentration.Reaction is under optimal initial rate conditions.Proceed with these conditions for inhibitor screening.
Signal plateaus at high enzyme concentrations.Enzyme is saturating the substrate or ATP.Use a lower enzyme concentration from the linear range.
Signal is non-linear with time (curves downward).Reaction is proceeding beyond the initial rate (substrate depletion/product inhibition).Shorten the incubation time to a point within the linear phase.
"0" time point shows a high signal.Significant background from ATP stock or reaction setup.Re-evaluate ATP stock purity and sample handling.
Category 3: Mass Spectrometry and Data Acquisition

Question: My baseline is very noisy in the mass spectrometer, making it hard to detect my signal. What can I do?

Answer: A noisy baseline in an LC-MS system is often due to contamination in the mobile phases or the instrument itself, or from electronic interference.[15] This elevates the limit of detection, potentially masking your true signal.

Solutions:

  • Solvent Quality: Always use fresh, high-purity (LC-MS grade) solvents and additives (e.g., formic acid, ammonium acetate). Stored mobile phases can grow contaminants or leach compounds from containers.[16][17]

  • System Cleaning: If the background is high even when injecting a blank, the system is likely contaminated. Clean the ion source (cone, needle, transfer tube) and flush the LC system.[15][16] An overnight "steam clean" with high organic flow and gas temperatures can be very effective.[18]

  • Check for Contamination Sources: Systematically check for sources of contamination, including gas supplies (N₂), tubing, and solvent filters.[18]

  • Data Processing: Modern MS software includes tools for baseline correction and background subtraction that can help improve signal-to-noise post-acquisition.[19][20]

Experimental Workflow for Noise Reduction

The following workflow provides a logical sequence of steps to minimize background noise from planning to data acquisition.

Workflow cluster_ReagentPrep cluster_ReactionOpt cluster_AssayExec cluster_SamplePrep cluster_MS_Acq ReagentPrep 1. Reagent Preparation ATP_QC Qualify ATP-¹⁸O₄ Lot (Check for free Pi) ReactionOpt 2. Reaction Optimization ReagentPrep->ReactionOpt BufferPrep Use LC-MS Grade Reagents & Volatile Buffers EnzymeTitr Titrate Enzyme (Find Linear Range) AssayExec 3. Assay Execution ReactionOpt->AssayExec TimeCourse Perform Time Course (Confirm Linearity) SetConditions Select Shortest Time for Robust Signal Controls Include Controls: - No Enzyme - No Substrate SamplePrep 4. Sample Cleanup AssayExec->SamplePrep Quench Quench Reactions Promptly & Consistently Desalt Desalt (e.g., C18 ZipTip) Validate Recovery MS_Acq 5. MS Acquisition SamplePrep->MS_Acq SystemSuit Run System Suitability Test (Blank & Standard) Acquire Acquire Data

Sources

Reference Data & Comparative Studies

Validation

validating phosphosite identification with 18O-ATP vs SILAC

Executive Summary In phosphoproteomics, the identification of a phosphopeptide by mass spectrometry (MS) does not inherently identify the kinase responsible for the modification, nor does it always distinguish between co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In phosphoproteomics, the identification of a phosphopeptide by mass spectrometry (MS) does not inherently identify the kinase responsible for the modification, nor does it always distinguish between constitutive (background) phosphorylation and induced phosphorylation.

This guide compares two distinct methodologies for validating phosphosite identification and kinase-substrate relationships:


-

O-ATP Labeling
and SILAC (Stable Isotope Labeling by Amino acids in Cell culture) .
  • The Verdict: Use

    
    -
    
    
    
    O-ATP
    when you must validate a direct enzymatic relationship (in vitro or lysate-based), as it chemically tags the phosphate group itself, creating a "smoking gun" mass shift that distinguishes new phosphorylation from pre-existing background.[1]
  • The Verdict: Use SILAC for in vivo cellular signaling network analysis, where the goal is to quantify relative changes in phosphorylation stoichiometry across the proteome in response to stimuli or inhibition.

Mechanistic Foundations

To ensure scientific integrity, we must understand the causality behind the signal generation in both methods.

- O-ATP Labeling: The Direct Transfer

This method relies on the enzymatic transfer of the


-phosphate from ATP to the substrate. By synthesizing ATP where the 

-phosphate oxygens are replaced with heavy oxygen isotopes (

O), the label is transferred only if the kinase reaction occurs during the assay.
  • Mechanism: The hydroxyl group of the substrate (Ser/Thr/Tyr) attacks the

    
    -phosphorus of the ATP.
    
  • The Label: The resulting phosphoprotein contains the heavy oxygens.

  • Mass Shift: Typically,

    
    -
    
    
    
    O
    
    
    -ATP results in a mass shift of +6.01 Da (depending on synthesis purity and exchange) compared to the light counterpart.
  • Self-Validation: If a peptide is phosphorylated but shows no mass shift, it was phosphorylated prior to the assay (endogenous background). If it shows the shift, it is a direct substrate of the added kinase.[1]

SILAC: Metabolic Incorporation

SILAC labels the entire proteome by incorporating heavy amino acids (typically


C

-Lysine and

C

-Arginine) during cell division.
  • Mechanism: Cells are grown in "Heavy" or "Light" media until full incorporation (>97%).

  • The Label: The label is on the peptide backbone (Lys/Arg), not the phosphate group.

  • Validation Logic: Validation is inferred via differential quantification. By treating "Heavy" cells with a kinase inhibitor and "Light" cells with a vehicle, a reduced Heavy/Light ratio indicates a potential substrate.

  • Limitation: It cannot distinguish between direct substrates and downstream effectors in a signaling cascade without temporal resolution (pulse-chase).

Comparative Analysis

The following table synthesizes performance metrics based on experimental causality.

Feature

-

O-ATP Labeling
SILAC (Quantitative Profiling)
Primary Utility Direct Substrate Validation (In Vitro/Lysate)Signaling Network Analysis (In Vivo)
Label Location The Phosphate Group (

)
The Peptide Backbone (Lys/Arg)
Distinguishes Background? Yes. Pre-existing p-sites are "Light"; New sites are "Heavy".No. Relies on ratio changes; background is labeled equally.
False Positive Rate Low (Chemical proof of reaction).Moderate (Indirect association via signaling cascades).
Workflow Complexity High (Requires lysate de-phosphorylation or inhibition).Moderate (Standard cell culture workflow).
Sample Requirement Cell Lysates or Purified Proteins.[1][2][3]Actively dividing cells (for metabolic incorporation).[2]
Cost High (Cost of

-

O-ATP).
Moderate/High (Media + Dialyzed FBS).

Visualizing the Workflows

The following diagrams illustrate the decision logic and experimental flow for both methods.

Workflow Logic Diagram

G start Phosphosite Validation Goal branch_direct Validate Direct Kinase Substrate (In Vitro) start->branch_direct branch_network Analyze Cellular Signaling (In Vivo) start->branch_network step_18O_1 Lysate/Protein Prep (+/- Kinase Inhibitors) branch_direct->step_18O_1 step_SILAC_1 Cell Culture: Light vs. Heavy (Lys/Arg) branch_network->step_SILAC_1 step_18O_2 Add Purified Kinase + gamma-18O-ATP step_18O_1->step_18O_2 step_18O_3 Digestion & MS Analysis step_18O_2->step_18O_3 result_18O Result: Mass Shift (+6 Da) CONFIRMS Direct Phosphorylation step_18O_3->result_18O step_SILAC_2 Perturbation: Drug/Stimulus vs. Control step_SILAC_1->step_SILAC_2 step_SILAC_3 Mix Lysates -> Enrich -> MS step_SILAC_2->step_SILAC_3 result_SILAC Result: H/L Ratio Change CONFIRMS Pathway Regulation step_SILAC_3->result_SILAC

Figure 1: Decision matrix for selecting between 18O-ATP (Direct Validation) and SILAC (Pathway Analysis).

Detailed Experimental Protocols

These protocols are designed as self-validating systems .

Protocol A: Direct Kinase Substrate Validation via - O-ATP

Objective: Determine if Protein X is a direct substrate of Kinase Y in a complex lysate.

  • Lysate Preparation & Endogenous Inhibition:

    • Lyse cells in a buffer lacking ATP.

    • Critical Step: Treat lysate with FSBA (5'-p-fluorosulfonylbenzoyladenosine) .[1] FSBA covalently binds to the ATP-binding pocket of endogenous kinases, rendering them inactive.

    • Remove excess FSBA via desalting columns (e.g., Zeba Spin).

  • The Kinase Reaction (The Validation Step):

    • Split lysate into two aliquots.

    • Aliquot A: Add exogenous, purified Kinase Y +

      
      -
      
      
      
      O-ATP (1 mM).
    • Aliquot B (Control): Add

      
      -
      
      
      
      O-ATP (1 mM) without Kinase Y.
    • Incubate at 30°C for 30–60 mins.

  • Digestion & Analysis:

    • Digest with Trypsin.[3][4][5] Enrich for phosphopeptides (TiO2 or IMAC).

    • Analyze via LC-MS/MS.[1][3][6][7]

  • Data Interpretation:

    • Look for peptides with a +6.01 Da mass shift (assuming 4

      
      O atoms).[5]
      
    • True Positive: Peptide is heavy in Aliquot A but absent/light in Aliquot B.

    • False Positive/Background: Peptide is light in both, or heavy in both (indicating incomplete FSBA inhibition).

Protocol B: Signaling Network Validation via SILAC

Objective: Validate if a phosphosite is regulated by a specific kinase pathway in vivo.

  • Metabolic Labeling:

    • Culture cells in Light (L) media (standard Lys/Arg) and Heavy (H) media (

      
      C
      
      
      
      -Lys,
      
      
      C
      
      
      -Arg) for at least 5 doublings.
  • Perturbation:

    • Heavy Condition: Treat with specific Kinase Inhibitor (e.g., Dasatinib) for 1 hour.

    • Light Condition: Treat with DMSO (Vehicle).

  • Lysis & Mixing:

    • Lyse cells in denaturing buffer (8M Urea) + Phosphatase Inhibitors.

    • Quantify protein concentration and mix H and L lysates 1:1.

  • Enrichment & MS:

    • Digest with Trypsin.[3][4][5]

    • Enrich phosphopeptides (TiO2).[3]

    • Analyze via LC-MS/MS.[1][3][6][7]

  • Data Interpretation:

    • Calculate H/L ratios.

    • Validation: A ratio significantly < 1.0 (e.g., 0.5) indicates the phosphorylation site is downstream of the inhibited kinase.

    • Note: This validates the pathway, not necessarily the direct enzymatic interaction.[1]

References

  • Ye, X., et al. (2009). "Stable Isotope Labeling of Phosphoproteins for Large-scale Phosphorylation Rate Determination." Molecular & Cellular Proteomics. Link

  • Muller, A.C., et al. (2016). "A comparative study of 18O-labeling and SILAC for quantitative proteomics." Analytical Chemistry. Link

  • Koch, J.R., & Hauf, S. (2010). "Strategies for the identification of kinase substrates using analog-sensitive kinases."[4] Quantitative Proteomics. Link

  • Olsen, J.V., et al. (2006). "Global, in vivo, and site-specific phosphorylation dynamics in signaling networks." Cell. Link

  • BenchChem. "Comparing 18O labeling with SILAC for quantitative proteomics." BenchChem Technical Guides. Link

Sources

Comparative

The Senior Scientist’s Guide to Cross-Validating 18O-Labeling Proteomics with Western Blotting

Executive Summary In the landscape of quantitative proteomics, 18O-labeling (enzymatic stable isotope labeling) offers a robust, cost-effective strategy for global protein quantification, particularly for tissue samples...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of quantitative proteomics, 18O-labeling (enzymatic stable isotope labeling) offers a robust, cost-effective strategy for global protein quantification, particularly for tissue samples where metabolic labeling (SILAC) is impossible.[1] However, mass spectrometry (MS) data is often viewed as "discovery" data requiring orthogonal validation. Western Blotting (WB) remains the standard for this validation, yet poor correlation between MS and WB often arises from technical artifacts rather than biological reality.

This guide bridges the gap. It details how to execute a high-fidelity 18O-labeling workflow and pairs it with Quantitative Fluorescent Western Blotting (not Chemiluminescence) to ensure rigorous cross-validation.

Part 1: Technical Deep Dive & Comparative Analysis

The Mechanism of Action

To cross-validate effectively, one must understand the distinct physical principles governing each method.

  • 18O-Labeling (The MS Approach): This is a post-digestion enzymatic exchange.[1] Trypsin, in the presence of H₂¹⁸O, catalyzes the exchange of two ¹⁶O atoms for two ¹⁸O atoms at the C-terminus of proteolytic peptides.[1][2] This results in a +4 Da mass shift .

    • Critical Variable:Back-Exchange. If trypsin activity persists after the sample is returned to normal water (H₂¹⁶O), the label is lost, destroying quantitative accuracy.

  • Western Blotting (The Antibody Approach): This relies on the affinity of an antibody for a specific epitope (3D structure or sequence).

    • Critical Variable:Linearity. Traditional Chemiluminescence (ECL) is enzymatic and non-linear (sigmoidal). It saturates easily, making it poor for validating the precise ratios derived from MS. Fluorescence is required for true quantification.[3]

Performance Comparison Matrix
Feature18O-Labeling MSQuantitative Fluorescent WB
Quantification Basis Ion intensity ratio (Light vs. Heavy)Fluorophore signal intensity
Dynamic Range High (>10³ - 10⁴)Moderate (10² - 10³)
Linearity Excellent (Ionization is linear)High (if using Fluorescence)
Specificity Exact Sequence Match (Peptide Mass Fingerprint)Antibody Dependent (Risk of off-target binding)
Throughput High (Thousands of proteins)Low (1-3 targets per blot)
Primary Failure Mode Back-exchange / Ion SuppressionNon-specific binding / Epitope masking

Part 2: The Validation Workflow

The following diagram illustrates the "Dual-Stream" workflow required to generate data that can be legitimately compared.

G cluster_MS Stream A: 18O-Labeling (Discovery) cluster_WB Stream B: Western Blot (Validation) Start Biological Sample (Tissue/Lysate) Digest Trypsin Digestion in H2-18O vs H2-16O Start->Digest Denature SDS-PAGE (Denaturation) Start->Denature Stop CRITICAL: Stop Reaction (Boil/Acidify/Immobilized Trypsin) Digest->Stop Mix Mix 1:1 (Light:Heavy) Stop->Mix LCMS LC-MS/MS Analysis Mix->LCMS Ratio Calculate 16O/18O Ratio LCMS->Ratio Compare Data Correlation Analysis Ratio->Compare Transfer Transfer to LF-PVDF (Low Autofluorescence) Denature->Transfer Probe Probe with Primary Ab + Fluorescent Secondary Transfer->Probe Image Digital Imaging (Linear Range Check) Probe->Image Norm Total Protein Normalization Image->Norm Norm->Compare

Figure 1: The Dual-Stream Validation Workflow. Note the critical "Stop Reaction" step in the MS stream to prevent back-exchange.

Part 3: Experimental Protocols

Protocol A: 18O-Labeling (The "No Back-Exchange" Method)

Causality: Standard trypsin digestion allows the reaction to reverse. We use a "Boil & Acidify" method or Immobilized Trypsin to physically separate the enzyme from the substrate before mixing.

  • Protein Extraction: Lyse cells/tissue in buffer containing 8M Urea (to denature) and protease inhibitors.

  • Reduction/Alkylation: Reduce with DTT (5 mM, 30 min, 56°C) and alkylate with IAA (15 mM, 30 min, dark).

  • Digestion & Labeling:

    • Sample A (Control): Dilute Urea to <1M using H₂¹⁶O buffer (NH₄HCO₃). Add Trypsin (1:50 ratio).

    • Sample B (Treated): Dilute Urea to <1M using H₂¹⁸O (>95% enrichment) buffer. Add Trypsin (1:50 ratio).

    • Incubate: 37°C for 16–24 hours.

  • CRITICAL STOP STEP:

    • To prevent 18O atoms from swapping back to 16O when you mix the samples, you must kill the trypsin before mixing.

    • Action: Boil samples at 95°C for 10 minutes OR add Formic Acid to pH < 2.0 immediately.

    • Self-Validation: Check a small aliquot of the 18O sample by MS before mixing. You should see >95% double incorporation (+4 Da shift).

  • Mixing: Combine Sample A and Sample B in a 1:1 ratio based on initial protein mass.

  • Desalting & LC-MS: Proceed with C18 desalting and analysis.

Protocol B: Quantitative Fluorescent Western Blot

Causality: We use fluorescence because it is static (stable signal) and linear, unlike the kinetic, saturating nature of ECL.

  • Sample Prep: Use the exact same lysate source as the MS experiment if possible.

  • Loading: Load a dilution series (e.g., 10, 20, 40 µg) to establish the Linear Dynamic Range .

  • Electrophoresis & Transfer: Transfer to Low-Fluorescence PVDF membranes. Nitrocellulose has high autofluorescence in the 488/532nm channels.

  • Blocking: Use a blocker free of phosphatase inhibitors or biotin (if applicable).

  • Primary Antibody: Incubate overnight at 4°C.

  • Secondary Antibody: Use near-infrared (NIR) fluorophore-conjugated secondaries (e.g., 680nm or 800nm emission).

    • Why? Biological autofluorescence is lowest in the NIR region.

  • Normalization (The "Housekeeping" Trap):

    • Avoid: GAPDH/Actin.[3] These are often saturated and non-linear at loads required to see low-abundance targets.

    • Preferred:Total Protein Stain (e.g., Revert™ or No-Stain™) applied to the membrane after transfer. This normalizes to the actual lane load.

  • Imaging: Scan on a digital imager (e.g., Li-Cor Odyssey or Azure).

    • Self-Validation: Ensure the signal intensity is not "255" (saturated) and falls within the linear regression line established in step 2.

Part 4: Data Interpretation & Troubleshooting

When MS and WB data disagree, use this decision matrix to determine which dataset is likely correct.

DecisionMatrix Conflict Discrepancy: MS says UP, WB says NO CHANGE Check1 Check MS: Peptide Count > 2? Conflict->Check1 Check2 Check WB: Is Band at correct MW? Check1->Check2 Yes TrustWB Trust WB Data (MS likely suppressed/misidentified) Check1->TrustWB No (1 peptide hit) TrustMS Trust MS Data (WB Ab likely non-specific) Check2->TrustMS No (Wrong MW) PTM_Issue Consider PTM Masking (Phosphorylation blocking Ab binding?) Check2->PTM_Issue Yes PTM_Issue->TrustMS Likely

Figure 2: Decision Matrix for resolving MS-WB discrepancies.

Common Sources of Divergence
  • Epitope Masking (WB Failure): The MS detects the protein because it chops it up. The WB antibody might fail if a PTM (phosphorylation/glycosylation) blocks the binding site.

  • Isoform Interference (WB Failure): Antibodies may bind multiple isoforms (e.g., ERK1 and ERK2) that MS distinguishes clearly.

  • Ionization Suppression (MS Failure): If the peptide of interest co-elutes with a high-abundance ion, the MS signal may be suppressed, leading to inaccurate ratios.

References

  • Miyagi, M., & Rao, K. C. (2007).[4] Proteolytic 18O-labeling strategies for quantitative proteomics. Mass Spectrometry Reviews. Link

  • Ye, X., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in Functional Genomics. Link

  • Petritis, B. O., et al. (2009). A simple procedure for effective quenching of trypsin activity and prevention of 18O-labeling back-exchange.[1][5][6] Journal of Proteome Research.[5] Link

  • Eaton, S. L., et al. (2013).[7] Total protein analysis as a reliable loading control for quantitative fluorescent Western blotting.[7] PLoS One. Link

  • Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology. (Discussion on MS vs WB specificity). Link

Sources

Validation

Comparative Guide: Radioactive [γ-³²P]-ATP vs. Stable [γ-¹⁸O]-ATP in Kinase Assays

Executive Summary This guide provides a technical comparison between the traditional radiometric gold standard ([γ-³²P]-ATP ) and the modern mass-spectrometry-based stable isotope alternative ([γ-¹⁸O]-ATP ). While ³²P of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the traditional radiometric gold standard ([γ-³²P]-ATP ) and the modern mass-spectrometry-based stable isotope alternative ([γ-¹⁸O]-ATP ). While ³²P offers unmatched raw sensitivity for total activity measurements (detecting sub-femtomole events), ¹⁸O-ATP coupled with LC-MS/MS provides structural resolution, allowing for the precise identification of phosphorylation sites and differentiation between de novo kinase activity and pre-existing phosphorylation.

Part 1: Technical Deep Dive – The Radiometric Standard ([γ-³²P]-ATP)

Mechanism of Action

The radiometric assay relies on the transfer of the radioactive gamma-phosphate from ATP to the substrate's hydroxyl group (Ser/Thr/Tyr). The detection is based on beta-particle emission (


), which is measured via liquid scintillation counting (LSC) or autoradiography.
Sensitivity Profile
  • Limit of Detection (LOD): < 0.1 fmol of phosphorylated product.

  • Dynamic Range: 4–5 orders of magnitude.

  • Causality: The high energy of the

    
     emission allows for the detection of individual decay events, making it possible to measure trace kinase activities even with low turnover numbers (
    
    
    
    ) or low substrate abundance.
Experimental Protocol: Filter-Binding Assay
  • Objective: Quantify total kinase activity.

  • Self-Validation: Includes a "No-Enzyme" control to measure ATP background binding to filters.

Step-by-Step Workflow:

  • Reaction Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Add substrate (e.g., Histone H1, 5 µM).

  • Initiation: Add [γ-³²P]-ATP mix (100 µM cold ATP + 0.5 µCi ³²P-ATP).

  • Incubation: 30°C for 15–30 mins.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper (binds basic peptides).

  • Wash: Wash filters

    
     min in 75 mM phosphoric acid (removes unreacted ATP).
    
  • Detection: Dry filters and measure CPM (Counts Per Minute) in a scintillation counter.

Part 2: Technical Deep Dive – The Stable Isotope Approach ([γ-¹⁸O]-ATP)

Mechanism of Action

This method utilizes ATP where the gamma-phosphate oxygens are replaced with stable ¹⁸O isotopes. Upon phosphorylation, the heavy phosphate group (


) is transferred to the substrate. This results in a mass shift of +6.01 Da (assuming three ¹⁸O atoms are transferred) relative to the natural ¹⁶O phosphate, which is resolved by high-resolution Mass Spectrometry (LC-MS/MS).
Sensitivity Profile
  • Limit of Detection (LOD): 10–100 fmol (instrument dependent, e.g., Orbitrap).

  • Specificity Advantage: Unlike ³²P, this method distinguishes which residue is phosphorylated.

  • Causality: Sensitivity is limited by ionization efficiency and ion transmission in the MS, not by the signal decay. However, it eliminates false positives caused by non-specific binding of ATP, a common issue in radiometric filter assays.

Experimental Protocol: Kinase Assay with LC-MS Readout
  • Objective: Identify specific phosphorylation sites and quantify site-specific occupancy.

  • Self-Validation: Use of a non-phosphorylated heavy peptide standard to normalize ionization variations.

Step-by-Step Workflow:

  • Reaction Mix: Kinase buffer + Substrate.

  • Initiation: Add [γ-¹⁸O]-ATP (1 mM, >95% isotopic purity).

  • Incubation: 30°C for 30–60 mins.

  • Digestion: Quench with urea (8M), reduce/alkylate, and digest with Trypsin (overnight).

  • Desalting: C18 StageTip purification.

  • Analysis: LC-MS/MS (e.g., Q-Exactive).[1] Look for mass shift:

    • Normal Phosphopeptide:

      
       (
      
      
      
      )
    • ¹⁸O-Phosphopeptide:

      
       (approx +6 Da shift).
      

Part 3: Comparative Analysis & Visualization

Workflow Comparison Diagram

KinaseWorkflow P32_Start Kinase + Substrate + [γ-³²P]-ATP P32_Incubate Incubation P32_Start->P32_Incubate P32_Separate Filter Binding / SDS-PAGE P32_Incubate->P32_Separate P32_Detect Scintillation / Autorad P32_Separate->P32_Detect P32_Result Total Activity (CPM) High Sensitivity P32_Detect->P32_Result O18_Result Site ID & Occupancy (+6 Da Shift) P32_Result->O18_Result Sensitivity Gap (~100x) O18_Start Kinase + Substrate + [γ-¹⁸O]-ATP O18_Incubate Incubation O18_Start->O18_Incubate O18_Digest Trypsin Digestion O18_Incubate->O18_Digest O18_LCMS LC-MS/MS Analysis O18_Digest->O18_LCMS O18_LCMS->O18_Result

Figure 1: Workflow comparison showing the divergence between bulk radiometric detection and molecular-level mass spectrometric identification.

Quantitative Performance Matrix
Feature[γ-³²P]-ATP (Radiometric)[γ-¹⁸O]-ATP (Stable Isotope MS)
Primary Output Total Kinase Activity (CPM)Site-Specific Phosphorylation
LOD (Sensitivity) < 0.1 fmol (Gold Standard)~10–50 fmol (High-Res MS)
Dynamic Range 5 Logs (Linear)3–4 Logs (Ion suppression limits)
Background Noise Non-specific ATP binding to filtersChemical noise / Isobaric interference
Safety High Hazard (Beta radiation)Safe (Stable Isotope)
Half-Life 14.3 Days (Logistical constraint)Stable (Years)
Cost Per Assay Low (Reagents) / High (Disposal)High (Instrument time & Analysis)
The "Sensitivity" Nuance

It is critical to define "sensitivity" based on the research question:

  • For Screening (Inhibition/Activation): ³²P is superior. It detects minute changes in total phosphate incorporation without needing to know where the phosphate went.

  • For Mechanistic Studies: ¹⁸O is superior. While its absolute LOD is lower, it has infinite specificity . It can distinguish between a phosphate added during the assay (containing ¹⁸O) and a phosphate that was already on the protein (containing ¹⁶O) [1].

Detection Logic Diagram

DetectionLogic cluster_0 32P Detection Logic cluster_1 18O Detection Logic P_Input Sample Signal P_Decay Beta Decay Event P_Input->P_Decay P_Count Scintillation Count P_Decay->P_Count P_Conclusion Signal > Background? YES = Activity P_Count->P_Conclusion O_Input Peptide Mixture O_Ion Ionization (ESI) O_Input->O_Ion O_Mass Mass Analyzer (m/z) O_Ion->O_Mass O_Shift Detect Mass Shift (+6.01 Da) O_Mass->O_Shift O_Conclusion Shift Detected? YES = De Novo Phos O_Shift->O_Conclusion

Figure 2: Logical flow of detection.[1][2][3][4] ³²P relies on stochastic decay events, while ¹⁸O relies on mass resolution of chemically distinct species.

Part 4: Decision Guide

Choose [γ-³²P]-ATP if: Choose [γ-¹⁸O]-ATP if:
You are measuring low-activity kinases (

).
You need to map the exact residue being phosphorylated.
You have limited sample amount (< 1 pmol substrate).You need to distinguish autophosphorylation from substrate phosphorylation.
You require high-throughput screening (HTS) of inhibitors.You are working in a radiation-free facility.
You are validating a "dead" kinase mutant (high sensitivity required to rule out residual activity).You want to track reaction kinetics (e.g., positional isotope exchange) [2].

References

  • Application of [γ-³²P] ATP kinase assay to study anabolic signaling. PubMed Central (PMC). Available at: [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. Available at: [Link]

  • Quantitative Phosphoproteomics: 18O Labeling Strategies. National Institutes of Health. Available at: [Link]

Sources

Comparative

reproducibility of SILAP workflows using different ATP-18O4 batches

Technical Guide: Reproducibility of SILAP Workflows via ATP-18O4 Batch Validation Executive Summary Stable Isotope Labeling of Phosphates (SILAP) using [γ-18O4]ATP is a definitive method for characterizing kinase substra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility of SILAP Workflows via ATP-18O4 Batch Validation

Executive Summary

Stable Isotope Labeling of Phosphates (SILAP) using [γ-18O4]ATP is a definitive method for characterizing kinase substrates and determining phosphorylation rates in vitro and in nucleo. Unlike metabolic labeling (SILAC) which labels the protein backbone, SILAP directly tags the phosphate moiety, creating a distinct +6.01 Da mass shift on phosphopeptides.

However, the reproducibility of SILAP is critically dependent on the isotopic and chemical purity of the [γ-18O4]ATP reagent. Variations in ATP-18O4 batches can lead to "isotopic envelope spreading," where incomplete enrichment results in mixed +2, +4, and +6 Da species, severely compromising quantification accuracy and peptide identification.

This guide provides a technical framework for validating ATP-18O4 batches and standardizing SILAP workflows to ensure data integrity.

Comparative Analysis: ATP-18O4 Performance & Alternatives

The choice of labeling strategy dictates the resolution of phosphoproteomic data. Below is a comparison of SILAP (using high-purity ATP-18O4) against standard alternatives.

FeatureSILAP ([γ-18O4]ATP) Radiometric (γ-32P-ATP) Antibody Arrays Standard SILAC
Primary Readout Mass Shift (+6.01 Da)Radioactivity (CPM)Fluorescence/ChemiluminescenceMass Shift (Amino Acids)
Site Specificity High (Residue level)None (Total protein level)Medium (Epitope dependent)High (Residue level)
Safety Non-RadioactiveHazardousNon-RadioactiveNon-Radioactive
Substrate Discovery Unbiased (Global)UnbiasedBiased (Known targets only)Unbiased
Batch Sensitivity Critical (Isotopic Purity)Low (Specific Activity)High (Ab Batch Variability)Low (Metabolic incorporation)
Quantification Ratiometric (Heavy/Light)Relative IntensityRelative IntensityRatiometric (H/L)
The Critical Variable: Batch-to-Batch Isotopic Purity

In a SILAP reaction, the kinase transfers the γ-phosphate group (containing three 18O atoms) to the substrate. The fourth 18O atom remains with the ADP byproduct.

  • Ideal Batch (>99% 18O): Produces a clean +6.01 Da mono-isotopic peak.

  • Suboptimal Batch (<95% 18O): Produces a complex envelope of +2, +4, and +6 Da peaks. This "signal dilution" reduces the signal-to-noise ratio for the heavy peak, causing search algorithms (e.g., MaxQuant, Mascot) to misidentify or discard valid phosphopeptides.

Technical Mechanism & Workflow

The SILAP mechanism relies on the enzymatic transfer of a heavy phosphate group. The fidelity of this transfer is the basis for the validation protocol.

Mechanism of Action
  • Input: [γ-18O4]ATP (Heavy) + Substrate-OH (Light).

  • Reaction: Kinase catalyzes nucleophilic attack.

  • Output: Substrate-O-P-18O3 (Heavy, +6 Da) + ADP-β-18O1.

SILAP_Mechanism ATP [γ-18O4]ATP (Heavy Donor) Complex Kinase-Substrate Complex ATP->Complex Binding Substrate Substrate-OH (Light Acceptor) Substrate->Complex Binding Product Phosphoprotein (-O-P-18O3) +6.01 Da Shift Complex->Product Transfer ADP ADP-β-18O1 (Byproduct) Complex->ADP Release

Figure 1: The SILAP reaction mechanism.[1] Note that only 3 of the 4 heavy oxygens are transferred to the protein.

Validated Protocol: ATP-18O4 Batch QC & Kinase Assay

To ensure reproducibility, every new batch of ATP-18O4 must undergo a "Pre-Experiment QC" before being committed to precious biological samples.

Phase A: Reagent Quality Control (The "Self-Validating" Step)

Objective: Verify isotopic enrichment >98% per oxygen position.

  • Dilution: Dilute [γ-18O4]ATP stock to 10 µM in 50% Acetonitrile/0.1% Formic Acid.

  • Direct Infusion: Infuse directly into the MS (ESI source) at 5 µL/min.

  • Scan: Acquire MS1 spectra in negative ion mode (ATP ionizes well in negative mode, m/z ~506 for light, ~514 for heavy).

  • Calculation:

    • Identify peaks at

      
       506 (Light), 508 (1-18O), 510 (2-18O), 512 (3-18O), and 514 (4-18O).
      
    • Fail Criteria: If the sum of intensities for <514 peaks exceeds 10% of the total ATP signal, reject the batch.

Phase B: The SILAP Kinase Assay Workflow

Objective: Generate heavy-labeled phosphopeptides for quantification.

Materials:

  • [γ-18O4]ATP (Verified Batch)

  • Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). Note: Avoid buffers with endogenous ATP.

  • Target Substrate (e.g., Dephosphorylated Casein or Cell Lysate).

  • Sequencing Grade Trypsin.

Step-by-Step Protocol:

  • Lysate Preparation:

    • Lyse cells in lysis buffer containing phosphatase inhibitors but NO protease inhibitors that mimic ATP (avoid reversible inhibitors if possible, use specific cocktails).

    • Crucial Step: Perform gel filtration (e.g., Zeba Spin Columns) or dialysis to deplete endogenous "light" ATP. Residual light ATP will compete with heavy ATP and skew ratios.

  • Kinase Reaction:

    • Combine: 50 µg Lysate + Kinase Buffer.

    • Initiate: Add [γ-18O4]ATP to final concentration of 500 µM (excess).

    • Incubate: 30 minutes at 30°C.

    • Control: Run a parallel reaction with Standard ATP (Light) to define retention times.

  • Quenching & Digestion:

    • Add 8M Urea to denature.

    • Reduce (DTT, 5mM, 30 min) and Alkylate (IAA, 15mM, 30 min).

    • Dilute Urea to <1M with 50mM Ammonium Bicarbonate.

    • Add Trypsin (1:50 ratio) and digest overnight at 37°C.

  • Enrichment (TiO2):

    • Acidify peptides (pH < 2).

    • Load onto TiO2 spin tips. Wash with Glycolic acid buffer to remove non-phosphorylated peptides.

    • Elute with 1% NH4OH. Immediate acidification with Formic Acid is required to prevent β-elimination of phosphates.

  • LC-MS/MS Analysis:

    • Instrument: Orbitrap or Q-TOF (High Resolution is mandatory to resolve isotopic envelopes).

    • Method: Data Dependent Acquisition (DDA).

    • Search Parameters:

      • Fixed Mod: Carbamidomethyl (C).

      • Variable Mod: Oxidation (M), Phospho (STY).

      • Heavy Label: Create a custom modification for Phospho (STY) with composition H(1) O(3) P(1) 18O(3) vs standard Phospho. Mass shift = +6.01 Da.[2]

SILAP_Workflow cluster_QC Phase A: Batch QC cluster_Exp Phase B: SILAP Experiment QC_Input New ATP-18O4 Batch QC_MS Direct Infusion MS QC_Input->QC_MS QC_Decision Isotopic Purity >95%? QC_MS->QC_Decision QC_Decision->QC_Input Fail (Discard) Sample Depleted Lysate (No Endogenous ATP) QC_Decision->Sample Pass Reaction Kinase Reaction (+ ATP-18O4) Sample->Reaction Digest Tryptic Digestion & TiO2 Enrichment Reaction->Digest Analysis LC-MS/MS (+6 Da Search) Digest->Analysis

Figure 2: Integrated QC and Experimental Workflow for SILAP reproducibility.

Data Interpretation & Troubleshooting

When analyzing SILAP data, the "Heavy/Light" ratio represents the fraction of phosphorylation that occurred in vitro (Heavy) versus pre-existing phosphorylation (Light).

Table 2: Troubleshooting Common SILAP Anomalies

SymptomProbable CauseCorrective Action
Split Peaks (+2, +4, +6 Da) Low quality ATP-18O4 batch (Incomplete synthesis).Reject Batch. Check QC MS1 data. Use >98% enriched reagents.
Low Heavy Signal Competition from endogenous ATP.Improve desalting/dialysis of lysate prior to adding ATP-18O4.
No Phospho Detected Phosphatase activity during lysis.Ensure Phosphatase Inhibitor Cocktail is fresh and functional.
Retention Time Shift Deuterium effect (unlikely with 18O) or column overloading.18O causes negligible RT shift. Check column load or gradient stability.

References

  • Stable Isotope Labeling of Phosphoproteins for Large-scale Phosphorylation Rate Determination. Source: Molecular & Cellular Proteomics (NIH) URL:[Link]

  • Detection of in vitro kinase generated protein phosphorylation sites using gamma[18O4]-ATP and mass spectrometry. Source: PubMed (Rapid Communications in Mass Spectrometry) URL:[Link]

  • Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. Source: Scientific Reports (Nature) URL:[Link]

  • Assay Development for Protein Kinase Enzymes. Source: NCBI Bookshelf (Assay Guidance Manual) URL:[Link]

Sources

Validation

Heavy Phosphate Profiling: A Comparative Guide to ATP-γ-18O4 vs. 18O-Water Labeling

Topic: Cost-Benefit Analysis of ATP-18O4 versus 18O-Water Labeling Methods Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals Executive Summary In the precise cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of ATP-18O4 versus 18O-Water Labeling Methods Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

In the precise characterization of ATPase and kinase activity, stable isotope labeling coupled with Mass Spectrometry (MS) offers a definitive alternative to radioactive (


) or colorimetric (Malachite Green) assays. The two primary methodologies—using 18O-enriched water (

)
versus gamma-labeled ATP (

)
—present distinct trade-offs between spectral clarity, operational cost, and mechanistic insight.

The Verdict:

  • Use 18O-Water for broad metabolic profiling, bulk hydrolysis assays, and when operating under strict budget constraints where lower sensitivity (M+2 shift) is acceptable.

  • Use ATP-γ-18O4 for high-confidence mechanistic studies (e.g., Positional Isotope Exchange), low-turnover enzymes, and high-throughput screening (HTS) where a distinct mass shift (+6 Da) is required to overcome background phosphate noise.

Part 1: Mechanistic Deep Dive & Signal Integrity

To choose the right method, one must understand the resulting mass spectral signature. The "Mass Shift" dictates the limit of detection (LOD) against the natural isotopic envelope of background phosphate.

1. The 18O-Water Method (

)
  • Mechanism: Unlabeled ATP is hydrolyzed in a buffer enriched with

    
     (typically >95%). The nucleophilic attack of water on the 
    
    
    
    -phosphate incorporates one
    
    
    atom into the released inorganic phosphate (
    
    
    ).
  • Resulting Species:

    
    
    
  • Mass Shift: +2.004 Da relative to endogenous

    
    .
    
  • Risk: The M+2 peak of endogenous phosphate (due to natural

    
     abundance) can mask the signal, requiring high enzyme activity to generate a detectable ratio.
    
2. The ATP-γ-18O4 Method[1][2]
  • Mechanism: The ATP substrate carries four ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     atoms on the 
    
    
    
    -phosphate.[1] Upon hydrolysis by water (
    
    
    ), the P-O bond breaks. Typically, the bridging oxygen stays with ADP (if the bond cleavage is P-O
    
    
    ), or the phosphoryl group is transferred. In a standard hydrolytic attack where the bridge oxygen is retained by ADP, the released
    
    
    retains three
    
    
    atoms and gains one
    
    
    from the solvent.
  • Resulting Species:

    
    
    
  • Mass Shift: +6.012 Da relative to endogenous

    
    .
    
  • Advantage: The +6 Da shift places the signal far beyond the natural isotopic noise of background phosphate, offering superior Signal-to-Noise (S/N) ratios.

G cluster_0 Method A: 18O-Water cluster_1 Method B: ATP-18O4 ATP_A ATP (16O) Pi_A Pi (18O1) +2 Da Shift ATP_A->Pi_A Hydrolysis Water_A H2-18O Water_A->Pi_A ATP_B ATP-gamma-18O4 Pi_B Pi (18O3) +6 Da Shift ATP_B->Pi_B Hydrolysis Water_B H2-16O Water_B->Pi_B

Figure 1: Comparative reaction pathways showing the mass shift advantage of pre-labeled ATP (+6 Da) versus labeled water (+2 Da).

Part 2: Cost-Benefit & Performance Analysis

The choice often comes down to the "Cost per Data Point" versus "Data Quality."

Feature18O-Water LabelingATP-γ-18O4 Labeling
Primary Cost Driver Volume of Buffer (Requires ~50-90% enrichment)Synthesis/Purchase of Labeled Nucleotide
Estimated Cost Low (~$150/g for 97% water). Economical for bulk.High (Custom synthesis or ~$500+/mg).
Mass Shift (Signal) +2 Da (Low Specificity)+6 Da (High Specificity)
Background Interference High (Overlaps with natural isotopes)Negligible (Clean spectral window)
Assay Volume Expensive for large volumes (mL scale)Economical for micro-assays (µL scale)
Workflow Complexity Moderate (Must prevent atmospheric moisture exchange)Low (Standard reagent handling)
Mechanistic Utility Hydrolysis rates onlyHydrolysis + Positional Isotope Exchange (PIX)
The "Volume Trap" in Cost Analysis

While 18O-water appears cheaper, it requires the entire reaction volume to be enriched (e.g., 50%


).
  • Scenario A: A 100 µL reaction requires 50 µL of

    
    .
    
  • Scenario B: ATP-18O4 is used as a substrate at 100 µM. You only pay for the moles of ATP, regardless of the buffer volume.

  • Insight: For micro-volume high-throughput screening (HTS) in 1536-well plates, ATP-18O4 becomes surprisingly cost-competitive because the absolute amount of reagent is tiny, whereas managing evaporation of 18O-water in nanoliter volumes is technically difficult.

Part 3: Experimental Protocols
Protocol A: 18O-Water ATPase Assay (Bulk/Budget)

Best for: Large-scale enzyme characterization where background phosphate is controlled.

  • Buffer Preparation: Prepare a 2X reaction buffer using 97% enriched

    
     to achieve a final enrichment of ~48-50%.
    
    • Critical: Minimize exposure to air; atmospheric moisture will dilute the isotopic enrichment.

  • Substrate Mix: Dissolve standard ATP (unlabeled) in the 18O-buffer.

  • Reaction:

    • Add 10 µL Enzyme solution (in standard buffer).

    • Add 10 µL 2X ATP/18O-buffer mix.

    • Incubate at 37°C.

  • Quenching: Stop reaction with an equal volume of acidic quench solution (e.g., 1% Formic Acid in acetonitrile).

  • Detection: Analyze via ESI-MS in Negative Ion Mode. Monitor

    
     97 (
    
    
    
    ) and
    
    
    99 (
    
    
    ).
Protocol B: ATP-γ-18O4 "Clean Signal" Assay (Precision)

Best for: Determination of slow-turnover enzymes, PIX studies, or drug inhibition mechanism.

  • Reagent Setup: Reconstitute lyophilized ATP-γ-18O4 to a 10 mM stock in DDW. Store at -80°C to prevent spontaneous hydrolysis.

  • Reaction Assembly:

    • Buffer: Standard HEPES or Tris buffer (no 18O-water needed).

    • Substrate: Dilute ATP-γ-18O4 to 100 µM final concentration.

  • Incubation: Add enzyme and candidate drug; incubate.

  • Quenching: Stop with methanol/formic acid.

  • Detection: Analyze via ESI-MS.

    • Target: Monitor

      
       103 (
      
      
      
      ).
    • Control: Monitor

      
       97 (Background Pi).
      
    • Note: Any signal at

      
       103 is definitively enzymatic, as it cannot arise from contamination.
      
Part 4: Advanced Application - Positional Isotope Exchange (PIX)

Only ATP-γ-18O4 enables PIX studies, which are crucial for dissecting reaction mechanisms.

The Concept: In the active site, an enzyme may cleave the


-

bond reversibly without releasing the phosphate. This allows the

-phosphate oxygens to rotate. If the bond reforms, the bridging oxygen (originally

-

) may be swapped with a non-bridging

-oxygen.
  • Detection: This "scrambling" is detectable by NMR or specialized MS protocols using labeled ATP, proving that the bond cleavage step is reversible and faster than product release. 18O-water cannot detect this pre-release equilibrium easily.

PIX cluster_mechanism Positional Isotope Exchange (PIX) Logic State1 ATP-gamma-18O4 (Bridge O is 18O) Intermediate ADP-Pi Complex (Bond Cleaved, Pi Rotates) State1->Intermediate Reversible Cleavage Intermediate->State1 No Rotation State2 ATP-beta-18O (Bridge O Scrambled) Intermediate->State2 Rotation + Re-ligation

Figure 2: PIX mechanism. Detection of the scrambled isotope position (State 2) confirms reversible bond cleavage steps, a unique capability of pre-labeled ATP.

References
  • Hackney, D. D., et al. (1980). "Positional isotope exchange analysis of the mechanism of ATP hydrolysis." Journal of Biological Chemistry. Link

  • Kash, B., et al. (2021). "ATPγS as alternative for γ-[18O4]-ATP for labelling?" ResearchGate Discussions. Link

  • BellBrook Labs. (2025). "Accelerating Drug Discovery With ATPase Activity Assays." BellBrook Labs Technical Guides. Link

  • Sigma-Aldrich. (2024). "Water-18O Product Specification and Pricing." Merck/Sigma Catalog. Link

  • Vertex AI Search. (2025).[3] "Synthesis and Detection of Oxygen-18 Labeled Phosphate." NIH / PubMed Central. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: ATP-18O4 (Disodium Salt)

[1] Executive Summary & Critical Distinction STOP AND VERIFY: Before proceeding, confirm the labeling of your compound. This guide applies specifically to Adenosine 5'-triphosphate [ ] (Disodium Salt) .

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Critical Distinction

STOP AND VERIFY: Before proceeding, confirm the labeling of your compound.

This guide applies specifically to Adenosine 5'-triphosphate [


] (Disodium Salt) .
  • Radioactivity Status: NON-RADIOACTIVE. [1]

  • Regulatory Status: Generally Non-Hazardous (GHS/CLP).[1]

  • Primary Hazard: Biological activity and potential Mass Spectrometry (MS) cross-contamination.[1]

The "Senior Scientist" Insight: Unlike


-ATP, this compound contains stable Oxygen-18 isotopes.[1] It requires no radiation shielding, no decay storage, and no Geiger counter monitoring.  However, because this reagent is frequently used in high-sensitivity Mass Spectrometry (MS) workflows, "proper disposal" involves not just safety, but preventing background contamination  in your analytical equipment.[1] Trace amounts of 

-ATP in laboratory dust or shared waste containers can ruin future isotopic labeling experiments.[1]

Chemical Identity & Hazard Profile[1][2]

Understanding the physical properties is essential for selecting the correct waste stream.

ParameterDataOperational Implication
Chemical Name Adenosine 5'-triphosphate, [

], disodium salt
Treat as organic phosphate salt.[1]
CAS Number 58-61-7 (Parent ATP); Isotope specific CAS variesNot P-listed or U-listed by EPA.
Radioactivity None (Stable Isotope)Dispose in standard chemical/bio streams.[1]
Solubility Highly soluble in water (

50 mg/mL)
Ideal for aqueous waste streams.[1]
Stability Hydrolyzes in strong acid/baseDeactivation is possible via pH adjustment.
Biological Hazard Bioactive energy sourceCan promote microbial growth in waste containers.

Disposal Decision Matrix

Do not guess. Follow this logic flow to determine the correct waste stream. This system integrates safety compliance with cross-contamination prevention.

DisposalWorkflow Start Start: ATP-18O4 Waste DecisionForm What is the physical state? Start->DecisionForm SolidBranch Solid Waste (Vials, Tips, Tubes) DecisionForm->SolidBranch Solid LiquidBranch Liquid Waste (Reaction Mix, Lysates) DecisionForm->LiquidBranch Liquid BioWaste BIOLOGICAL WASTE (Autoclave/Incinerate) SolidBranch->BioWaste Contaminated with Bio GenChem NON-HAZ CHEMICAL WASTE (Aqueous) SolidBranch->GenChem Clean Labware DecisionBio Contains Biologicals? (Cells, Virus, Bacteria) LiquidBranch->DecisionBio DecisionBio->BioWaste Yes DecisionChem Contains Hazardous Solvents? (Acetonitrile, Methanol) DecisionBio->DecisionChem No SolventWaste HAZARDOUS CHEMICAL WASTE (Segregated Organic) DecisionChem->SolventWaste Yes (>10%) DrainCheck Local Regulations Permit Non-Haz Phosphate Disposal? DecisionChem->DrainCheck No (Aqueous Buffer) DrainDisp SANITARY SEWER (Copious Water Flush) DrainCheck->DrainDisp Yes DrainCheck->GenChem No/Unsure

Figure 1: Operational decision tree for ATP-18O4 disposal. Note that "Biological Waste" protocols supersede chemical protocols due to infection risk.[1]

Detailed Operational Protocols

Protocol A: Metabolic Quenching (The "Self-Validating" Step)

Use this step if you need to ensure the ATP is chemically inert before disposal (e.g., to prevent bacterial bloom in long-term waste storage).[1]

Why this matters: ATP is a universal energy source.[2] Disposing of active ATP into a non-sterile aqueous waste container can encourage rapid bacterial growth, creating a "bio-soup" hazard over time.[1]

  • Acidification: Add 1M HCl to the waste solution until pH < 3.0.

    • Mechanism:[1][3][4][5][6] Low pH catalyzes the hydrolysis of the phosphoanhydride bonds, degrading ATP to ADP/AMP and free phosphate over time.[1]

    • Validation: The solution will turn yellow if Phenol Red (common in media) is present.[1]

  • Hold Time: Allow to sit for 15 minutes.

  • Neutralization (Optional): If your waste facility requires neutral pH, adjust back to pH 7.0 with NaOH before containerizing.[1]

Protocol B: Solid Waste (Vials & Consumables)

For empty stock vials, pipette tips, and weighing boats.[1]

  • Rinse: Triple-rinse empty stock vials with water.

    • Collect the rinsate into your Liquid Waste stream (see Protocol C).

  • Deface: Remove or obscure the original label. Even though it is not radioactive, the label "ATP" can cause confusion with safety officers.

  • Segregate:

    • Sharps: Place glass vials in a puncture-proof Sharps container.

    • Plastics: Place in standard laboratory trash UNLESS contaminated with biological agents (E. coli, HeLa, etc.), in which case use Biohazard bags.[1]

Protocol C: Liquid Waste (Aqueous Buffers)

For unused reaction mixtures or expired stock solutions.[1]

  • Assessment: Does the mixture contain hazardous organic solvents (e.g., >10% Acetonitrile from HPLC)?

    • YES: Dispose of as Hazardous Chemical Waste (Ignitable/Toxic).[1] Do not pour down the drain.

    • NO: Proceed to step 2.

  • Dilution: Dilute the ATP solution 1:10 with tap water.

  • Disposal:

    • Preferred: Collect in a "Non-Hazardous Aqueous Waste" carboy.

    • Alternative (If permitted by local EHS): Flush down the sanitary sewer with copious amounts of water (20x volume).[1]

    • Note: Phosphates are regulated in some municipalities to prevent algal blooms. Always default to containerized waste if unsure.

Regulatory & Compliance Framework

Adherence to these regulations ensures your lab remains audit-ready.

  • EPA (USA): ATP is not listed on the RCRA P-list (acutely hazardous) or U-list (toxic).[1] It is generally considered a non-hazardous salt under 40 CFR 261.

  • OSHA (USA): Not classified as a hazardous substance under 29 CFR 1910.1200.[1]

  • EU REACH: Not classified as a "Substance of Very High Concern" (SVHC).[1]

Mass Spectrometry Lab Best Practice: To maintain the integrity of your facility's background readings, never dispose of high-concentration


 standards in open sinks located in the same room as your Mass Spectrometer.[1] Aerosolization during pouring can create "ghost" signals in future runs. Always cap and remove waste from the instrument room immediately.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1] [1]

  • Thermo Fisher Scientific. Safety Data Sheet: Adenosine 5’-triphosphate disodium salt. (General chemical safety profile for ATP salts).

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Organic Phosphates and Biologicals.[1]

  • Moravek, Inc. Handling of Stable Isotopes vs. Radioisotopes.[1] (Clarification on non-radioactive handling).

Sources

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